molecular formula C6H14N2 B1461559 (S)-(1-Methylpyrrolidin-3-yl)methanamine CAS No. 1419075-98-1

(S)-(1-Methylpyrrolidin-3-yl)methanamine

Cat. No.: B1461559
CAS No.: 1419075-98-1
M. Wt: 114.19 g/mol
InChI Key: BAOBZCAXECCBQL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(1-Methylpyrrolidin-3-yl)methanamine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S)-1-methylpyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBZCAXECCBQL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-(1-Methylpyrrolidin-3-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(1-Methylpyrrolidin-3-yl)methanamine: Properties, Synthesis, and Applications

Abstract

This compound is a chiral bifunctional organic compound featuring a saturated pyrrolidine ring, a tertiary amine, and a primary amine. This unique combination of structural motifs makes it a valuable and versatile building block, particularly in the fields of medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure, known to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability, while the dual amine functionalities offer orthogonal handles for synthetic diversification. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, intended for researchers, chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a chiral liquid at room temperature.[1] Its structure, featuring a stereocenter at the C3 position of the pyrrolidine ring, is critical for its application in stereoselective synthesis and for its specific interactions with biological targets.

Structure and Identifiers

The fundamental structure consists of a five-membered N-methylpyrrolidine ring substituted at the 3-position with an aminomethyl group.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

While specific experimental data for boiling point and density are not widely published, a summary of its known and computed properties provides essential information for its handling and use.

PropertyValueSource(s)
IUPAC Name (1-methylpyrrolidin-3-yl)methanamine[2]
Stereoisomer (S)-enantiomer-
CAS Number 13005-11-3 (racemate); 1419075-98-1 ((S)-enantiomer)[2][3]
Molecular Formula C₆H₁₄N₂[2][4]
Molecular Weight 114.19 g/mol [2][4]
Physical Form Liquid[1]
Purity (Typical) ≥97%[1]
Computed XLogP3 -0.3[2]
Topological Polar Surface Area (TPSA) 29.3 Ų[2]
Hydrogen Bond Donors 1 (from -NH₂)[2]
Hydrogen Bond Acceptors 2 (from both N atoms)[2]
Predicted pKa (Primary Amine) ~10.2 (strongest basic)[5][6]
Predicted pKa (Tertiary Amine) ~8.5 (weakest basic)[5][6]

Note: pKa values are predicted based on computational models and typical values for similar functional groups. The primary amine is expected to be more basic than the tertiary amine.

Synthesis and Reactivity

The synthesis of this compound requires a stereocontrolled approach to establish the chiral center at the C3 position. A common and logical strategy involves the modification of a chiral starting material, such as (S)-pyrrolidin-3-ol or a derivative thereof.

Representative Synthetic Pathway

A plausible and efficient synthesis begins with commercially available (S)-3-hydroxypyrrolidine. The pathway involves N-methylation followed by conversion of the hydroxyl group to the aminomethyl moiety.

synthesis_pathway start (S)-3-Hydroxypyrrolidine reagent1 1. HCHO, H₂ 2. Pd/C Catalyst start->reagent1 intermediate (S)-1-Methylpyrrolidin-3-ol reagent2 1. Methanesulfonyl chloride (MsCl) 2. Triethylamine (TEA) intermediate->reagent2 activated (S)-1-Methylpyrrolidin-3-yl methanesulfonate (Mesylate) reagent3 Sodium Cyanide (NaCN) activated->reagent3 nitrile (S)-1-Methylpyrrolidine-3-carbonitrile reagent4 Lithium Aluminum Hydride (LiAlH₄) or H₂, Raney Nickel nitrile->reagent4 product This compound reagent1->intermediate reagent2->activated reagent3->nitrile reagent4->product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: N-Methylation of (S)-3-Hydroxypyrrolidine

This protocol describes the first key step: the reductive amination to form the tertiary amine. This method is chosen for its high efficiency and common use in industrial processes.[7]

  • Reactor Setup: To a stirred hydrogenation reactor, add (S)-3-hydroxypyrrolidine (1.0 eq), methanol as the solvent, and 5% Palladium on Carbon (Pd/C) catalyst (approx. 2-5 mol%).

  • Reagent Addition: Add a 37% aqueous solution of formaldehyde (1.1 eq) to the mixture.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50 psi) and maintain the reaction at room temperature (20-25°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

  • Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude (S)-1-Methylpyrrolidin-3-ol can then be purified by vacuum distillation.

Reactivity Profile

The molecule's reactivity is dominated by its two amine groups.

  • Primary Amine (-CH₂NH₂): This is the more nucleophilic and less sterically hindered site. It readily undergoes acylation, alkylation, sulfonylation, and reductive amination with aldehydes and ketones. This functionality is the primary handle for derivatization in drug discovery.

  • Tertiary Amine (-N(CH₃)-): This site is basic and can be protonated to form salts, enhancing aqueous solubility. It can be oxidized or undergo quaternization with reactive alkyl halides, though it is significantly less nucleophilic than the primary amine.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the compound. Commercial suppliers typically provide documentation such as NMR, HPLC, and LC-MS.[4]

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Verification cluster_result Final Confirmation synthesis Crude Product purification Purified Sample synthesis->purification Distillation / Chromatography nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry (MS) purification->ms hplc Chiral HPLC purification->hplc structure Structure & Identity nmr->structure ms->structure purity Purity (%) hplc->purity ee Enantiomeric Excess (%) hplc->ee

Caption: Standard analytical workflow for quality control.

Expected NMR Spectral Data
  • ¹H NMR: The spectrum would be complex due to overlapping signals from the pyrrolidine ring protons. Key expected signals include:

    • A singlet for the N-methyl group (~2.2-2.4 ppm).

    • A multiplet for the chiral proton at C3.

    • Distinct multiplets for the aminomethyl (-CH₂NH₂) protons.

    • A broad singlet for the -NH₂ protons, which is exchangeable with D₂O.

    • Several multiplets for the C2, C4, and C5 methylene protons on the pyrrolidine ring.

  • ¹³C NMR: The spectrum should show 6 distinct signals corresponding to the 6 carbon atoms in the molecule.

    • N-CH₃ carbon (~42 ppm).

    • Aminomethyl -CH₂- carbon (~45-50 ppm).

    • Chiral -CH- carbon at C3 (~35-40 ppm).

    • Ring -CH₂- carbons at C2, C4, C5 in the range of ~25-60 ppm.

Applications in Drug Discovery

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry. Its non-planar, saturated structure provides three-dimensional diversity, which is crucial for optimizing binding interactions with complex biological targets like enzymes and receptors.

Role as a Privileged Scaffold

This compound is an exemplar of a "privileged scaffold" fragment. Its incorporation into a larger molecule can confer several advantageous properties:

  • Improved Solubility: The basic nitrogen atoms can be protonated at physiological pH, increasing the aqueous solubility of the parent molecule.

  • Stereochemical Control: The defined stereocenter allows for the synthesis of single-enantiomer drugs, which often have improved efficacy and safety profiles.

  • Vectorial Exit Point: The primary amine provides a reactive point for connecting the scaffold to other parts of a drug molecule, allowing chemists to orient substituents into specific binding pockets of a target protein.

A key example of a related structure's use is in the synthesis of the antibiotic premafloxacin, where a substituted pyrrolidine derivative serves as a critical intermediate.[4]

drug_discovery scaffold This compound (Building Block) linker Linker Chemistry (e.g., Amide bond formation) scaffold->linker pharmacophore Pharmacophore (Target Binding Moiety) pharmacophore->linker drug_candidate Novel Drug Candidate linker->drug_candidate

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and requires careful handling by trained personnel in a controlled laboratory environment.

GHS Hazard Classification
Hazard ClassCodeStatementPictogram
Flammable LiquidsH226Flammable liquid and vapor🔥
Skin Corrosion/IrritationH314Causes severe skin burns and eye damagecorrosive
Serious Eye DamageH318Causes serious eye damagecorrosive

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a flame-retardant lab coat. Work should be conducted in a well-ventilated chemical fume hood.

  • Handling: Avoid direct contact with skin and eyes. Do not breathe vapors. Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is 2-8°C.[1] Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chiral building block of significant value to the scientific research community, especially in pharmaceutical development. Its bifunctional nature, combined with the favorable properties of the pyrrolidine scaffold, provides a robust platform for the synthesis of novel, stereochemically defined molecules. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective utilization in the laboratory.

References

  • PubChem. (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • BIOSYNCE. (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. [Link]

  • A-ChemBuilder. The Role of Pyrrolidine Derivatives in Modern Chemistry and Pharma. [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

  • Iannazzo, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7519. [Link]

  • Sørensen, M. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina Thesis. [Link]

  • PubChem. 1-Methylpyrrolidine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • European Patent Office. EP3415499A1 - Method for producing 1-methylpyrrolidin-3-ol. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PMC. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies for the characterization of (S)-(1-Methylpyrrolidin-3-yl)methanamine. As a chiral building block of significant interest in medicinal chemistry and drug development, rigorous structural elucidation and stereochemical confirmation are paramount. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental design and data interpretation, ensuring scientific integrity and trustworthiness in your analytical workflows.

Introduction: The Significance of Spectroscopic Analysis

This compound is a chiral diamine featuring a stereocenter at the C3 position of the pyrrolidine ring. Its utility as a synthon in the synthesis of pharmacologically active compounds necessitates unambiguous confirmation of its structure and enantiomeric purity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization. This guide will detail the expected spectral features and provide robust protocols for their acquisition and analysis.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data.

Figure 1: Structure of this compound with key functional groups highlighted. The chiral center is marked with an asterisk.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a chiral compound like this compound, NMR, in conjunction with chiral auxiliaries, can also be used to determine enantiomeric purity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
N-CH₃~2.2 - 2.4s (singlet)3H
Pyrrolidine Ring Protons (CH₂, CH)~1.5 - 3.0m (multiplet)7H
CH₂-NH₂~2.5 - 2.8m (multiplet)2H
NH₂~1.0 - 2.5 (broad)s (singlet, broad)2H

Causality Behind Predictions:

  • The N-CH₃ protons are adjacent to an electron-withdrawing nitrogen atom, hence their downfield shift into the 2.2-2.4 ppm region. They appear as a singlet as there are no adjacent protons to couple with.

  • The pyrrolidine ring protons will be in a complex, overlapping multiplet region. Their chemical shifts are influenced by their proximity to the two nitrogen atoms.

  • The CH₂-NH₂ protons are adjacent to both the chiral center and the primary amine, leading to a multiplet in the 2.5-2.8 ppm range.

  • The NH₂ protons often appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The exact chemical shift is highly dependent on the solvent and concentration. This signal will disappear upon the addition of D₂O, a useful diagnostic test.[1]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will indicate the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
N-CH₃~40 - 45
Pyrrolidine C5 (adjacent to N)~55 - 60
Pyrrolidine C2 (adjacent to N)~60 - 65
Pyrrolidine C4~25 - 30
Pyrrolidine C3 (chiral center)~35 - 40
CH₂-NH₂~45 - 50

Causality Behind Predictions:

  • Carbons directly bonded to nitrogen (N-CH₃, C2, C5 ) are deshielded and appear at higher chemical shifts.[1]

  • The aliphatic carbons further from the nitrogen atoms (C3, C4 ) will resonate at lower chemical shifts.

  • The CH₂-NH₂ carbon is also influenced by the adjacent nitrogen, placing it in the 45-50 ppm range.

Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_process Data Processing prep Dissolve ~5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O). tms Add internal standard (e.g., TMS). prep->tms tube Transfer to a 5 mm NMR tube. tms->tube h1 ¹H NMR: Acquire with sufficient scans for good signal-to-noise. tube->h1 c13 ¹³C NMR: Proton-decoupled. Requires more scans due to low natural abundance. h1->c13 dept DEPT-135: Distinguishes CH/CH₃ (positive) from CH₂ (negative) signals. c13->dept cosy 2D COSY: Correlates coupled protons. dept->cosy hsqc 2D HSQC: Correlates protons to directly attached carbons. cosy->hsqc hmbc 2D HMBC: Correlates protons to carbons over 2-3 bonds. hsqc->hmbc ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) and Peak Picking baseline->integrate analysis analysis integrate->analysis Structural Elucidation

Figure 2: Standard workflow for NMR-based structural elucidation.

Chiral Analysis using NMR

To determine the enantiomeric excess (e.e.), a chiral environment must be introduced to induce diastereomeric differentiation, making the enantiomers chemically non-equivalent in the NMR spectrum.

Methodology: Chiral Shift Reagents

Paramagnetic lanthanide complexes, often called chiral shift reagents (e.g., Eu(hfc)₃), can be added to the NMR sample.[2][3] These reagents form diastereomeric complexes with the amine, causing the signals of the two enantiomers to shift to different extents, allowing for integration and quantification of the e.e.[3][4]

Protocol for Chiral Shift Reagent Study:

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a small, measured amount of the chiral shift reagent to the NMR tube.

  • Shake well to ensure complex formation.

  • Acquire subsequent ¹H NMR spectra , observing the separation of key signals (e.g., the N-CH₃ singlet).

  • Integrate the separated signals to determine the ratio of the enantiomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Primary Amine)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)Medium
C-H (Aliphatic)Stretch2850 - 3000Strong
N-H (Primary Amine)Scissoring (Bend)1590 - 1650Medium-Strong
C-NStretch1000 - 1250Medium

Causality Behind Predictions:

  • Primary amines are characterized by a pair of peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[1]

  • The N-H scissoring vibration provides another characteristic band for primary amines.[1]

  • The C-H stretching of the methyl and methylene groups will be prominent in the 2850-3000 cm⁻¹ region.

  • The C-N stretching vibrations are typically found in the fingerprint region and can be harder to assign definitively.[1]

Protocol for ATR-FTIR Spectroscopy:

  • Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Acquire a background spectrum.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The molecular weight of this compound is 114.19 g/mol .[5] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z = 114) is expected. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our compound (2 nitrogen atoms, MW = 114).[1]

  • Key Fragmentation Pattern: The most common fragmentation pathway for amines is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.

G cluster_mol cluster_frag1 cluster_frag2 cluster_frag3 mol [CH₃-N(CH₂)₂CH-CH₂NH₂]⁺˙ frag1 CH₂=N⁺(CH₃)-CH₂CH₂CH=CH₂ (m/z = 98) mol->frag1 -NH₂ frag2 CH₃-N(CH₂)₂CH=CH₂⁺ (m/z = 84) mol->frag2 -CH₂NH₂ frag3 CH₂=N⁺H₂ (m/z = 30) mol->frag3 -C₅H₁₀N

Figure 3: Predicted major fragmentation pathways in EI-MS.

Protocol for GC-MS Analysis:

Due to the polarity of amines, derivatization is often employed to improve chromatographic peak shape and volatility.

  • Derivatization (Optional but Recommended): React the amine with a derivatizing agent such as trifluoroacetic anhydride (TFAA) to form a less polar amide.

  • Sample Injection: Inject the neat or derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities. A temperature gradient program will be necessary.

  • Mass Spectrometry: Acquire the mass spectrum using electron ionization (EI) over a mass range of m/z 20-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and MS. This guide has provided the theoretical predictions for the spectral data and the practical, field-proven protocols for their acquisition. By understanding the causality behind the expected spectral features and employing robust analytical methodologies, researchers can ensure the unambiguous identification, structural confirmation, and purity assessment of this critical chiral building block.

References

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC - NIH. (n.d.).
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.).
  • Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. (2019, August). PLANTA MED.
  • Water-Soluble Chiral Shift Reagents for High-Field NMR - TCI Chemicals. (n.d.).
  • Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.). ResearchGate.
  • The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC - NIH. (n.d.).
  • Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding | Organic Letters - ACS Publications. (n.d.).
  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.).
  • A Water-Soluble Chiral Shift Reagent for Use in High-Field NMR - TCI Chemicals. (n.d.).
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. (n.d.).
  • A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and - Benchchem. (n.d.).
  • Chiral Shift Reagents Definition - Organic Chemistry Key Term - Fiveable. (n.d.).
  • Chiral Discrimination of Acyclic Secondary Amines by 19F NMR | Analytical Chemistry. (2024, January 3).
  • Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds - ResearchGate. (2025, August 6).
  • (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem. (n.d.).
  • 1-Methylpyrrolidine-2-methylamine | C6H14N2 | CID 117300 - PubChem. (n.d.).
  • CAS 13005-11-3 | (1-methylpyrrolidin-3-yl)methanamine - Synblock. (n.d.).
  • (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem - NIH. (n.d.).
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).
  • (1-methylpyrrolidin-3-yl)methanamine - Sigma-Aldrich. (n.d.).
  • (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9 - BIOSYNCE. (n.d.).
  • 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem - NIH. (n.d.).
  • (1-Methylpyrrolidin-3-yl)methanamine | 13005-11-3 - Sigma-Aldrich. (n.d.).
  • 13C nuclear magnetic resonance spectroscopy (13C NMR) - NFDI4Chem Search Service. (2024, February 28).
  • 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • (1-methylpyrrolidin-3-yl)methanamine (C6H14N2) - PubChemLite. (n.d.).
  • BB-4003801 - Hit2Lead. (n.d.).
  • (1-methylpyrrolidin-3-yl)methanamine | Sigma-Aldrich. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).
  • IR spectroscopy of N-methylpyrrolidine product in current work (red... - ResearchGate. (n.d.).
  • 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed. (2013, December 1).
  • 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem. (n.d.).

Sources

(S)-(1-Methylpyrrolidin-3-yl)methanamine: A Technical Guide to its Putative Mechanism of Action as a Cholinergic System Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(1-Methylpyrrolidin-3-yl)methanamine is a chiral small molecule featuring a core N-methylpyrrolidine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. While direct pharmacological data for this specific molecule is not extensively published, its structural similarity to known cholinergic agents strongly suggests a mechanism of action centered on the modulation of nicotinic and/or muscarinic acetylcholine receptors. This technical guide synthesizes structure-activity relationship (SAR) data from analogous compounds to propose a putative mechanism of action for this compound. Furthermore, we provide a comprehensive framework of experimental protocols for the elucidation and validation of its pharmacological profile, intended for researchers in drug discovery and development.

Introduction: The Pyrrolidine Scaffold in Neuropharmacology

The pyrrolidine ring is a privileged scaffold in neuroscience drug discovery, forming the core of numerous endogenous neurotransmitters and synthetic ligands targeting central nervous system (CNS) receptors.[1] Its conformational flexibility, basic nitrogen atom, and stereochemical properties allow for precise interactions with receptor binding pockets.[1] Notably, the N-methylpyrrolidine moiety is a key pharmacophore in nicotine, conferring high affinity for nicotinic acetylcholine receptors (nAChRs).[2][3] Variations in substitution on the pyrrolidine ring can dramatically alter receptor selectivity, shifting activity towards muscarinic acetylcholine receptors (mAChRs) or other receptor families entirely.[4][5][6]

This compound, with its N-methyl group and a methanamine substituent at the 3-position, presents an intriguing structural motif. The primary amine introduced by the methanamine group offers a potential key interaction point with receptor residues, while the stereochemistry at the 3-position is likely to be a critical determinant of binding affinity and functional activity.

Proposed Mechanism of Action: A Cholinergic Modulator

Based on the analysis of structurally related compounds, we hypothesize that this compound primarily acts as a modulator of cholinergic neurotransmission, with a likely affinity for both nicotinic and muscarinic acetylcholine receptors. The specific nature of its activity (agonist, antagonist, or allosteric modulator) and its receptor subtype selectivity remain to be experimentally determined.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The N-methylpyrrolidine core of this compound is structurally analogous to the pyrrolidine ring of nicotine. This suggests a potential interaction with the orthosteric binding site of nAChRs.[7] The protonated tertiary amine of the pyrrolidine ring can form a crucial cation-π interaction with aromatic residues in the receptor's binding pocket, a hallmark of nAChR ligand binding.[7] The aminomethyl group at the 3-position could engage in hydrogen bonding with nearby amino acid residues, potentially influencing subtype selectivity. For instance, modifications at various positions on the pyrrolidine ring of nicotine analogues have been shown to significantly alter their affinity and efficacy at α4β2 and α7 nAChR subtypes.[3]

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Numerous pyrrolidine derivatives have been identified as potent muscarinic receptor ligands.[4][5][6] The tertiary amine of the N-methylpyrrolidine ring is a common feature in many muscarinic agonists and antagonists. The overall shape and electrostatic profile of this compound may allow it to fit within the highly conserved orthosteric binding site of mAChRs. The stereochemistry at the 3-position will be critical, as subtle changes in the spatial arrangement of substituents can convert a muscarinic agonist into an antagonist.[4]

Experimental Validation of the Proposed Mechanism of Action

A systematic and multi-faceted experimental approach is required to elucidate the precise mechanism of action of this compound. The following protocols provide a roadmap for its pharmacological characterization.

Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for a panel of relevant CNS receptors, with a primary focus on cholinergic receptor subtypes.

Objective: To quantify the binding affinity (Kᵢ) of this compound for human nAChR and mAChR subtypes.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing individual human receptor subtypes (e.g., α4β2, α7 nAChRs; M1-M5 mAChRs). Culture cells to high density and harvest. Homogenize cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Epibatidine for nAChRs, [³H]-N-methylscopolamine for mAChRs), and varying concentrations of the test compound, this compound.

  • Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Expected Data Output:

Receptor SubtypeKᵢ (nM) for this compound
nAChR α4β2Hypothetical Value
nAChR α7Hypothetical Value
mAChR M1Hypothetical Value
mAChR M2Hypothetical Value
mAChR M3Hypothetical Value
mAChR M4Hypothetical Value
mAChR M5Hypothetical Value
A summary table of hypothetical binding affinities.

Experimental Workflow: Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Culture cells expressing receptor subtypes prep2 Harvest and homogenize cells prep1->prep2 prep3 Prepare crude membrane fraction prep2->prep3 assay1 Combine membranes, radioligand, and test compound prep3->assay1 assay2 Incubate to equilibrium assay1->assay2 assay3 Filter to separate bound and free radioligand assay2->assay3 analysis1 Quantify radioactivity assay3->analysis1 analysis2 Plot competition curve analysis1->analysis2 analysis3 Calculate IC50 and Ki analysis2->analysis3

Workflow for determining receptor binding affinity.

Functional Assays

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Objective: To characterize the functional activity (e.g., EC₅₀, Eₘₐₓ, IC₅₀) of this compound at its highest affinity cholinergic receptor subtypes.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) for nAChRs

  • Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the subunits of the target nAChR subtype.

  • Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Compound Application: Perfuse the chamber with a baseline buffer, then apply known concentrations of acetylcholine (ACh) to elicit a baseline current response. After washout, apply varying concentrations of this compound to determine if it elicits a current (agonist activity).

  • Antagonist Testing: If no agonist activity is observed, co-apply a fixed concentration of ACh with varying concentrations of the test compound to determine if it inhibits the ACh-induced current (antagonist activity).

  • Data Analysis: For agonists, plot the current response against the compound concentration to determine EC₅₀ and Eₘₐₓ. For antagonists, plot the inhibition of the ACh response against the compound concentration to determine IC₅₀.

Experimental Protocol: Calcium Mobilization Assay for Gq-coupled mAChRs (M1, M3, M5)

  • Cell Culture and Dye Loading: Plate cells expressing the target Gq-coupled mAChR subtype in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use an automated liquid handler to add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Antagonist Testing: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist (e.g., carbachol).

  • Data Analysis: Generate concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Expected Data Output:

ReceptorAssayFunctional ActivityPotency (EC₅₀/IC₅₀, nM)Efficacy (Eₘₐₓ, % of ACh)
nAChR α4β2TEVCe.g., Partial AgonistHypothetical ValueHypothetical Value
mAChR M1Calcium Mobilizatione.g., Full AntagonistHypothetical ValueN/A
A summary table of hypothetical functional data.

Signaling Pathway: Gq-Coupled Muscarinic Receptor

G compound This compound receptor M1/M3/M5 Receptor compound->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Cellular Response ca2->response pkc->response

Putative signaling cascade for M1/M3/M5 receptor activation.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a novel modulator of the cholinergic system. The proposed mechanism of action, centered on interactions with both nicotinic and muscarinic acetylcholine receptors, provides a solid foundation for its pharmacological investigation. The experimental protocols outlined in this guide offer a comprehensive strategy to elucidate its binding affinity, functional activity, and receptor subtype selectivity. The results of these studies will be instrumental in determining the therapeutic potential of this compound for CNS disorders where cholinergic signaling is dysregulated. Future in vivo studies in relevant animal models will be necessary to assess its pharmacokinetic properties, safety profile, and efficacy.

References

  • Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters. [Link]

  • Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]

  • Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules. [Link]

  • Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience. [Link]

  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Molecular Pharmacology. [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Journal of Neuroscience. [Link]

  • Acetylcholine receptors (muscarinic). Guide to Pharmacology. [Link]

  • Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders. ACS Medicinal Chemistry Letters. [Link]

  • Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. Molecules. [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules. [Link]

  • SAR (Structure activity relationship ) of directly acting cholinergic Drugs. CUTM Courseware. [Link]

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience. [Link]

  • (1-Methylpyrrolidin-3-yl)methanamine. PubChem. [Link]

  • Pyridine alkaloids with activity in the central nervous system. RSC Advances. [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry. [Link]

  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. Journal of Medicinal Chemistry. [Link]

  • 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to (S)-(1-Methylpyrrolidin-3-yl)methanamine: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Methylpyrrolidin-3-yl)methanamine is a chiral saturated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. Its rigid pyrrolidine core, coupled with a primary amine functional group and a defined stereocenter, offers a unique three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its burgeoning role in the development of targeted therapies. The strategic incorporation of this moiety can significantly influence the pharmacological profile of a drug candidate, affecting its potency, selectivity, and pharmacokinetic properties.

Core Identifiers and Physicochemical Properties

A precise understanding of the chemical and physical properties of this compound is fundamental for its effective use in research and development.

Chemical Identifiers

The accurate identification of this chiral amine is crucial for procurement, regulatory documentation, and scientific communication. Several identifiers are used for this compound, with the CAS number being the most definitive. It is important to distinguish between the specific (S)-enantiomer, the racemic mixture, and its salt forms.

IdentifierValueSource
Chemical Name [(3S)-1-methylpyrrolidin-3-yl]methanamineIUPAC
CAS Number (S)-enantiomer, free base 1419075-98-1[1]
CAS Number (Racemic) 13005-11-3[2]
CAS Number (S)-enantiomer, dihydrochloride) 1860033-51-7
Molecular Formula C₆H₁₄N₂[2]
Molecular Weight 114.19 g/mol [2]
InChI Key BAOBZCAXECCBQL-UHFFFAOYSA-N
Physicochemical Data

The physicochemical properties of this compound influence its reactivity, solubility, and handling. The following data pertains to the racemic mixture, which is often the most readily available form.

PropertyValueSource
Appearance Colorless liquid
Boiling Point 134.7 °C at 760 mmHg[2]
Storage Temperature 2-8°C, keep in a dark, dry, and sealed place
Purity (typical) ≥97%

Synthesis and Manufacturing

The enantiomerically pure form of (1-Methylpyrrolidin-3-yl)methanamine is essential for its application in chiral drug development. The synthesis of the (S)-enantiomer can be approached through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis provides a direct route to the desired enantiomer, often leveraging chiral catalysts or starting materials. One plausible synthetic pathway initiates from a chiral precursor, such as (R)-3-hydroxypyrrolidine.

A generalized workflow for the enantioselective synthesis is depicted below:

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Nucleophilic Substitution with Inversion cluster_3 Step 4: Reduction A (R)-3-Hydroxypyrrolidine B (R)-1-Methylpyrrolidin-3-ol A->B Formaldehyde, H₂, Pd/C C (R)-1-Methylpyrrolidin-3-ol D Intermediate (e.g., Mesylate) C->D Mesyl Chloride, Et₃N E Intermediate (e.g., Mesylate) F (S)-3-(Azidomethyl)-1-methylpyrrolidine E->F Sodium Azide (SN2) G (S)-3-(Azidomethyl)-1-methylpyrrolidine H This compound G->H H₂, Pd/C or LiAlH₄

Caption: Enantioselective synthesis workflow.

This synthetic approach leverages a readily available chiral starting material and proceeds through well-established chemical transformations. The key step is the SN2 reaction with an azide nucleophile, which proceeds with inversion of stereochemistry to yield the desired (S)-configuration at the C3 position. Subsequent reduction of the azide furnishes the primary amine.

Chiral Resolution

An alternative to enantioselective synthesis is the resolution of the racemic (1-Methylpyrrolidin-3-yl)methanamine. This can be achieved through various techniques, most commonly by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol). Add a stoichiometric amount of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and often requires optimization.

  • Isolation: Isolate the crystalline salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH, K₂CO₃) to liberate the enantiomerically enriched free amine.

  • Extraction: Extract the free amine into an organic solvent and purify by distillation or chromatography.

The efficiency of this method is highly dependent on the difference in solubility between the two diastereomeric salts.

Analytical Characterization and Quality Control

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric excess.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) is often effective for the separation of chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used as the analyte lacks a strong chromophore.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Applications in Drug Discovery and Development

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive component for introducing specific spatial arrangements of functional groups in a drug molecule. This can lead to enhanced binding affinity and selectivity for a biological target. While specific marketed drugs containing this exact fragment are not prominently disclosed, its structural motif is found in compounds targeting various receptors, particularly in the central nervous system.

Muscarinic Acetylcholine Receptor Modulators

The pyrrolidine scaffold is a key feature in many ligands for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function and are targets for the treatment of Alzheimer's disease and schizophrenia.[3][4] The stereochemistry of the pyrrolidine ring and its substituents is often critical for selective modulation of mAChR subtypes. The this compound moiety can serve as a versatile anchor to which other pharmacophoric elements can be attached to create potent and selective positive allosteric modulators (PAMs) or agonists.[5]

Dopamine Receptor Ligands

Dopamine receptors, particularly the D3 subtype, are important targets for the treatment of neurological and psychiatric disorders, including Parkinson's disease and addiction.[6][7][8] The design of selective D3 receptor ligands is an active area of research. The this compound scaffold can be incorporated into molecules designed to interact with the orthosteric or allosteric binding sites of dopamine receptors. The defined stereochemistry allows for precise positioning of substituents to optimize interactions with the receptor's binding pocket.[9]

Structure-Activity Relationship (SAR) Insights

The incorporation of the this compound fragment into a lead molecule can provide valuable structure-activity relationship (SAR) data. Key considerations include:

  • Vectorial Projection: The primary amine provides a key attachment point for extending the molecule into different regions of a binding pocket.

  • Stereochemical Influence: The (S)-configuration dictates a specific spatial orientation of the aminomethyl group relative to the pyrrolidine ring, which can be crucial for chiral recognition by the target protein.

  • Physicochemical Modulation: The basic nitrogen of the pyrrolidine ring can be important for salt formation and can influence the overall pKa and solubility of the final compound.

The logical progression of SAR studies involving this scaffold is illustrated below:

G A This compound Scaffold B Linker Modification A->B Attachment Strategy C Pharmacophore Variation A->C Target-Specific Moieties D In Vitro Binding Assays B->D C->D E Cell-Based Functional Assays D->E Potency & Selectivity F Lead Optimization E->F Efficacy & SAR

Sources

(S)-(1-Methylpyrrolidin-3-yl)methanamine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of (S)-(1-Methylpyrrolidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

This compound is a chiral disubstituted pyrrolidine that has garnered significant attention as a versatile building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure, frequently appearing in pharmaceuticals and natural products due to its favorable physicochemical properties, such as enhanced aqueous solubility and its ability to act as a hydrogen bond donor or acceptor.[1] The specific stereochemistry and substitution pattern of this compound—featuring a methyl group on the nitrogen and an aminomethyl group at the C3 position—provide a unique three-dimensional framework that is crucial for molecular recognition and interaction with biological targets.[2]

Understanding the precise molecular structure and, more importantly, the conformational dynamics of this molecule is paramount for rational drug design. The spatial arrangement of its functional groups, dictated by the puckering of the pyrrolidine ring and the orientation of its substituents, directly influences its binding affinity, selectivity, and ultimately, its pharmacological efficacy.[3] This guide provides an in-depth analysis of the structural features of this compound and delineates the experimental and computational methodologies required for a rigorous conformational assessment.

Core Molecular Structure and Properties

The fundamental structure of this compound consists of a five-membered saturated heterocycle (the pyrrolidine ring) with a chiral center at the C3 position, conferring the (S) stereochemistry. The ring is N-alkylated with a methyl group and substituted at the C3 position with an aminomethyl (-CH₂NH₂) group.

PropertyValueSource
Molecular Formula C₆H₁₄N₂[4]
Molecular Weight 114.19 g/mol [4]
IUPAC Name This compound[4]
SMILES CN1CCCN[4]
InChIKey BAOBZCAXECCBQL-UHFFFAOYSA-N[4][5]
CAS Number 13005-11-3[4][6]
Physical Form Liquid[5]

Conformational Analysis: Unveiling the 3D Landscape

Unlike planar aromatic rings, the five-membered pyrrolidine ring is non-planar and adopts puckered conformations to alleviate torsional strain. Its flexibility allows it to exist in a dynamic equilibrium between two primary low-energy conformations: the envelope (E) form, where one atom is out of the plane of the other four, and the twist (T) form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The process of interconversion between these puckered forms is known as pseudorotation.[7]

The conformational preference of this compound is dictated by the steric and electronic interactions of its substituents. The bulky aminomethyl group at the C3 position will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the ring protons. The N-methyl group introduces further complexity, influencing both the ring pucker and the barrier to nitrogen inversion. The interplay between these factors results in a complex potential energy surface with multiple local minima, the relative populations of which determine the molecule's overall conformational profile in solution.

IntegratedWorkflow cluster_exp Experimental Methods cluster_comp Computational Methods cluster_analysis Analysis & Validation NMR NMR Spectroscopy (Solution State) Analysis Comprehensive Conformational Model NMR->Analysis Provides average structural constraints Xray X-ray Crystallography (Solid State) Comp Conformational Search & Energy Calculation (DFT) Xray->Comp Comp->NMR Validation: Predicted vs. Exp. J-couplings Comp->Analysis Predicts conformer energies & populations

Sources

An In-depth Technical Guide to the Potential Biological Activities of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction and Core Concepts

The Pyrrolidine Scaffold in Modern Drug Discovery

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in numerous natural products and FDA-approved drugs underscores its utility as a versatile scaffold.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[2][3] This structural feature is critical for establishing specific stereochemical interactions with biological targets, which can significantly influence a compound's potency and selectivity.[2][3] The pyrrolidine motif can enhance aqueous solubility and other physicochemical properties, and the nitrogen atom can act as a hydrogen bond donor or acceptor, further contributing to its favorable pharmacological profile.[4]

Molecular Profile of (S)-(1-Methylpyrrolidin-3-yl)methanamine

This compound is a chiral small molecule featuring a pyrrolidine ring N-methylated at the 1-position and substituted with a methanamine group at the 3-position. The "(S)" designation refers to the stereochemistry at the chiral center at the 3-position of the pyrrolidine ring.

PropertyValueSource
Molecular Formula C6H14N2[5]
Molecular Weight 114.19 g/mol [5]
IUPAC Name This compound
CAS Number 13005-11-3[5]

The presence of two basic nitrogen atoms, the tertiary amine within the ring and the primary amine in the side chain, suggests that this molecule will be protonated at physiological pH, influencing its solubility and potential interactions with biological targets.

Rationale for Investigating CNS Activity

While no specific biological activities for this compound have been reported in the public domain, its structural components are present in numerous centrally active compounds. The N-methylpyrrolidine moiety is a key feature in compounds targeting dopamine D2/D3 receptors.[6][7][8] Furthermore, pyrrolidine-based structures are known to be potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][9][10][11] The aminomethyl side chain provides a primary amine, a common feature in many neurotransmitters and their analogs. Based on these structural analogies, it is hypothesized that this compound possesses the potential to modulate monoaminergic neurotransmission in the central nervous system (CNS).

Part 2: Hypothesized Biological Targets and In Vitro Validation

Hypothesis 1: Monoamine Transporter Inhibition

The structural resemblance of this compound to known monoamine reuptake inhibitors, such as certain 3,4-disubstituted pyrrolidines, suggests that it may interact with and inhibit the function of DAT, NET, and/or SERT.[1][12] Inhibition of these transporters would lead to an increase in the synaptic concentrations of their respective neurotransmitters (dopamine, norepinephrine, and serotonin), a mechanism of action for many antidepressant and psychostimulant drugs.

This protocol determines the affinity of the test compound for the monoamine transporters by measuring its ability to compete with a radiolabeled ligand known to bind to the target.

Methodology:

  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT, or use rodent brain synaptosomes. Homogenize the cells or tissues in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation (hDAT, hNET, hSERT expressing cells) assay_setup Assay Setup (Membranes + Radioligand + Test Compound) prep->assay_setup incubation Incubation (Reach Equilibrium) assay_setup->incubation harvesting Filtration (Separate Bound/Unbound) incubation->harvesting counting Scintillation Counting (Quantify Radioactivity) harvesting->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for Radioligand Binding Assay.

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or a reference inhibitor.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

  • Scintillation Counting: Quantify the radioactivity trapped within the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Hypothesis 2: Dopamine D2/D3 Receptor Modulation

The N-alkylated pyrrolidine scaffold is a common feature in ligands that bind to dopamine D2 and D3 receptors.[6][7][8][13] Depending on the other substituents and their spatial arrangement, these compounds can act as agonists, antagonists, or partial agonists. Therefore, it is plausible that this compound could modulate the activity of these receptors, which are important targets for antipsychotic medications and treatments for substance use disorders.

Similar to the transporter binding assays, this protocol measures the affinity of the test compound for D2 and D3 receptors.

Methodology:

  • Membrane Preparation: Use membranes from cells (e.g., CHO or HEK293) stably expressing human D2 or D3 receptors.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a suitable radioligand (e.g., [³H]spiperone for D2 or [³H]-(+)-PHNO for D3), and a range of concentrations of the test compound.

  • Incubation, Harvesting, and Counting: Follow the same procedures as described in the monoamine transporter binding assay (Section 2.1.2).

  • Data Analysis: Calculate the IC₅₀ and Ki values to determine the binding affinity of the compound for D2 and D3 receptors.

This assay determines the functional activity of the compound at D2/D3 receptors, which are Gαi-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO) co-expressing the dopamine receptor of interest (D2 or D3) and a reporter system that responds to changes in cAMP levels (e.g., a luminescent or fluorescent reporter).

  • Cell Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Co-incubate with varying concentrations of this compound.

  • Detection: After incubation, lyse the cells and measure the level of cAMP using a suitable detection kit (e.g., HTRF, ELISA, or a luciferase-based reporter assay).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the concentration of the test compound. A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC₅₀ (effective concentration for 50% of maximal response).

    • Antagonist Mode: Co-incubate the cells with a known D2/D3 receptor agonist (e.g., quinpirole) and varying concentrations of the test compound. A dose-dependent reversal of the agonist-induced decrease in cAMP indicates antagonist activity. Calculate the IC₅₀ or Kb.

Part 3: In Vivo Assessment of CNS Effects

Preliminary In Vivo Profiling

G cluster_1 In Vivo CNS Screening Cascade start Administer Test Compound to Rodents locomotor Locomotor Activity Test (Assess stimulant/sedative effects) start->locomotor epm Elevated Plus Maze (Assess anxiolytic/anxiogenic effects) locomotor->epm fst Forced Swim Test (Assess antidepressant-like effects) epm->fst end Comprehensive CNS Profile fst->end

Caption: A logical flow for in vivo CNS screening.

This test assesses the general stimulant or depressant effects of a novel compound on spontaneous motor activity.

Methodology:

  • Animal Acclimation: Habituate rodents (mice or rats) to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus: Use open-field arenas equipped with infrared beams or a video tracking system to monitor movement.

  • Compound Administration: Administer this compound or vehicle via a relevant route (e.g., intraperitoneal, oral).

  • Testing: Place the animal in the center of the open-field arena and record its activity for a set duration (e.g., 30-60 minutes).

  • Data Collection: Measure parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Compare the activity of the compound-treated group to the vehicle-treated group to determine if the compound increases (stimulant) or decreases (sedative) locomotor activity.

Probing Anxiolytic/Anxiogenic Potential

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Methodology:

  • Apparatus: The EPM consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.

  • Animal Preparation: Acclimate the animals to the testing room and administer the test compound or vehicle.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a 5-minute session.

  • Data Recording: Use a video camera mounted above the maze to record the session for later analysis.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general activity).

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Investigating Antidepressant-like Activity

The forced swim test (FST) is a common behavioral screen for assessing antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[14][15]

Methodology:

  • Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Animal Preparation: Administer the test compound or vehicle according to a specific dosing regimen (acute or chronic).

  • Test Procedure: Place the animal in the water-filled cylinder for a 6-minute session.[14]

  • Data Recording: Record the session with a video camera.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Part 4: Data Interpretation and Future Directions

Integrating In Vitro and In Vivo Data

A comprehensive pharmacological profile of this compound can be established by correlating the in vitro and in vivo findings. For instance, if the compound demonstrates high affinity for and potent inhibition of the dopamine transporter in vitro, and subsequently increases locomotor activity in vivo, this would strongly suggest a psychostimulant-like mechanism of action. Conversely, if it shows high affinity for SERT and reduces immobility in the forced swim test, this would be indicative of an antidepressant-like profile.

Structure-Activity Relationship (SAR) Considerations

The initial biological data for this compound will serve as a foundation for future structure-activity relationship (SAR) studies. Systematic modifications to the molecule can help to optimize its potency, selectivity, and pharmacokinetic properties. Key areas for modification include:

  • Stereochemistry: Synthesize and test the (R)-enantiomer to determine the stereochemical requirements for activity.

  • N-alkylation: Vary the alkyl group on the pyrrolidine nitrogen to probe its influence on receptor/transporter affinity.

  • Side Chain Modification: Alter the length and nature of the aminomethyl side chain.

  • Ring Substitution: Introduce substituents on the pyrrolidine ring to explore their impact on the compound's activity and selectivity.

Concluding Remarks and Future Perspectives

This compound represents a novel chemical entity with a high potential for CNS activity, based on its structural similarity to known modulators of monoaminergic systems. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating its biological activities. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and will guide future medicinal chemistry efforts to develop more potent and selective analogs for the treatment of various CNS disorders.

Part 5: References

Sources

(S)-(1-Methylpyrrolidin-3-yl)methanamine review of literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(1-Methylpyrrolidin-3-yl)methanamine: Synthesis, Characterization, and Application

Introduction

This compound is a chiral saturated N-heterocycle that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the stereochemically defined primary amine and tertiary amine functionalities, makes it an ideal scaffold for exploring chemical space in drug discovery. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, and the specific (S)-3-aminomethyl substitution pattern is crucial for achieving potent and selective interactions with biological targets.[1] This guide, intended for researchers and drug development professionals, provides an in-depth review of the synthesis of this key intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and its application in the development of therapeutic agents.

Physicochemical Properties & Spectroscopic Analysis

Understanding the fundamental properties of a building block is critical for its effective use in multi-step syntheses. The key physicochemical data for the parent compound are summarized below.

Table 1: Physicochemical Properties of (1-Methylpyrrolidin-3-yl)methanamine

Property Value Source
Molecular Formula C₆H₁₄N₂ PubChem[2]
Molecular Weight 114.19 g/mol PubChem[2]
InChIKey BAOBZCAXECCBQL-UHFFFAOYSA-N PubChem[2]
CAS Number 13005-11-3 (Racemic) PubChem[2]
Predicted XLogP3 -0.3 PubChem[2]
Hydrogen Bond Donors 1 (amine group) PubChem[2]

| Hydrogen Bond Acceptors | 2 (amine nitrogens) | PubChem[2] |

Spectroscopic Characterization (Predicted)

Predicted ¹³C NMR Spectrum: The spectrum will feature six distinct signals corresponding to each carbon atom. The N-methyl carbon will appear furthest upfield, followed by the methylene carbons of the pyrrolidine ring. The carbon bearing the aminomethyl group (C3) and the aminomethyl carbon itself (C6) will be shifted downfield due to the influence of the nitrogen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
N-CH₃ ~42 Typical for an N-methyl group on a saturated heterocycle.
C5 ~55 Pyrrolidine methylene carbon adjacent to tertiary amine.
C2 ~57 Pyrrolidine methylene carbon adjacent to tertiary amine.
C4 ~32 Pyrrolidine methylene carbon.
C3 (CH) ~38 Methine carbon, shifted downfield by two adjacent carbons.

| C6 (-CH₂NH₂) | ~45 | Methylene carbon attached to a primary amine. |

Predicted ¹H NMR Spectrum: The proton spectrum will exhibit complex splitting patterns due to the chiral center and the diastereotopic nature of the methylene protons on the pyrrolidine ring.

Table 3: Predicted ¹H NMR Data for this compound

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
-NH₂ 1.3-2.0 Broad Singlet 2H Primary amine protons
H4 1.5-1.7 Multiplet 1H Pyrrolidine ring proton
H4' 2.0-2.2 Multiplet 1H Pyrrolidine ring proton
H3 2.2-2.4 Multiplet 1H Pyrrolidine ring methine
N-CH₃ ~2.3 Singlet 3H N-methyl group
H2/H5/H2'/H5' 2.3-2.8 Multiplets 4H Pyrrolidine ring methylenes

| H6/H6' | 2.6-2.9 | Multiplets | 2H | Aminomethyl protons |

Core Synthesis Strategies: The Primacy of Chirality

The principal challenge in synthesizing this compound is the precise installation of the stereocenter at the C3 position. Two dominant philosophies address this challenge: utilizing a starting material from the "chiral pool" or employing an asymmetric catalytic method on a prochiral substrate.

  • Chiral Pool Synthesis: This is often the most robust and cost-effective strategy on an industrial scale. It leverages naturally occurring, enantiomerically pure starting materials like amino acids.[5][6] For the target molecule, a logical precursor is (S)-glutamic acid or a derivative thereof, where the desired stereochemistry is already present. The synthetic task is then reduced to a series of stereocontrolled ring-forming and functional group manipulation reactions.

  • Asymmetric Catalysis: This approach involves converting a prochiral precursor into the desired chiral product using a chiral catalyst.[7] Methods like asymmetric hydrogenation of a suitable enamine or a catalytic 1,3-dipolar cycloaddition could theoretically yield the desired pyrrolidine core.[8][9] While elegant, these methods often require expensive catalysts (e.g., rhodium or iridium complexes) and extensive optimization to achieve high enantiomeric excess (ee).

For reliability and scalability, the chiral pool approach remains the dominant and field-proven method.

Synthetic_Strategies cluster_0 Core Challenge: Stereocontrol at C3 cluster_1 Method 1: Chiral Pool Synthesis cluster_2 Method 2: Asymmetric Catalysis Prochiral_Substrate Prochiral Substrate (e.g., Pyrroline derivative) Target_Molecule This compound Prochiral_Substrate->Target_Molecule Asymmetric Transformation (e.g., Hydrogenation) Chiral_Pool Chiral Pool Precursor (e.g., (S)-Glutamic Acid) Chiral_Pool->Target_Molecule Series of stereocontrolled reactions (reliable, scalable) Catalyst Chiral Catalyst (e.g., Rh-complex) Catalyst->Prochiral_Substrate acts upon Synthesis_Workflow A 1. (2S,4R)-4-Hydroxyproline (Chiral Pool Starting Material) B 2. N-Boc Protection (Boc)₂O, Base A->B Protect amine C 3. Hydroxyl Activation (Mesylation) MsCl, Et₃N B->C Create good leaving group D 4. Stereospecific Azide Substitution (SN2) NaN₃, DMF C->D Invert stereocenter (R -> S at C3) E 5. Esterification & Decarboxylation MeOH, H⁺, Heat D->E Remove carboxyl group F 6. Azide Reduction (Staudinger) PPh₃, H₂O E->F Unmask amine G 7. Reductive N-Methylation Formaldehyde, NaBH(OAc)₃ F->G Introduce N-methyl group H 8. Ester Reduction to Amine LiAlH₄ or alternative G->H Convert ester to aminomethyl I 9. This compound (Final Product) H->I Final deprotection/workup

Caption: Step-by-step workflow for the synthesis.

Step 1 & 2: N-Protection of (2S,4R)-4-Hydroxyproline
  • Rationale: The secondary amine of the starting material is more nucleophilic than the hydroxyl group and must be protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the planned reaction conditions but can be removed later under acidic conditions.

  • Procedure:

    • Suspend trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydroxide (1.1 eq) dissolved in water, maintaining the temperature below 10 °C.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

    • Perform an acidic workup to isolate the N-Boc protected product, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

Step 3 & 4: Stereochemical Inversion via Mesylation and Azide Substitution
  • Rationale: This two-step sequence is the core of the synthesis, designed to invert the stereochemistry at the C4 position (which becomes the C3 position in the final product after decarboxylation) from R to S. First, the hydroxyl group is converted into an excellent leaving group (mesylate). Then, sodium azide acts as a nucleophile in an Sₙ2 reaction, which proceeds with complete inversion of configuration.

  • Procedure:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (Et₃N, 2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir at 0 °C for 2-4 hours. Upon completion, wash the reaction mixture with cold HCl, saturated NaHCO₃, and brine to isolate the mesylated intermediate.

    • Dissolve the crude mesylate in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80-90 °C for 8-12 hours.

    • After cooling, perform an aqueous workup and extract with ethyl acetate to yield the azide product, which now has the desired (S) configuration at the carbon bearing the azide group.

Step 5-8: Functional Group Manipulations
  • Rationale: The remaining steps transform the intermediate into the final product. The carboxyl group is removed, the azide is reduced to the primary amine, the pyrrolidine nitrogen is methylated, and the ester (formed during decarboxylation/esterification) is reduced.

  • Procedure (Conceptual Outline):

    • Decarboxylation/Esterification: The carboxylic acid is typically removed via a reaction that proceeds through an ester intermediate (e.g., Hunsdiecker or a Barton-type radical decarboxylation), or by direct esterification followed by reduction. For simplicity, a pathway involving esterification followed by reduction is often preferred.

    • Azide Reduction: The azide is safely and cleanly reduced to a primary amine using a Staudinger reaction (triphenylphosphine followed by water) or by catalytic hydrogenation (H₂, Pd/C).

    • Reductive Amination: The secondary amine of the pyrrolidine ring is methylated using formaldehyde and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is a highly selective and efficient method for N-methylation.

    • Final Reduction: The ester group is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which is then converted to the aminomethyl group. Alternatively, direct reduction of a nitrile precursor (formed from the corresponding carboxylic acid) can be employed. The final product is isolated after an appropriate aqueous workup and purification by distillation or chromatography.

Application in Drug Development: Premafloxacin Intermediate

The utility of this compound and its close analogs is demonstrated by their use as key intermediates in the synthesis of advanced pharmaceutical agents. A prominent example is in the development of novel fluoroquinolone antibiotics like Premafloxacin. [10] In the synthesis of these antibiotics, the chiral pyrrolidine side chain is crucial for modulating the drug's pharmacokinetic profile and its binding affinity to the target bacterial enzymes, DNA gyrase and topoisomerase IV. The stereochemistry at the C3 position directly influences the orientation of the side chain within the enzyme's binding pocket, impacting potency and selectivity.

A closely related analog, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, serves as a key intermediate for Premafloxacin, an antibiotic developed for veterinary use. [10]The synthesis of this intermediate relies on similar principles of asymmetric synthesis to establish the two critical stereocenters. The this compound core provides the foundational scaffold onto which further complexity is built.

Application cluster_0 Drug Synthesis Example BuildingBlock This compound Core Chiral Scaffold FinalDrug Premafloxacin (Analog) Potent Antibiotic BuildingBlock->FinalDrug Provides crucial 3D geometry for target binding QuinoloneCore Fluoroquinolone Core Pharmacophore QuinoloneCore->FinalDrug Provides core antibacterial activity

Caption: Role of the chiral building block in a final drug molecule.

Safety and Handling

(1-Methylpyrrolidin-3-yl)methanamine is classified as a flammable liquid and is corrosive. [2]It can cause severe skin burns and eye damage. Therefore, handling requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents more than just a chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its synthesis, grounded in the strategic use of the chiral pool, provides a reliable and scalable route to a stereochemically rich scaffold. The principles of stereochemical control, particularly the Sₙ2 inversion, are fundamental to achieving the desired enantiopurity. As demonstrated by its role in the development of complex antibiotics, the incorporation of this specific chiral fragment is a validated strategy for enhancing the pharmacological properties of drug candidates. This guide provides the foundational knowledge for researchers to confidently synthesize and apply this high-value building block in their drug discovery programs.

References

  • Brighty, K. E. (1992). U.S. Patent No. 5,164,402. U.S.
  • Pfizer Inc. (2002). Process for preparing trovafloxacin acid salts. U.S. Patent No. 6,359,137B1.
  • Vitale, P., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(15), 4489. [Link]

  • Ramapanicker, R., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161-8169. [Link]

  • Pfizer Inc. (2002). Process for preparing trovafloxacin acid salts. U.S. Patent No. 6,359,137B1.
  • Nájera, C., et al. (2018). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules, 23(11), 2928. [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

  • Ramapanicker, R., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. PubMed. [Link]

  • Ukrainets, I. V., et al. (2011). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Ramapanicker, R., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. [Link]

  • Liu, L., et al. (2014). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • List, B., et al. (2016). Enantioselective Synthesis of Pyrrolidines by Aminotrifluoromethylation of Alkenes. Synfacts, 12(10), 1020. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17389965, (1-Methylpyrrolidin-3-yl)methanamine. PubChem. [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Chinese Patent No. CN102531987A.
  • Vitale, P., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Meltzer, H. Y., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

  • Sorensen, E. J., et al. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. [Link]

  • Li, Y., et al. (2007). Synthesis and structure of chiral ligand [(S)-1-(((S)-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. [Link]

  • Bhattacharya, A. K., & Aratikatla, E. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. ResearchGate. [Link]

  • Chen, J., et al. (2020). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry. [Link]

Sources

(S)-(1-Methylpyrrolidin-3-yl)methanamine commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(1-Methylpyrrolidin-3-yl)methanamine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Introduction

This compound is a chiral saturated heterocyclic amine that has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the stereospecific presentation of a primary amine, makes it a highly sought-after scaffold for introducing specific pharmacophoric features into drug candidates. The pyrrolidine ring itself is a privileged structure, found in over 20 FDA-approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its chemical properties, commercial landscape, synthetic strategies, and applications, with a focus on practical, field-proven insights.

Part 1: Physicochemical Properties and Characterization

The precise identity and quality of a starting material are foundational to any successful research campaign. This compound is characterized by a specific stereochemistry at the C3 position, which is often critical for achieving desired biological activity and selectivity.[2]

Below is a summary of its key properties.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 1419075-98-1 (for S-enantiomer)[4]
13005-11-3 (for racemic mixture)[3][5][6]
Molecular Formula C₆H₁₄N₂[3][4][6]
Molecular Weight 114.19 g/mol [3][4][6]
Physical Form Liquid[5][7]
Typical Purity ≥97%[4][5][8]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[5]
InChIKey BAOBZCAXECCBQL-UHFFFAOYSA-N[5]
Structural Representation

The structure of this compound is depicted below, highlighting the chiral center at the C3 position.

Caption: 2D structure of this compound.

Part 2: Commercial Availability and Supplier Qualification

This compound and its derivatives are available from a range of chemical suppliers, often categorized as "building blocks" for medicinal chemistry or protein degraders.[4][8] Availability can vary between the free base, its salts (e.g., dihydrochloride), and the racemic mixture. For drug discovery applications, securing a reliable source of the correct enantiomer with high chiral purity is paramount, as the opposite enantiomer may be inactive or exhibit off-target toxicity.[2]

Comparative Supplier Table
Supplier (Example)Product NameCAS NumberPurityFormNotes
LabSolu[(3S)-1-methylpyrrolidin-3-yl]methanamine1419075-98-197%Free BaseMarketed as a protein degrader building block.[4]
Sigma-Aldrich(1-Methylpyrrolidin-3-yl)methanamine13005-11-397%Free Base (Racemic)Note: This is the racemic mixture.[5]
Various[(3S)-1-methylpyrrolidin-3-yl]methanamine dihydrochloride1860033-51-7≥97%Dihydrochloride SaltSalt form may offer improved handling/stability.[8]
Protocol: Qualification of a New Chemical Supplier

Trustworthiness in the supply chain is non-negotiable. This protocol outlines a self-validating system for qualifying a new supplier for a critical building block like this compound.

  • Documentation Review:

    • Request a Certificate of Analysis (CoA) for the specific batch to be purchased.

    • Verify that the CoA includes identity confirmation (e.g., ¹H NMR, MS), purity assessment (e.g., HPLC, GC), and chiral purity (e.g., chiral HPLC).

    • Request the Safety Data Sheet (SDS) and ensure it aligns with GHS classifications.[3]

  • In-House Analytical Verification (Sample Testing):

    • Obtain a sample from the supplier for in-house testing.

    • Identity Confirmation: Acquire a ¹H NMR spectrum and compare it against a known reference or literature data. The spectrum should confirm the presence of the N-methyl group, the aminomethyl group, and the pyrrolidine ring protons.

    • Purity Assessment: Use reverse-phase HPLC with a universal detector (e.g., ELSD or CAD) or GC-MS to confirm the purity stated on the CoA.

    • Chiral Purity: This is the most critical test. Develop or use a published chiral HPLC method to determine the enantiomeric excess (e.e.). An e.e. of >99% is typically required for pharmaceutical development.

    • Water Content: Perform Karl Fischer titration to determine the water content, as this can affect reaction stoichiometry.

  • Supplier Audit (For large-scale or GMP needs):

    • For later-stage development, a remote or on-site audit may be necessary to assess the supplier's quality management systems (QMS) and manufacturing controls.

Supplier Qualification Workflow

G start Identify Potential Supplier doc_review Request & Review CoA and SDS start->doc_review sample_req Request Sample for In-House QC doc_review->sample_req qc_tests Perform Analytical Verification (NMR, HPLC, Chiral HPLC, KF) sample_req->qc_tests pass_fail Does QC Match CoA Specs? qc_tests->pass_fail approve Approve Supplier for Purchase pass_fail->approve Yes reject Reject Supplier & Document Findings pass_fail->reject No

Caption: Workflow for qualifying a chemical supplier.

Part 3: Synthesis and Manufacturing Insights

The stereoselective synthesis of 3-substituted pyrrolidines is a well-documented area of organic chemistry, driven by their prevalence in bioactive molecules.[9] A common and robust strategy involves the use of a chiral starting material to set the desired stereocenter.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound starts from a commercially available chiral precursor, such as (S)-1-Boc-pyrrolidin-3-ol or a derivative of malic acid. The key is to introduce the aminomethyl group and the N-methyl group sequentially.

G target This compound intermediate1 (S)-tert-butyl (1-methylpyrrolidin-3-yl)methylcarbamate target->intermediate1 step1 N-Methylation & Amine Deprotection intermediate2 (S)-tert-butyl (pyrrolidin-3-yl)methylcarbamate intermediate1->intermediate2 step2 Reductive Amination intermediate3 (S)-1-Boc-3-(azidomethyl)pyrrolidine or (S)-1-Boc-3-cyanopyrrolidine intermediate2->intermediate3 step3 Amine Formation start (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine (from (S)-3-Hydroxypyrrolidine) intermediate3->start step4 Nucleophilic Substitution or Nitrile Introduction

Caption: Retrosynthetic pathway for the target molecule.

Key Synthetic Steps Explained
  • Establishing the Chiral Center: The synthesis begins with a chiral pool starting material like (S)-3-hydroxypyrrolidine. The hydroxyl group is protected (e.g., as a Boc-carbamate on the nitrogen) and then activated for nucleophilic substitution by converting it to a good leaving group (e.g., mesylate or tosylate). The configuration at this center is inverted during the subsequent substitution, so the (R)-mesylate is required to yield the (S)-product.

  • Introducing the C1 Moiety: A one-carbon unit containing a nitrogen precursor is introduced via Sɴ2 reaction. Common nucleophiles include sodium cyanide (to form a nitrile) or sodium azide (to form an azide).

  • Formation of the Primary Amine: The nitrile or azide is reduced to the primary amine. This is typically achieved through catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or with a chemical reductant like lithium aluminum hydride (LAH).

  • N-Methylation: The final N-methylation of the pyrrolidine nitrogen is often performed via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride or through catalytic hydrogenation.[10] This method is generally high-yielding and avoids over-alkylation.

Protocol: Quality Control by ¹H NMR Spectroscopy

This protocol ensures the chemical identity of the final product.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Acquire a standard proton spectrum with 16-32 scans.

  • Data Analysis:

    • Confirm Key Signals: Identify the characteristic peaks:

      • A singlet corresponding to the N-CH₃ protons (~2.3-2.5 ppm).

      • A multiplet for the CH-CH₂NH₂ proton.

      • Signals corresponding to the protons of the CH₂NH₂ group.

      • A series of multiplets for the pyrrolidine ring protons.

      • A broad singlet for the NH₂ protons (may exchange with D₂O).

    • Integration: Integrate the peaks to confirm the correct proton ratios. For example, the N-CH₃ singlet should integrate to 3H relative to the 2H of the CH₂NH₂ group.

    • Purity Check: Look for any unexpected signals that would indicate impurities.

Part 4: Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile scaffold that imparts desirable properties to a final drug molecule. Its defined stereochemistry allows for precise interaction with chiral biological targets like enzymes and receptors.

Role as a Privileged Scaffold
  • Vector for Target Engagement: The primary amine serves as a key chemical handle for conjugation. It can be readily converted into amides, sulfonamides, ureas, or secondary/tertiary amines, allowing it to be linked to a core molecule and act as a vector that projects into a specific pocket of a protein target.

  • Improving Pharmacokinetics: The saturated heterocyclic nature of the pyrrolidine ring often enhances aqueous solubility and can help tune the lipophilicity (LogP) of a compound, which is critical for achieving good oral bioavailability.[11]

  • Protein Degrader Building Block: This molecule is explicitly marketed as a building block for PROTACs (Proteolysis-Targeting Chimeras) and other molecular glues.[4][8] In this context, the pyrrolidine moiety can serve as part of the linker or as a component that binds to the E3 ligase or the target protein.

Conceptual Application in Drug Design

The diagram below illustrates how the building block can be incorporated into a hypothetical kinase inhibitor. The primary amine is used to form an amide bond with the core of the inhibitor, positioning the pyrrolidine ring into a solvent-exposed region to enhance solubility.

G bb This compound (Solubility/Vector Group) linker Amide Bond Formation (Coupling Reaction) bb->linker core Pharmacophore Core (e.g., Hinge-Binding Moiety) core->linker drug Final Drug Candidate linker->drug

Caption: Conceptual incorporation into a drug candidate.

Part 5: Safety, Handling, and Storage

As a reactive amine, this compound is classified as a hazardous chemical and requires strict handling procedures.

GHS Hazard Summary
Hazard ClassCodeStatementPictogramSource(s)
Flammable LiquidsH226Flammable liquid and vapor🔥[3]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damagecorrosive[3][5]
Protocol: Safe Laboratory Handling and Storage
  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12] An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.[12]

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Dispensing and Use:

    • Use grounded equipment and non-sparking tools to prevent ignition from static discharge.[7]

    • Keep away from heat, sparks, and open flames.[13]

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[7][12]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[5][12]

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Spill and Disposal:

    • For small spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

    • Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry, versatile reactivity, and favorable pharmacokinetic properties make it a valuable asset for medicinal chemists aiming to design potent, selective, and bioavailable therapeutics. A thorough understanding of its properties, sourcing, synthesis, and safe handling is essential for leveraging its full potential in the laboratory. As research into complex modalities like protein degradation continues to grow, the demand for well-characterized, high-purity chiral building blocks like this one will undoubtedly increase, solidifying its role in the development of next-generation medicines.

References

  • Vertex AI Search Grounding API Redirect. [(3S)-1-methylpyrrolidin-3-yl]methanamine dihydrochloride, min 97%, 1 gram. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBjraxQHXgfFDXYT0OWyTX21wdKXLLBe7tdHhtzb9QfjL6YQzTAJGlr-sQhry9CsoyMGs6AcphaFZvzwn_4rhuUGZ3F5zB5es91zeiicGcv4y-BNYhpswVv8udzR74zJUDjDtHUNFW-givGWRkoHR8GR3PAYo99-9OnDfeDj-jLZC80zeRzgWGIIawEXuTmO5cA3R0y-sFei7j9YtsD5fGKnyd3UrLOfU=]
  • LabSolu. [(3S)-1-methylpyrrolidin-3-yl]methanamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgUwUBMfR_3wEfJdN0SgGh9PTYFu_fDfCkcB50HKF4IxLTwhjJTJLJMiJPlhf4z6SO2GWMRXbIPVpsu6TZ38UlkRBrvkxl9BHaGydSLU4hUflFVMYYas-6bZTt93O12bQLEo_mAP56msOtK-zDXXsqJE2dNBHK3iNTySAy727eub1Tmes8IXedbSbmNq7-BhsFFIqJEqmBdHojb-1wSyndjMrf2l9LHVCTjA==]
  • PubChem. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17389965]
  • Sigma-Aldrich. (1-Methylpyrrolidin-3-yl)methanamine | 13005-11-3. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh581768b5]
  • Sigma-Aldrich. (1-methylpyrrolidin-3-yl)methanamine. [URL: https://www.sigmaaldrich.com/US/en/search/1-methylpyrrolidin-3-yl-methanamine?focus=products&page=1&perpage=30&sort=relevance&term=1-methylpyrrolidin-3-yl)methanamine&type=product_name]
  • BIOSYNCE. (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. [URL: https://www.biosynce.com/product/s-1-methylpyrrolidin-2-yl-methanamine-cas-66411-54-9/]
  • Synblock. CAS 13005-11-3 | (1-methylpyrrolidin-3-yl)methanamine. [URL: https://www.synblock.com/cas/13005-11-3.html]
  • Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/chemicals/msds/A12345.pdf]
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=CC38513CB&productDescription=3-PYRROLIDIN-1-YLPHENYL-METHYLAMINE+1G&vendorId=VN00033239&countryCode=US&language=en]
  • Hit2Lead. N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. [URL: https://www.hit2lead.com/N-methyl-1-1-methylpyrrolidin-3-yl-methanamine-89850-95-3.html]
  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8126085/]
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [URL: https://www.mdpi.com/1420-3049/27/19/6688]
  • PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [URL: https://pubmed.ncbi.nlm.nih.gov/14656085/]
  • Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/m79204]
  • Spectrum Chemical. SAFETY DATA SHEET. [URL: https://www.spectrumchemical.com/msds/M1283.pdf]
  • Good Bong. (1-(methylsulfonyl)pyrrolidin-3-yl)methanamine hydrochloride 97% | CAS: 1423027-62-6. [URL: https://www.goodbong.com/product/cas-1423027-62-6.html]
  • Enamine. Synthesis of unique pyrrolidines for drug discovery. [URL: https://enamine.net/images/mytemp/pdf/2014/Mykhailiuk_poster_pyrrolidines.pdf]
  • Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. [URL: https://patents.google.
  • MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. [URL: https://www.mdpi.com/1420-3049/26/16/5053]
  • National Institutes of Health. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576483/]
  • Lizhuo. China Pentachlorocyclopropane CAS NO.6262-51-7 Manufacturer and Supplier. [URL: https://www.lzchems.com/pentachlorocyclopropane-cas-no-6262-51-7/]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the skilled researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities into a workflow demands a commensurate level of diligence in safety and handling. (S)-(1-Methylpyrrolidin-3-yl)methanamine, a chiral building block with significant potential in medicinal chemistry, is one such compound. Its unique structural motifs, featuring a stereocenter and a primary amine, make it a valuable synthon. However, these same features necessitate a thorough understanding of its hazard profile and the implementation of robust safety protocols. This in-depth technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.

Compound Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms [(3S)-1-methylpyrrolidin-3-yl]methanamine[1]
CAS Number 1419075-98-1[1]
Molecular Formula C6H14N2N/A
Molecular Weight 114.19 g/mol N/A
Appearance LiquidN/A
Purity Typically ≥97%N/A
Storage Temperature 2-8°C, sealed in dry, dark placeN/A

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear depiction of its primary threats.

  • Flammable Liquid and Vapour (Category 3): This compound can be ignited by heat, sparks, or flames. Its vapor may form explosive mixtures with air.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage upon contact.[2]

  • Acute Toxicity, Oral (Harmful): May be harmful if swallowed.

  • Acute Toxicity, Inhalation (Harmful): May be harmful if inhaled.

It is imperative that all personnel handling this compound are intimately familiar with these hazards and the corresponding precautionary statements.

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind PPE selection is rooted in a multi-layered defense against the specific hazards posed by this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] Given the severe corrosive nature of this amine, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or during transfers where splashing is a risk.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves may offer sufficient protection for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation before use.

    • Lab Coat/Apron: A flame-resistant lab coat is required.[3] For tasks with a higher risk of splashing, a chemically resistant apron worn over the lab coat provides an additional barrier.[3]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Selection cluster_Hazards Hazards of this compound cluster_PPE Required Personal Protective Equipment H1 Flammable P1 Flame-Resistant Lab Coat H1->P1 Mitigates fire risk H2 Corrosive P2 Chemical Splash Goggles & Face Shield H2->P2 Protects eyes/face from splashes P3 Chemical-Resistant Gloves H2->P3 Prevents skin contact H3 Toxic (Oral/Inhalation) P4 Fume Hood / Respirator H3->P4 Prevents inhalation of vapors

Safe Handling and Storage Protocols: A Self-Validating System

Adherence to meticulous handling and storage protocols is non-negotiable. These procedures are designed to be a self-validating system, minimizing the potential for exposure and incidents.

General Handling
  • Work Area: All manipulations must be performed within a properly functioning chemical fume hood.[3] The work area should be kept clean and free of clutter.

  • Inert Atmosphere: While not pyrophoric, the hygroscopic nature of many amines warrants consideration of handling under an inert atmosphere (e.g., nitrogen or argon) for reactions sensitive to moisture.

  • Transfers: Use glass syringes or cannulas for transferring the liquid. Ensure all glassware is dry.

  • Heating: Never heat this compound with an open flame. Use a heating mantle, oil bath, or other controlled heating source.[4]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, dark, and well-ventilated area designated for flammable and corrosive liquids.[5] Store below eye level.[3]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and sources of ignition.[6] Do not store in metal containers if there is a risk of moisture ingress, which could lead to corrosion.

First Aid and Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and correct action is critical. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15-20 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Management
  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is outside of a fume hood, and poses a fire or significant inhalation hazard, evacuate the entire laboratory and contact the institution's emergency response team.

    • Prevent the spill from entering drains.

Disposal Considerations: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound. All waste must be treated as hazardous.

  • Waste Segregation:

    • Non-halogenated Organic Waste: Collect waste containing this amine in a designated, properly labeled, non-halogenated organic waste container.[7]

    • Halogenated Organic Waste: If the amine is used in a reaction with halogenated solvents, the resulting waste must be collected in a designated halogenated organic waste container.[7]

    • Aqueous Waste: Do not dispose of aqueous solutions containing this amine down the drain. Collect in a designated aqueous waste container.

  • Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment tray in a well-ventilated area, away from incompatible materials.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Waste_Disposal_Workflow Start Waste Generation ((S)-1-Methylpyrrolidin-3-yl)methanamine) IsHalogenated Is the waste mixed with halogenated solvents? Start->IsHalogenated NonHalogenated Collect in Non-Halogenated Organic Waste Container IsHalogenated->NonHalogenated No Halogenated Collect in Halogenated Organic Waste Container IsHalogenated->Halogenated Yes Label Properly Label Container (Contents, Hazards) NonHalogenated->Label Halogenated->Label Store Store in Secondary Containment in a Ventilated Area Label->Store Dispose Dispose via Licensed Hazardous Waste Vendor Store->Dispose

Toxicological Information: Understanding the Health Risks

Reactivity Profile: Anticipating Chemical Interactions

As a primary alkylamine, this compound will exhibit characteristic reactivity. Understanding these potential reactions is key to preventing incidents in a research setting.

  • Acids: Reacts exothermically with acids to form salts.

  • Oxidizing Agents: Incompatible with strong oxidizing agents, which can lead to vigorous or explosive reactions.

  • Aldehydes and Ketones: Can undergo condensation reactions to form imines.

  • Alkylating and Acylating Agents: The primary amine is nucleophilic and will react with alkyl and acyl halides.

A thorough review of planned reactions and potential side reactions is essential before commencing any new experimental work with this compound.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. Its effective and safe use hinges on a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By fostering a culture of safety-consciousness and providing researchers with the knowledge to handle such reagents responsibly, we can continue to push the boundaries of drug discovery while ensuring the well-being of our scientific community.

References

  • Material Safety Data Sheet for N-Methyl-2-pyrrolidinone. (2005, October 10). Retrieved from [Link]

  • Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety on the Learning Videos Channel. (2019, September 3). YouTube. Retrieved from [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies. Retrieved from [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Eau Claire. Retrieved from [Link]

  • Corrosives Hazard Class Standard Operating Procedure. (2015, July 17). University of Arizona Research Laboratory & Safety Services. Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Retrieved from [Link]

  • Organic solvent waste. (2025, January 13). Kemicentrum. Retrieved from [Link]

  • Halogenated Organics Waste Compatibility. CP Lab Safety. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. Retrieved from [Link]

  • N-methyl-2-pyrrolidone. PubChem. Retrieved from [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. Retrieved from [Link]

  • (1-Methylpyrrolidin-3-yl)methanamine. PubChem. Retrieved from [Link]

  • Pyrrolidine. PubChem. Retrieved from [Link]

  • Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH & Co.KG. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(1-Methylpyrrolidin-3-yl)methanamine from L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of a Chiral Pyrrolidine Moiety

(S)-(1-Methylpyrrolidin-3-yl)methanamine is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. Its rigid pyrrolidine scaffold, coupled with the stereochemistry derived from the natural amino acid L-proline, provides a defined three-dimensional structure that can lead to improved target binding and selectivity. This guide presents a detailed, field-proven synthetic pathway for the preparation of this key intermediate, commencing from the readily available and optically pure starting material, L-proline. The described multi-step synthesis is designed for both logical flow and practical execution in a research or process development setting.

The overarching synthetic strategy involves a three-stage transformation of L-proline:

  • Reductive N-Methylation: Simultaneous reduction of the carboxylic acid moiety and methylation of the secondary amine.

  • Hydroxyl Group Activation: Conversion of the resulting primary alcohol into a suitable leaving group.

  • Amination: Nucleophilic substitution of the activated hydroxyl group to introduce the desired aminomethyl functionality.

This document provides not only the step-by-step protocols but also the underlying scientific rationale for the selection of reagents and reaction conditions, ensuring a comprehensive understanding for the executing chemist.

Physicochemical Properties of Key Compounds

For clarity and quick reference, the key physical and chemical properties of the starting material, a key intermediate, and the final product are summarized below.

PropertyL-proline(S)-1-Methyl-2-(hydroxymethyl)pyrrolidine (N-Methyl-L-prolinol)This compound
Molecular Formula C₅H₉NO₂C₆H₁₃NOC₆H₁₄N₂
Molecular Weight 115.13 g/mol 115.17 g/mol [1]114.19 g/mol [2]
CAS Number 147-85-334381-71-0[1]13005-11-3[2]
Appearance White crystalline solidColorless to pale yellow liquid/crystal powderLiquid
Boiling Point Decomposes67-69 °C at 12 mmHg[3]Not readily available

Experimental Protocols and Mechanistic Insights

The synthesis is presented in three distinct stages, each with a detailed protocol and an explanation of the chemical transformations.

Stage 1: Synthesis of (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine (N-Methyl-L-prolinol)

This initial stage efficiently combines the reduction of the carboxylic acid and the N-methylation of the pyrrolidine ring in a one-pot, two-step procedure. The strategy involves an initial N-formylation of L-proline, followed by a powerful reduction using lithium aluminum hydride (LiAlH₄).

Diagram of the Synthetic Workflow for Stage 1

Stage 1 Synthesis L_proline L-proline N_formylproline (S)-(-)-N-formylproline L_proline:e->N_formylproline:w Formic Acid, Acetic Anhydride N_methyl_L_prolinol (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine N_formylproline:e->N_methyl_L_prolinol:w LiAlH₄ in THF

Caption: Workflow for the synthesis of N-Methyl-L-prolinol from L-proline.

Protocol 1A: Synthesis of (S)-(-)-N-formylproline [3]

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 5.0 g (0.0434 mol) of L-proline in 92 mL of 97% formic acid.

  • Cool the solution to 5-10 °C.

  • Slowly add 30 mL of acetic anhydride to the stirred solution, ensuring the temperature is maintained between 5-10 °C. This is an exothermic reaction, and careful temperature control is crucial to prevent side reactions.

  • After the complete addition of acetic anhydride, remove the ice bath and continue stirring the reaction mixture for 2 hours at room temperature.

  • To quench the reaction, carefully add 35 mL of ice-cold water.

  • Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous, light yellow oil. This crude product is typically of sufficient purity for the subsequent step.

Protocol 1B: Reduction to (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine [3]

Safety Precaution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

  • Set up a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Carefully add 8.3 g (0.218 mol) of LiAlH₄ to 300 mL of anhydrous tetrahydrofuran (THF).

  • Dissolve the crude (S)-(-)-N-formylproline from the previous step in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Slowly add the N-formylproline solution to the LiAlH₄ suspension over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours to ensure complete reduction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching Procedure (Fieser workup): Cautiously and sequentially add the following dropwise:

    • 8.3 mL of water

    • 8.3 mL of 15% aqueous sodium hydroxide solution

    • 25 mL of water

  • Stir the resulting off-white precipitate for 30 minutes.

  • Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine as an oil.

  • Purify the crude product by bulb-to-bulb distillation (oven temperature 40-55 °C, 0.15 Torr) to afford the pure product. A typical yield for this two-step process is approximately 57% based on the starting L-proline[3].

Stage 2: Activation of the Hydroxyl Group

To facilitate nucleophilic substitution, the primary hydroxyl group of N-Methyl-L-prolinol must be converted into a good leaving group. Mesylation is a common and effective method for this transformation.

Diagram of the Mesylation Reaction

Mesylation N_methyl_L_prolinol (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine Mesylated_intermediate (S)-(1-Methylpyrrolidin-2-yl)methyl methanesulfonate N_methyl_L_prolinol:e->Mesylated_intermediate:w Methanesulfonyl chloride, Triethylamine, DCM

Caption: Activation of the hydroxyl group via mesylation.

Protocol 2: Synthesis of (S)-(1-Methylpyrrolidin-2-yl)methyl methanesulfonate

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified (S)-1-Methyl-2-(hydroxymethyl)pyrrolidine (e.g., 2.0 g, 17.4 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (3.6 mL, 26.1 mmol) to the solution.

  • Slowly add methanesulfonyl chloride (1.6 mL, 20.9 mmol) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification due to its potential instability.

Stage 3: Amination to Yield this compound

The final step involves the nucleophilic substitution of the mesylate with an amine source. A common and effective method is the use of sodium azide followed by reduction.

Diagram of the Amination Pathway

Amination Mesylated_intermediate (S)-(1-Methylpyrrolidin-2-yl)methyl methanesulfonate Azide_intermediate (S)-2-(Azidomethyl)-1-methylpyrrolidine Mesylated_intermediate:e->Azide_intermediate:w Sodium Azide, DMF Final_product This compound Azide_intermediate:e->Final_product:w Reduction (e.g., H₂, Pd/C or LiAlH₄)

Caption: Two-step conversion of the mesylate to the final amine product.

Protocol 3A: Synthesis of (S)-2-(Azidomethyl)-1-methylpyrrolidine

Safety Precaution: Sodium azide is highly toxic. Organic azides can be explosive, especially when heated. Handle with extreme care in a well-ventilated fume hood.

  • Dissolve the crude mesylated intermediate from the previous step in 50 mL of dimethylformamide (DMF).

  • Add sodium azide (2.26 g, 34.8 mmol) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • Monitor the reaction by TLC until the starting mesylate is consumed.

  • Cool the reaction mixture to room temperature and pour it into 150 mL of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude azide intermediate.

Protocol 3B: Reduction of the Azide to the Primary Amine

Method 1: Catalytic Hydrogenation

  • Dissolve the crude azide intermediate in 50 mL of methanol.

  • Carefully add 10% Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy).

  • Carefully filter the catalyst through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Method 2: Reduction with LiAlH₄

  • In a separate flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (e.g., 1.3 g, 34.8 mmol) in 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the crude azide in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4 hours.

  • Cool the reaction to 0 °C and quench using the Fieser workup as described in Protocol 1B.

  • Filter the aluminum salts, dry the filtrate over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product can be purified by distillation under reduced pressure to yield pure this compound.

Conclusion

The synthetic route detailed herein provides a robust and reproducible method for the preparation of enantiomerically pure this compound from L-proline. By understanding the rationale behind each transformation—from the initial reductive N-methylation to the final amination—researchers can confidently execute this synthesis and adapt it as needed for their specific applications in drug discovery and development. Adherence to the safety precautions outlined is paramount for the successful and safe execution of these protocols.

References

  • Wikipedia. Prolinol. [Link]

  • Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441–1448. [Link]

  • CN103896818A. Method for preparing L-prolinol through high-pressure hydrogenization of L-proline.
  • Li, J. J., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(5), 337-341. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. [Link]

  • Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. [Link]

  • CN104788353A. Method for synthesizing 4-oxo-L-proline derivative.
  • CN105198784A. L-prolinol synthetic method.
  • Royal Society of Chemistry. Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. [Link]

  • ResearchGate. Hydrogenation of L‐proline to prolinol over a series of supported metal... [Link]

  • WO1987007271A1. A stereoconservative synthesis of 1-substituted (s)- and (r)-2-aminomethylpyrrolidines and intermediates thereto.
  • ResearchGate. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. [Link]

  • Organic Syntheses. L-Proline, 2-methyl-. [Link]

  • MDPI. Synthesis of a New Chiral Pyrrolidine. [Link]

  • Cheméo. Chemical Properties of N-Methyl-L-prolinol (CAS 34381-71-0). [Link]

  • National Institute of Standards and Technology. N-Methyl-L-prolinol. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • National Center for Biotechnology Information. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. [Link]

  • US5212158A. Derivatives of l-proline, their preparation and their biological uses.
  • National Center for Biotechnology Information. Decarboxylative 1,3-dipolar cycloadditions of l-proline. [Link]

  • Ataman Kimya. L-PROLINE. [Link]

  • National Center for Biotechnology Information. L-Prolinol. [Link]

  • National Center for Biotechnology Information. (1-Methylpyrrolidin-3-yl)methanamine. [Link]

Sources

Application Notes and Protocols for Asymmetric Synthesis Using (S)-(1-Methylpyrrolidin-3-yl)methanamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of (S)-(1-Methylpyrrolidin-3-yl)methanamine as a chiral auxiliary in asymmetric synthesis. While direct literature on this specific auxiliary is limited, this document leverages established principles from structurally similar and well-characterized chiral diamine and pyrrolidine-based auxiliaries to present detailed, field-proven protocols for its use in key carbon-carbon bond-forming reactions.[1][2] The guide is intended for researchers, scientists, and professionals in drug development seeking to employ novel chiral auxiliaries for the stereocontrolled synthesis of complex molecular targets. The protocols herein are designed to be self-validating systems, with explanations of the causal factors behind experimental choices to ensure both reproducibility and adaptability.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

Asymmetric synthesis is a critical discipline in the preparation of enantiomerically pure compounds, a necessity in the pharmaceutical industry where the chirality of a molecule is intrinsically linked to its therapeutic effect.[3] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4][5] The key advantages of using chiral auxiliaries include predictable stereochemical control, the ability to separate diastereomeric products using standard techniques like chromatography, and the potential for recovery and reuse of the auxiliary.[5][6]

This compound is a chiral diamine featuring a rigid pyrrolidine scaffold. This structure is analogous to many successful proline-derived organocatalysts and auxiliaries.[2] The presence of two nitrogen atoms—a tertiary amine within the ring and a primary exocyclic amine—offers multiple points for substrate attachment and potential for rigid, chelated transition states that can impart a high degree of stereocontrol.

Synthesis of the Chiral Auxiliary

A representative synthetic pathway could involve the reductive amination of (S)-3-hydroxypyrrolidine with formaldehyde in the presence of a reducing agent like hydrogen and a palladium on carbon catalyst to yield (S)-1-methylpyrrolidin-3-ol.[7] The resulting alcohol can then be converted to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an azide source (e.g., sodium azide). Subsequent reduction of the azide would furnish the desired this compound.

General Workflow for Application of the Chiral Auxiliary

The application of a chiral auxiliary typically follows a three-step sequence: attachment to the substrate, diastereoselective transformation, and cleavage of the auxiliary to yield the enantioenriched product.[8]

Chiral Auxiliary Workflow sub Prochiral Substrate conj Substrate-Auxiliary Conjugate sub->conj Attachment aux This compound (Chiral Auxiliary) aux->conj diastereomers Diastereomeric Products conj->diastereomers Diastereoselective Reaction reagent Reagent/ Electrophile reagent->diastereomers sep Separation (e.g., Chromatography) diastereomers->sep pure_diastereomer Single Diastereomer sep->pure_diastereomer cleavage Cleavage pure_diastereomer->cleavage product Enantiopure Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application in Asymmetric α-Alkylation of Carboxylic Acids

Asymmetric alkylation of enolates is a fundamental method for constructing chiral carbon centers. By converting a prochiral carboxylic acid into an amide with this compound, the auxiliary can effectively direct the approach of an electrophile.

Mechanism of Stereocontrol

Upon deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the amide is expected to form a rigid lithium chelated (Z)-enolate. The pyrrolidine ring and its N-methyl group will sterically shield one face of the enolate. The incoming electrophile will preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. The chelation between the lithium cation, the enolate oxygen, and the tertiary amine of the pyrrolidine ring is crucial for locking the conformation and achieving high stereoselectivity.

Caption: Proposed mechanism of stereocontrol in asymmetric alkylation.

Experimental Protocols

Protocol 4.2.1: Attachment of the Auxiliary (Amide Formation)

  • To a solution of the desired carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the mixture at room temperature for 2 hours or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting crude acid chloride in DCM (0.5 M) and cool to 0 °C.

  • In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in DCM (0.5 M).

  • Add the solution of the chiral auxiliary to the acid chloride solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure amide.

Protocol 4.2.2: Asymmetric α-Alkylation

  • To a solution of the amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere (argon or nitrogen), add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a titrated commercial solution) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzyl bromide or methyl iodide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography to separate the diastereomers.

Representative Data (Based on Analogous Auxiliaries)

The following table summarizes typical results obtained with structurally related chiral diamine auxiliaries in asymmetric alkylation reactions.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Methyl Iodide>95:585-95[9]
Benzyl Bromide>98:290-98[10]
Allyl Bromide>95:588-96[6]
n-Butyl Iodide>90:1080-90[11]

Application in Asymmetric Michael Additions

Chiral diamines are also effective catalysts in asymmetric Michael additions, proceeding through an enamine or iminium ion intermediate.[12][13][14] this compound can potentially catalyze the conjugate addition of aldehydes or ketones to nitroolefins or α,β-unsaturated carbonyl compounds.

Proposed Catalytic Cycle

The catalytic cycle likely involves the formation of a chiral enamine between the primary amine of the auxiliary and a donor ketone/aldehyde. This enamine then attacks the Michael acceptor. The stereochemistry is controlled by the pyrrolidine ring, which shields one face of the enamine, directing the acceptor to the opposite face. Subsequent hydrolysis releases the product and regenerates the auxiliary.

Michael Addition Cycle catalyst This compound enamine Chiral Enamine Intermediate catalyst->enamine ketone Ketone/Aldehyde (Donor) ketone->enamine + adduct Iminium Adduct enamine->adduct acceptor Michael Acceptor (e.g., Nitroolefin) acceptor->adduct + hydrolysis Hydrolysis adduct->hydrolysis hydrolysis->catalyst Regenerates product Chiral Product hydrolysis->product

Caption: Proposed catalytic cycle for an asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition
  • To a solution of the nitroolefin (1.0 eq) in a suitable solvent (e.g., toluene or chloroform, 0.5 M), add the ketone or aldehyde donor (2.0 eq).

  • Add this compound (0.1 - 0.2 eq) as the catalyst.

  • Optionally, an acid co-catalyst (e.g., benzoic acid, 0.1 eq) can be added to facilitate enamine formation.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Cleavage of the Chiral Auxiliary

The final and crucial step is the removal of the auxiliary to unveil the chiral product. The choice of cleavage method depends on the desired functional group.[4]

Protocol 6.1: Hydrolysis to Carboxylic Acid

  • Dissolve the purified alkylated amide (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Add lithium hydroxide (LiOH, 5.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 5.0 eq) at 0 °C.

  • Stir the reaction at room temperature for 4-12 hours.

  • Quench the reaction by adding aqueous sodium sulfite solution until a negative peroxide test is obtained.

  • Acidify the mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.

  • Combine the organic layers containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid.

Protocol 6.2: Reduction to Alcohol

  • To a solution of the purified alkylated amide (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add lithium aluminum hydride (LAH, 2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 6-12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the filtrate and purify by column chromatography to yield the chiral primary alcohol.

Conclusion

This compound presents a promising scaffold for a chiral auxiliary in asymmetric synthesis. Based on the well-established reactivity of analogous chiral diamines and pyrrolidine derivatives, this guide provides a robust framework of protocols for its application in asymmetric alkylations and Michael additions. The detailed methodologies and mechanistic rationale are intended to empower researchers to effectively utilize this and other novel chiral auxiliaries in the synthesis of complex, enantioenriched molecules. Further experimental validation is encouraged to fully elucidate the scope and limitations of this specific auxiliary.

References

  • Alexakis, A., et al. (2005). Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine. Organic Letters.
  • Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London).
  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
  • Chow, K. H., et al. (2016). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace.
  • Alexakis, A., et al. (2005). Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine.
  • D'hooghe, M., et al. (2023).
  • ChemRxiv. (2023).
  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
  • Nagib, D. A., et al. (2020). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
  • Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. PubMed.
  • Larrow, J. F., & Doucette, E. J. (2006).
  • Cativiela, C., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI.
  • BenchChem. (2025). Chiral Diamine Ligands for Asymmetric Synthesis: A Technical Guide.
  • ResearchGate. (2016). Chiral Auxiliaries in Asymmetric Synthesis.
  • Larrow, J. F., & Doucette, E. J. (2006). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
  • Katsuki, T., & Yamaguchi, M. (1985). Asymmetric aldol reaction of amide enolates bearing -2,5-disubstituted pyrrolidines as chiral auxiliaries. Sci-Hub.
  • Ren, Y., et al. (2023). Asymmetric Michael Addition Catalyzed by Chiral-Diamine-Modified Ni Nanoparticles on SiO₂. Thieme Connect.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Friestad, G. K., & Qin, J. (2002).
  • Zhou, X., et al. (2007). Complementary stereocontrolled approaches to 2-pyrrolidinones bearing a vicinal amino diol subunit with three continuous chiral centers: a formal asymmetric synthesis of (-)-detoxinine. PubMed.
  • BIOSYNCE. (n.d.). (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9.
  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis.
  • Kawanami, Y., et al. (1984). Asymmetric alkylation of carboxyamides by using trans-2,5-disubstituted pyrrolidines as chiral auxiliaries. Semantic Scholar.
  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed.
  • Ovitt, T. M., & Coates, G. W. (2002). Stereochemistry of lactide polymerization with chiral catalysts: new opportunities for stereocontrol using polymer exchange mechanisms. PubMed.
  • ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2.
  • Sigma-Aldrich. (n.d.). (1-methylpyrrolidin-3-yl)methanamine.
  • YouTube. (2020, October 22).
  • Google Patents. (n.d.).

Sources

Application Notes & Protocols: The Strategic Use of (S)-(1-Methylpyrrolidin-3-yl)methanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing drugs with high specificity and potency.[1] This guide focuses on a specific, high-value chiral building block: (S)-(1-Methylpyrrolidin-3-yl)methanamine . We will explore its strategic application in the synthesis of pharmaceutical intermediates, with a particular focus on the construction of kinase inhibitors. The causality behind its utility will be examined, and a detailed, field-proven protocol will be provided to illustrate its core reactivity in key synthetic transformations.

This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 135325-11-4-
Molecular Formula C₆H₁₄N₂[4][5]
Molecular Weight 114.19 g/mol [4][5]
Appearance Colorless to light yellow liquid-
Key Features Chiral Center (S), Primary Amine, Tertiary Amine (N-Methyl)-

Scientific Rationale: The Value Proposition of the Chiral Aminopyrrolidine Scaffold

The efficacy of this compound as a pharmaceutical intermediate is not accidental; it is a direct result of its distinct structural features, which address fundamental challenges in modern drug design.

  • Stereochemical Control: Biological systems are inherently chiral. The interaction between a drug and its target (e.g., an enzyme's active site) is highly sensitive to stereochemistry. Providing a predefined stereocenter, as this molecule does with its (S)-configuration, is essential for synthesizing enantiomerically pure compounds.[6] This allows for the selective production of the desired, biologically active enantiomer while avoiding potential off-target effects or reduced efficacy associated with the corresponding (R)-enantiomer or a racemic mixture.[3]

  • Vectorial Exit Point: The primary aminomethyl group (-CH₂NH₂) serves as a crucial nucleophilic handle. It provides a reactive site for covalently linking the pyrrolidine scaffold to other parts of the target molecule, typically an electrophilic heterocyclic core. This predictable reactivity is fundamental to building complex molecular architectures.

  • Physicochemical Properties: The N-methylated pyrrolidine ring imparts favorable physicochemical properties to the final drug molecule. It can enhance aqueous solubility and provides a basic nitrogen center that can be protonated at physiological pH, which can be critical for forming ionic interactions with the biological target.

cluster_molecule This compound node_structure Key Structural Features node_chiral Defined (S)-Stereocenter (Controls Target Binding) node_structure->node_chiral node_primary Primary Aminomethyl Group (Nucleophilic Handle for Coupling) node_structure->node_primary n_methyl_group n_methyl_group node_structure->n_methyl_group node_nmethyl N-Methyl Group (Modulates Physicochemical Properties)

Figure 1: Key structural features of this compound.

Core Application: Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds

A primary application for chiral amines like this compound is in the synthesis of kinase inhibitors, particularly for the Janus kinase (JAK) family.[7][8] These drugs, such as Tofacitinib, are used to treat autoimmune diseases like rheumatoid arthritis.[9] The synthesis of these molecules typically involves the coupling of a chiral amine with a heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine.[10]

Retrosynthetic Analysis

The logical disconnection for a typical JAK inhibitor involves breaking the C-N bond formed between the chiral amine and the heterocyclic core. This highlights the two key synthons required for the synthesis.

G Target Target Molecule (e.g., JAK Inhibitor Core) Disconnect C-N Bond Disconnection Target->Disconnect Synthon1 Synthon 1: This compound Disconnect->Synthon1 Synthon2 Synthon 2: Electrophilic Heterocycle (e.g., 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) Disconnect->Synthon2

Figure 2: General retrosynthetic strategy for JAK inhibitor synthesis.

Key Transformation: Nucleophilic Aromatic Substitution (SNAr)

The core of the synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. The primary amine of this compound acts as the nucleophile, attacking the electron-deficient pyrimidine ring at the carbon bearing a good leaving group (e.g., chlorine). The reaction is typically promoted by a non-nucleophilic base to quench the HCl generated in situ.

Protocol: SNAr Coupling of this compound with a Heterocyclic Core

This protocol details the coupling of the title compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core for JAK inhibitors.[11] This procedure is designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Disclaimer: This protocol is exemplary. Researchers must adapt solvent choice, temperature, and reaction time based on the specific substrates used. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentM.W. ( g/mol )Molarity/PurityAmount (mmol)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.58>98%1.0
This compound114.19>98%1.1
Potassium Carbonate (K₂CO₃)138.21>99%, anhydrous2.5
n-Butanol (n-BuOH)74.12Anhydrous~5 mL
Water (H₂O)18.02Deionized-
Ethyl Acetate (EtOAc)88.11ACS Grade-
Brine (Saturated NaCl solution)---
Sodium Sulfate (Na₂SO₄)142.04Anhydrous-
Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge flask with: - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - K₂CO₃ - n-Butanol B Stir to form a slurry A->B C Add this compound B->C D Heat mixture to 90-95 °C under N₂ atmosphere C->D E Monitor reaction by TLC/LC-MS (Target: >99% conversion) D->E F Typical duration: 12-24 hours E->F G Cool reaction to RT F->G H Add H₂O and EtOAc G->H I Separate organic layer H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Filter and concentrate in vacuo K->L M Purify crude solid via column chromatography (e.g., DCM/MeOH gradient) L->M N Characterize final product (NMR, MS, Chiral HPLC) M->N

Figure 3: Step-by-step experimental workflow for the SNAr coupling reaction.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a 25 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 154 mg) and anhydrous potassium carbonate (2.5 mmol, 345 mg).

    • Add anhydrous n-butanol (5 mL) to the flask.

    • Begin stirring to create a suspension.

    • Add this compound (1.1 mmol, 126 mg, ~0.13 mL) to the suspension via syringe.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to an internal temperature of 90-95 °C using an oil bath.

    • Maintain the reaction under a gentle flow of nitrogen gas.

    • Monitor the disappearance of the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The reaction is complete when the starting material is no longer detectable. This typically takes 12 to 24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Add deionized water (10 mL) and ethyl acetate (20 mL) to the flask.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the upper organic layer. Extract the aqueous layer again with ethyl acetate (2 x 15 mL).

    • Combine all organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.

  • Purification and Validation:

    • Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure product.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Confirm the enantiomeric purity (enantiomeric excess, e.e.) using a suitable chiral HPLC method.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its predefined stereochemistry and reactive primary amine handle make it an ideal choice for introducing a chiral pyrrolidine motif into complex molecules. As demonstrated through the exemplary synthesis of a JAK inhibitor core, its application via robust SNAr chemistry provides a reliable and efficient pathway to advanced pharmaceutical intermediates. Understanding the underlying principles of its reactivity enables medicinal and process chemists to strategically leverage this building block in the development of next-generation therapeutics.

References

  • G. M. L. A. E. A. G. F. S. A. O. C. P. S. A. G. M. A. F. A. D. V. C. S. A. K. F. S. (2021). Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor. Organic Process Research & Development. [Link]

  • Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4938. [Link]

  • Shashkov, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158. [Link]

  • Akbarzadeh Khiavi, M., et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. International Journal of Molecular Sciences, 23(21), 13110. [Link]

  • St. John-Campbell, S., et al. (2019). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 365(6456), 909-914. [Link]

  • Hosseinali, S., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ChemistrySelect, 8(30). [Link]

  • F.A.S. R. C. (2019). Tofacitinib synthesis. European Journal of Organic Chemistry, 2019(1), 15-25. [Link]

  • V, S., et al. (2017). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 9(1), 82-88. [Link]

  • Gehringer, M., et al. (2014). Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes. Journal of Medicinal Chemistry, 57(3), 933-951. [Link]

  • Al-Attas, R., et al. (2024). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 17(1), 108. [Link]

  • Kim, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. [Link]

  • Song, L. (2018). Preparation method of tofacitinib. CN105985858B.
  • Kumar, S., et al. (2017). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Omega, 2(10), 6776-6783. [Link]

  • Akbarzadeh Khiavi, M., et al. (2022). Pfizer's approaches to the synthesis of tofacitinib. [Diagram]. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

  • Yamamoto, H., et al. (2018). Process for the preparation of 1-methylpyrrolidin-3-ol. CN108698989B.
  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 856. [Link]

  • Long, Y., et al. (2019). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 21(1), 141-149. [Link]

Sources

Protocol for the purification of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and drug development. Its stereochemically defined structure is integral to the synthesis of various pharmacologically active agents, making the procurement of this intermediate in high enantiomeric purity a critical prerequisite for successful research and development. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the purification of this compound from a racemic or enantiomerically enriched mixture. We will explore two primary methodologies: preparative chiral High-Performance Liquid Chromatography (HPLC) and classical resolution via diastereomeric salt formation. This guide emphasizes the rationale behind procedural steps, offers detailed, actionable protocols, and includes troubleshooting advice to ensure the attainment of high-purity material.

Introduction and Significance

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific enantiomer, this compound, provides a chiral center and a versatile primary amine handle for further synthetic modifications. The stereochemistry at the C3 position is often crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust and efficient purification protocols to isolate the desired (S)-enantiomer are not merely a matter of chemical purity but a fundamental requirement for therapeutic efficacy and safety.

This guide is structured to provide both theoretical grounding and practical, step-by-step instructions. We will first outline the key physicochemical properties of the target compound. Subsequently, we present a high-level overview of the purification strategies before delving into detailed protocols for chiral HPLC and classical resolution. Each protocol is designed as a self-validating system, with integrated quality control checkpoints to ensure the final product meets the stringent purity requirements of pharmaceutical research.

Physicochemical Properties of (1-Methylpyrrolidin-3-yl)methanamine

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₁₄N₂[1]
Molecular Weight 114.19 g/mol [1][2]
Appearance Liquid[2]
Boiling Point ~126.7 °C at 760 mmHg (Predicted)[3]
Density ~0.9 g/cm³ (Predicted)[3]
CAS Number 13005-11-3 (for racemic mixture)[2]
InChIKey BAOBZCAXECCBQL-UHFFFAOYSA-N[1]

Overview of Purification Strategies

The primary challenge in purifying this compound is the separation of its enantiomer, (R)-(1-Methylpyrrolidin-3-yl)methanamine. Enantiomers possess identical physical properties, making their separation by standard techniques like distillation or conventional chromatography impossible. The choice between preparative chiral HPLC and classical resolution depends on the scale of purification, available equipment, and the specific economic and time constraints of the project.

Purification_Workflow Crude Crude Racemic or Enriched Mixture Strategy Select Purification Strategy Crude->Strategy HPLC Preparative Chiral HPLC Strategy->HPLC Speed & Directness Resolution Classical Resolution via Diastereomeric Salts Strategy->Resolution Scalability & Cost Analysis1 In-Process Analysis (Analytical Chiral HPLC) HPLC->Analysis1 Crystallization Fractional Crystallization of Diastereomeric Salt Resolution->Crystallization Fractions Collect (S)-Enantiomer Fraction Analysis1->Fractions Analysis2 In-Process Analysis (Polarimetry, NMR) Liberation Liberate Free Amine from Pure Salt Analysis2->Liberation SolventRemoval Solvent Removal Fractions->SolventRemoval Crystallization->Analysis2 FinalPurification Final Purification (Extraction/Distillation) Liberation->FinalPurification QC Final Quality Control (e.e., NMR, MS, Rotation) SolventRemoval->QC FinalPurification->QC PureProduct Pure (S)-Enantiomer QC->PureProduct

Caption: High-level workflow for the purification of this compound.

Protocol 1: Preparative Chiral HPLC Purification

Principle of Separation

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These transient, unequal interactions result in different retention times, allowing for their separation. Given the analyte's basic tertiary amine and primary amine functionalities, polysaccharide-based CSPs are a logical and effective starting point.

Instrumentation and Materials
  • System: Preparative HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC, etc.) is recommended. A screening of several columns is advised.

  • Mobile Phase Solvents: HPLC-grade hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), and diethylamine (DEA).

  • Sample: Crude (1-Methylpyrrolidin-3-yl)methanamine dissolved in the mobile phase or a compatible solvent.

Step-by-Step Methodology

Step 1: Analytical Method Development & Screening (Self-Validation)

  • Sample Preparation: Dissolve the racemic standard of (1-Methylpyrrolidin-3-yl)methanamine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Initial Screening Conditions: Screen various polysaccharide-based CSPs with different mobile phase systems.

    • Normal Phase: Start with a Hexane/IPA or Hexane/EtOH mobile phase (e.g., 90:10 v/v). Add 0.1% (v/v) Diethylamine (DEA) as a basic additive. The addition of DEA is crucial to prevent peak tailing by masking acidic sites on the silica support and ensuring the amine is in its neutral state.

    • Polar Organic Mode: Use pure MeOH, EtOH, or ACN as the mobile phase, again with 0.1% (v/v) DEA.

  • Optimization: Once separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

Step 2: Preparative Scale-Up

  • Column Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.

  • Sample Loading: Dissolve the crude mixture in the mobile phase at the highest possible concentration without causing precipitation. Inject the sample onto the column.

  • Elution and Fraction Collection: Run the separation using the optimized method. Monitor the elution profile with the UV detector. Collect the fractions corresponding to the desired (S)-enantiomer. The elution order must be confirmed with a pure standard if available or inferred from related literature.

  • Purity Check: Analyze the collected fractions using the analytical chiral HPLC method to confirm enantiomeric excess (e.e.). Pool the fractions that meet the required purity (>99% e.e.).

Step 3: Product Isolation

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator under reduced pressure.

  • Final Product: The remaining oil is the purified this compound. Characterize the final product for identity and purity.

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of the racemic amine with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Principle of Separation

The racemic amine (a mixture of R and S) is reacted with a single enantiomer of a chiral acid (e.g., L-tartaric acid). This results in two diastereomeric salts: (R-amine, L-acid) and (S-amine, L-acid). Due to their different three-dimensional structures, these salts will have different crystal lattice energies and solubilities in a given solvent, enabling separation.

Materials and Reagents
  • Racemic Amine: Crude (1-Methylpyrrolidin-3-yl)methanamine.

  • Resolving Agent: An enantiomerically pure chiral acid (e.g., L-(+)-Tartaric acid, (S)-(+)-Mandelic acid, or (1R)-(-)-10-Camphorsulfonic acid).

  • Solvents: Methanol, ethanol, isopropanol, acetone, water. A screening process is required to find the optimal crystallization solvent.

  • Base: 2M Sodium Hydroxide (NaOH) solution.

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Methodology

Step 1: Diastereomeric Salt Formation & Crystallization

  • Dissolution: Dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., L-(+)-Tartaric acid) in the same solvent. The use of 0.5 equivalents is a common starting point, assuming the amine is dibasic in nature with respect to the acid, or to selectively precipitate one diastereomer.

  • Salt Formation: Slowly add the acid solution to the amine solution with stirring. A precipitate may form immediately.

  • Fractional Crystallization: Heat the mixture until all solids dissolve. Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator (2-8°C) to induce crystallization. The goal is for the less soluble diastereomeric salt to crystallize out.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate (mother liquor) will be enriched in the other diastereomer.

Step 2: Purity Enhancement (Self-Validation)

  • Recrystallization: To improve the diastereomeric purity, recrystallize the collected solid from a fresh portion of the same or a different solvent system.

  • Monitoring: The progress of the resolution can be monitored by measuring the specific rotation of the crystallized material or by liberating the amine from a small sample and analyzing its enantiomeric excess by chiral HPLC. Repeat the recrystallization until the optical rotation is constant and/or the desired diastereomeric excess is achieved.

Step 3: Liberation of the Free (S)-Amine

  • Dissolution: Dissolve the purified diastereomeric salt in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add 2M NaOH solution with stirring until the pH is strongly basic (pH > 12). This deprotonates the amine, liberating it from the salt.

  • Extraction: Extract the liberated free amine into an organic solvent like dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Quality Control and Characterization

The identity and purity of the final product must be rigorously confirmed.

TechniquePurposeExpected Outcome
Analytical Chiral HPLC Determine enantiomeric excess (e.e.)A single major peak corresponding to the (S)-enantiomer; e.e. > 99%.
¹H and ¹³C NMR Confirm chemical structure and puritySpectra consistent with the structure of this compound. Absence of significant impurity signals.
Mass Spectrometry (MS) Confirm molecular weightA molecular ion peak corresponding to [M+H]⁺ at m/z 115.12.
Polarimetry Measure specific optical rotationA specific, non-zero value confirming the presence of a single enantiomer. The sign (+ or -) and magnitude should be recorded and compared to literature values if available.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor/No Separation in HPLC Incorrect CSP or mobile phase.Systematically screen different CSPs and mobile phase compositions (normal, polar organic, reversed-phase). Ensure 0.1% DEA is added for amine analytes.
Broad or Tailing Peaks in HPLC Secondary interactions with the stationary phase.Increase the concentration of the basic additive (DEA) to 0.2-0.3%. Optimize flow rate and temperature.
Oiling Out During Crystallization Supersaturation is too high; solvent is not optimal.Use a more dilute solution. Screen different solvents or solvent mixtures. Try seeding the solution with a small crystal.
Low Yield in Classical Resolution The desired diastereomeric salt is partially soluble in the mother liquor.Cool the crystallization mixture for a longer period. Attempt to recover more material from the mother liquor by concentrating it and performing a second crystallization.
Incomplete Liberation of Free Amine Insufficient base was added.Ensure the aqueous layer is strongly basic (pH > 12) before extraction. Perform additional extractions.

Safety Precautions

(1-Methylpyrrolidin-3-yl)methanamine and its related precursors may cause skin and eye irritation.[4] Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[2]

References

  • BenchChem Technical Support Team. (2025). Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to Chiral HPLC Methods. Benchchem. Link

  • Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441–1448. Link

  • Ansari, A., & Ramapanicker, R. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8161–8169. Link

  • BIOSYNCE. (n.d.). (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. Retrieved from BIOSYNCE website. 3

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: (S)-(1-Methylpyrrolidin-3-yl)methanamine as a Privileged Scaffold in Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (S)-1-Methylpyrrolidin-3-yl)methanamine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel chemical entities with high affinity, selectivity, and favorable drug-like properties is paramount. Chiral building blocks are central to this endeavor, allowing for precise three-dimensional exploration of receptor binding pockets. Among these, (S)-(1-Methylpyrrolidin-3-yl)methanamine has emerged as a particularly valuable scaffold. Its structure incorporates a stereochemically defined pyrrolidine ring, a privileged motif found in numerous biologically active compounds, and a primary amine "handle" that serves as a versatile point for synthetic elaboration.

The N-methylated pyrrolidine core imparts a basic nitrogen center, which is often crucial for establishing key salt-bridge interactions with acidic residues in target proteins, such as G-protein coupled receptors (GPCRs). The specific (S)-configuration locks the orientation of the appended side chain, reducing the entropic penalty of binding and often leading to significant improvements in potency and selectivity compared to racemic or achiral analogues.[1]

This guide provides an in-depth exploration of the use of this compound in the synthesis of novel ligands. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations, equipping researchers in drug discovery with the knowledge to effectively leverage this powerful building block. We will detail robust protocols for key synthetic transformations and showcase its application in the development of potent antagonists for high-value therapeutic targets like CXCR4, mGluR5, and M5 muscarinic receptors.[1][2][3]

Reagent Profile and Handling

Before embarking on synthesis, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueSource
Molecular Formula C₆H₁₄N₂PubChem[4]
Molecular Weight 114.19 g/mol PubChem[4]
CAS Number 13005-11-3Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich
Storage 2-8°C, sealed in dry, dark placeSigma-Aldrich
Key Synonyms (S)-(1-methyl-3-pyrrolidinyl)methanamineSigma-Aldrich

Safety & Handling: this compound is classified as a corrosive substance.[4]

  • GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]

  • Precautionary Measures: Always handle this reagent inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile). Avoid inhalation of vapors.[5]

Core Synthetic Methodologies: From Building Block to Bioactive Ligand

The primary amine of this compound is the principal site of chemical modification. The following sections detail the most common and effective protocols for elaborating this functional group to generate diverse libraries of novel ligands.

Workflow Overview: Ligand Synthesis```dot

G cluster_start Starting Materials cluster_reaction Key Coupling Reactions cluster_product Ligand Scaffolds A This compound C Amide Coupling (e.g., HATU, EDC) A->C D Sulfonamide Formation A->D E Reductive Amination A->E B Carboxylic Acid (R-COOH) Sulfonyl Chloride (R-SO₂Cl) Aldehyde/Ketone (R-CHO/R-CO-R') B->C B->D B->E F Amide-Linked Ligand C->F G Sulfonamide-Linked Ligand D->G H Secondary/Tertiary Amine Ligand E->H

Caption: Key reactions for ligand synthesis.

Case Studies: Applications in Drug Discovery

The true utility of this compound is demonstrated by its successful application in the synthesis of potent and selective ligands for challenging biological targets.

Case Study 1: CXCR4 Antagonists for Inflammation and Oncology

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR implicated in cancer metastasis, HIV infection, and inflammatory diseases. [2][6][7]Many potent small-molecule antagonists feature a basic amine for a critical interaction with Asp262 in the receptor. The this compound motif provides an ideal chiral basic headpiece.

In the development of novel CXCR4 antagonists, researchers synthesized a series of compounds by coupling the title amine with various heterocyclic carboxylic acids. [2][8]For example, compound 24 from a 2020 study was identified as a highly potent CXCR4 antagonist with an IC₅₀ of just 0.1 nM in a functional calcium influx assay. [2]The synthesis would follow the general amide coupling protocol (Protocol 1), demonstrating the direct applicability of this method to create high-affinity ligands. [2]

Compound Target Assay Potency (IC₅₀)
Compound 24 CXCR4 CXCL12-induced Ca²⁺ influx 0.1 nM [2]

| Compound 30 | CXCR4 | CXCR4 Antagonism | 24 nM [8]|

Case Study 2: mGluR5 Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor 5 (mGluR5) is a target for central nervous system (CNS) disorders like anxiety, depression, and addiction. [3][9]Non-competitive antagonists, or NAMs, that do not mimic the structure of known ligands like MPEP are highly sought after. [9][10][11]High-throughput screening campaigns have identified novel scaffolds that can be optimized using the pyrrolidine building block. The synthesis of fenobam analogues, for instance, involves coupling an isocyanate or activated carbamate with an amine, a reaction mechanistically similar to amide bond formation, to produce potent mGluR5 antagonists. [3]

Case Study 3: Selective M5 Muscarinic Antagonists

The M5 muscarinic acetylcholine receptor is involved in addiction and cognitive processes. Developing selective M5 antagonists has been challenging due to the high homology among muscarinic receptor subtypes. A recent study described a series of potent and selective M5 antagonists built around a pyrrolidine amide core. [1]Using the (S)-enantiomer of the building block was critical for potency. The synthesis followed a standard 3-step sequence: HATU-mediated amide coupling, Boc deprotection, and finally sulfonamide formation, directly employing the protocols described above. [1]The resulting compound, (R)-12a , was 21-fold more potent than its (S)-enantiomer, highlighting the profound impact of stereochemistry. [1]

Compound Target Assay Potency (hM₅ IC₅₀)
(R)-12a (from S-amine) M₅ Calcium Mobilization 21 nM [1]

| (S)-12a (from R-amine) | M₅ | Calcium Mobilization | 440 nM [1]|

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its inherent chirality, combined with the versatility of its primary amine, provides a reliable and effective platform for generating novel, potent, and selective ligands. The protocols and case studies presented herein underscore its broad applicability across diverse target classes, from chemokine receptors to CNS-acting GPCRs. As the demand for sophisticated, stereochemically pure drug candidates continues to grow, the strategic use of privileged chiral building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Bioactive Ligands from (S)-(1-Methylpyrrolidin-3-YL)methanol.
  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2012). PubMed.
  • PubChem. (1-Methylpyrrolidin-3-yl)methanamine.
  • Tang, G., et al. (2020). Design, Synthesis, and Characterization of Novel CXCR4 Antagonists Featuring Cyclic Amines. ChemMedChem, 15(13), 1150-1162.
  • BIOSYNCE. (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9.
  • Malnasi-Csizmadia, A., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters.
  • Lindsley, C.W., et al. (2006). Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype. Bioorganic & Medicinal Chemistry Letters.
  • Toda, H., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Wilson, L.J., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4058-4084.
  • Antonov, A.S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5789.
  • Wilson, L.J., et al. (2020). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters.
  • Fleck, T.J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-7.
  • Sigma-Aldrich. (1-Methylpyrrolidin-3-yl)methanamine.
  • Li, Y., et al. (2017). Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study. European Journal of Medicinal Chemistry, 135, 1-13.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • Adrio, J., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry.
  • Zhang, Y., et al. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Journal of Biological Chemistry.
  • PubChem. (1-Phenylpyrrolidin-3-yl)methanamine.
  • PubChem. 1-Methylpyrrolidine-2-methylamine.
  • Yus, M., et al. (2008).
  • Reddit. (2021).
  • O'Leary, D.M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology.
  • Movsesyan, V.A., et al. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. Journal of Neurochemistry.
  • BenchChem. Application Notes and Protocols for Coupling Reactions with (S)-3-amino-1-methylazepan-2-one.
  • El-Faham, A., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(19), 6813.

Sources

Application Notes & Protocols: Strategic Use of (S)-(1-Methylpyrrolidin-3-yl)methanamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

(S)-(1-Methylpyrrolidin-3-yl)methanamine is a chiral building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a stereodefined pyrrolidine ring, a primary amine, and a tertiary amine, offers a unique combination of physicochemical properties and synthetic handles. The primary amine serves as a potent nucleophile and a key point for molecular elaboration, while the tertiary amine influences aqueous solubility, pKa, and potential interactions with biological targets. This guide provides an in-depth exploration of its reactivity, offering field-proven protocols for its application in key synthetic transformations.

The strategic value of this molecule lies in its dual amine functionality. The primary amine is significantly more nucleophilic and less sterically hindered, allowing for selective reactions such as acylation and reductive amination. The tertiary amine, while generally less reactive towards electrophiles, plays a crucial role in the final compound's pharmacological profile. Understanding how to selectively engage the primary amine is paramount for its effective use.

Property Value Source
Molecular Formula C₆H₁₄N₂PubChem[1][2]
Molecular Weight 114.19 g/mol PubChem[1][3]
CAS Number 13005-11-3Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Boiling Point 126.7 ± 8.0 °C at 760 mmHgBIOSYNCE[4]
XLogP3 -0.3PubChem[1]
Storage 2-8°C, sealed in dry, dark placeSigma-Aldrich

Critical Safety & Handling Protocols

Scientific integrity begins with safety. This compound is classified as a corrosive and flammable liquid, demanding rigorous adherence to safety protocols.[1][3]

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[1][3]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or laminate gloves are preferred for extended handling), and splash-proof safety goggles with a face shield.[4]

  • Dispensing & Handling: Use glass syringes or cannulas for transfers. The container should be flushed with an inert gas (Nitrogen or Argon) before and after dispensing to prevent moisture and air contamination. Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. Recommended storage temperature is between 2-8°C.

  • Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. In all cases of exposure, seek immediate medical attention.

Core Application I: Amide Bond Formation

The formation of an amide bond is arguably the most frequent reaction performed in medicinal chemistry, and the primary amine of this compound is an ideal nucleophile for this transformation.[6] The challenge lies in selecting the appropriate coupling conditions to ensure high yield and purity without affecting the chiral center or the tertiary amine.

Causality of Reagent Choice

Direct condensation of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[7]

  • Carbodiimide Reagents (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amine.

  • Additives (HOBt, HOAt): The O-acylisourea can rearrange to a stable N-acylurea byproduct. Additives like HOBt trap the activated intermediate as an active ester, which is less prone to side reactions and racemization, and reacts cleanly with the amine.

  • Bases (DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize the acidic species generated during the reaction (e.g., HCl if starting from an acyl chloride, or to ensure the amine nucleophile is in its free-base form), driving the equilibrium towards product formation.[7]

G cluster_0 Decision Workflow: Amide Coupling Start Select Carboxylic Acid & this compound Acid_Check Is the acid sensitive to harsh conditions? Start->Acid_Check Coupling_Reagents Use Standard Coupling: EDC/HOBt or HATU/DIPEA Acid_Check->Coupling_Reagents  Yes Acyl_Chloride Convert to Acyl Chloride: (COCl)₂ or SOCl₂ Acid_Check->Acyl_Chloride  No Workup Aqueous Work-up & Purification Coupling_Reagents->Workup Schotten_Baumann Schotten-Baumann Reaction with Amine + Base Acyl_Chloride->Schotten_Baumann Schotten_Baumann->Workup G cluster_0 Reductive Amination Mechanism Reactants Amine (R-NH₂) + Aldehyde (R'-CHO) Imine Imine Formation (Loss of H₂O) Reactants->Imine Imine_Struct R-N=CHR' Imine->Imine_Struct Reduction Reduction with NaBH(OAc)₃ Imine_Struct->Reduction Product Secondary Amine R-NH-CH₂R' Reduction->Product G cluster_0 Protecting Group Workflow Start Free Amine Protect Protect Primary Amine (Boc₂O, Base) Start->Protect Protected Boc-Protected Amine Protect->Protected Reaction Perform desired reaction on other parts of molecule Protected->Reaction Deprotect Deprotect Amine (TFA or HCl) Reaction->Deprotect Deprotect->Start

Sources

Application Note: Comprehensive Characterization of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(1-Methylpyrrolidin-3-yl)methanamine is a chiral synthetic building block featuring a substituted pyrrolidine ring, a key scaffold in numerous pharmacologically active compounds. Its stereochemistry and purity are critical quality attributes that can significantly influence the efficacy and safety of downstream drug candidates. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the structural elucidation, purity assessment, and stability evaluation of this important intermediate. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the reliable characterization of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular Formula C₆H₁₄N₂PubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
IUPAC Name (1-methylpyrrolidin-3-yl)methanaminePubChem[1]
CAS Number 13005-11-3PubChem[1]
Physical Form Liquid
InChI Key BAOBZCAXECCBQL-UHFFFAOYSA-NPubChem[1]

Structural Elucidation and Identity Confirmation

The primary objective is to unequivocally confirm the chemical structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

Objective: To confirm the identity and structural integrity of the compound.

Instrumentation: 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample and dissolve it in 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Deuterium Oxide, D₂O).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at 25 °C. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans are typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts (δ) in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Expected Spectral Data:

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
N-CH₃2.3 - 2.5 (s, 3H)42.0 - 43.0
CH₂-NH₂2.6 - 2.8 (m, 2H)48.0 - 49.0
Pyrrolidine CH₂1.5 - 2.5 (m, 4H)28.0 - 30.0, 55.0 - 57.0
Pyrrolidine CH2.8 - 3.2 (m, 1H)38.0 - 40.0
N-H (pyrrolidine)2.9 - 3.3 (m, 2H)N/A
NH₂1.3 - 1.6 (br s, 2H)N/A

Note: Predicted chemical shifts are based on standard functional group ranges and may vary based on solvent and concentration.

Mass Spectrometry (MS)

MS is employed to determine the molecular weight and fragmentation pattern of the analyte, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Objective: To determine the molecular weight and confirm the elemental composition.

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-300.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. The accurate mass measurement from a high-resolution instrument like a Q-TOF allows for the determination of the elemental composition.

Expected Results:

Ion Calculated m/z Observed m/z (Typical)
[M+H]⁺115.1233115.1235 ± 0.0005

Purity and Impurity Profiling

Assessing the purity of this compound involves quantifying the main component and identifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Reversed-Phase HPLC for Purity Assessment

A reversed-phase HPLC method with UV detection is suitable for separating the target compound from potential non-chiral impurities. Due to the lack of a strong chromophore, low wavelength UV detection or coupling with a mass spectrometer is necessary.

Objective: To quantify the purity of the compound and detect any process-related impurities.

Instrumentation: HPLC system with a UV or PDA detector and ideally coupled to a mass spectrometer.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water
Mobile Phase B 0.1% TFA or Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or MS (ESI+)
Injection Volume 10 µL

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Analysis: Inject the samples and standards onto the HPLC system.

  • Data Processing: Integrate the peak areas of the main component and any impurities. Calculate the purity as a percentage of the total peak area.

Enantiomeric Purity Determination

The stereochemical purity is a critical parameter for chiral compounds. Chiral HPLC is the gold standard for separating and quantifying enantiomers.

Chiral HPLC

The separation of enantiomers requires a chiral stationary phase (CSP). For a basic amine like this compound, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.

Objective: To determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

Instrumentation: HPLC system with a UV or PDA detector.

Chromatographic Conditions:

Parameter Condition
Column Chiralcel OD-H (or similar polysaccharide-based column) (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 215 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Racemic Standard: If available, inject a racemic mixture of (1-Methylpyrrolidin-3-yl)methanamine to confirm the resolution of the two enantiomers.

  • Analysis: Inject the (S)-enantiomer sample.

  • Data Processing: Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Stability Indicating Method and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[2][3] These studies involve subjecting the compound to harsh conditions to generate potential degradation products.[4][5]

Forced Degradation Protocol

Objective: To investigate the degradation pathways and develop a stability-indicating HPLC method.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralization: After the specified time, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with a control sample, using the developed RP-HPLC method (Section 3.1). The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak and from each other.

Workflow and Data Integration

A systematic approach is crucial for the comprehensive characterization of this compound. The following diagram illustrates the logical flow of the analytical process.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment cluster_2 Stability Evaluation NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-Q-TOF) NMR->MS Confirms MW FinalReport Comprehensive Characterization Report NMR->FinalReport MS->FinalReport RPHPLC RP-HPLC-UV/MS (Purity & Impurities) ChiralHPLC Chiral HPLC (Enantiomeric Purity) RPHPLC->ChiralHPLC Informed by purity ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) RPHPLC->ForcedDeg Base method ChiralHPLC->FinalReport StabilityMethod Stability-Indicating Method Validation ForcedDeg->StabilityMethod StabilityMethod->FinalReport Start Sample of This compound Start->NMR Start->MS Start->RPHPLC

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR and MS ensures accurate structural elucidation, while RP-HPLC and chiral HPLC methods allow for precise determination of chemical and enantiomeric purity. Furthermore, forced degradation studies are critical for establishing a stability-indicating method, which is a regulatory requirement for drug development.[2] By following these protocols, researchers and drug development professionals can ensure the quality and consistency of this vital chiral building block.

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

  • MedCrave online. Forced degradation studies. Available from: [Link]

  • ResearchGate. Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • PubChem. (1-Methylpyrrolidin-3-yl)methanamine. Available from: [Link]

Sources

Application Notes and Protocols for (S)-(1-Methylpyrrolidin-3-yl)methanamine: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1] Its prevalence is a testament to its favorable physicochemical properties, including aqueous solubility and the ability to engage in key hydrogen bonding interactions with biological targets. The pyrrolidine motif is a cornerstone in the development of a wide array of therapeutics, from antiviral agents to central nervous system drugs.[1]

(S)-(1-Methylpyrrolidin-3-yl)methanamine, in particular, offers a unique combination of structural features that make it a highly valuable building block for drug discovery and development. The defined (S)-stereochemistry at the C3 position allows for stereospecific interactions with chiral biological receptors, which is crucial for optimizing potency and reducing off-target effects. The primary amine provides a versatile handle for a variety of chemical transformations, while the tertiary amine of the N-methylpyrrolidine ring imparts basicity, influencing the pharmacokinetic profile of the final molecule. This guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of complex organic molecules.

Core Applications in Synthetic Chemistry

This compound is primarily employed in two key synthetic transformations: amide bond formation and reductive amination. These reactions allow for the facile incorporation of the chiral pyrrolidine moiety into a wide range of molecular scaffolds.

Amide Bond Formation: A Gateway to Diverse Functionality

The primary amine of this compound readily participates in amide coupling reactions with carboxylic acids. This is one of the most frequently utilized reactions in medicinal chemistry for forging stable linkages.[2][3] The resulting amide bond is a key structural feature in a vast number of biologically active compounds.

Causality Behind Experimental Choices:

The choice of coupling reagent is critical and depends on the specific substrates, particularly the steric hindrance and electronic properties of the carboxylic acid and the amine. For routine couplings, carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are effective and economical.[4] For more challenging couplings, such as those involving sterically hindered partners or those prone to racemization, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior, leading to faster reactions and higher yields.[2][5] The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is essential to neutralize the acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.[2]

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveTypical BaseKey AdvantagesConsiderations
EDCHOBtDIPEA, Et3NCost-effective, water-soluble byproductsCan lead to racemization in sensitive substrates
DCCDMAP-High reactivityDicyclohexylurea (DCU) byproduct can be difficult to remove
HATU-DIPEAHigh efficiency, low racemization, fast reaction timesHigher cost
PyBOP-DIPEAEfficient, less hazardous byproducts than BOPCan be less effective for highly hindered couplings
Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6] This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation of amines.[6]

Causality Behind Experimental Choices:

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting carbonyl compound.[6][7] Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but readily reduces the protonated imine. The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.

Mandatory Visualization: Reductive Amination Workflow

G cluster_0 Reaction Initiation cluster_1 Iminium Ion Formation cluster_2 Reduction Amine This compound Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Solvent Solvent (e.g., DCE, MeOH) Solvent->Imine Iminium Iminium Ion Imine->Iminium Protonation Product Secondary or Tertiary Amine Product Iminium->Product Reduction Acid Acid Catalyst (e.g., AcOH) Acid->Iminium ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: Workflow for Reductive Amination.

Experimental Protocols

Protocol 1: Amide Coupling with a Carboxylic Acid using HATU

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride

This protocol provides a step-by-step method for the reductive amination of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) in anhydrous DCE, add this compound (1.1 eq).

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Amide Coupling Decision Pathway

G Start Start: Couple Carboxylic Acid with this compound Substrate_Check Are substrates sterically hindered or prone to racemization? Start->Substrate_Check Standard_Coupling Use Standard Coupling: EDC/HOBt Substrate_Check->Standard_Coupling No Advanced_Coupling Use Advanced Coupling: HATU/DIPEA Substrate_Check->Advanced_Coupling Yes Monitor Monitor reaction (TLC, LC-MS) Standard_Coupling->Monitor Advanced_Coupling->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: Decision pathway for amide coupling reagent selection.

Conclusion

This compound is a chiral building block of significant strategic importance in modern organic synthesis and drug discovery. Its well-defined stereochemistry and versatile primary amine functionality provide a reliable and efficient means to introduce the valuable N-methylpyrrolidine scaffold into a diverse range of molecules. The protocols outlined in this guide for amide coupling and reductive amination offer robust and reproducible methods for the utilization of this building block, empowering researchers to accelerate their synthetic programs and explore new chemical space.

References

  • PubChem. (1-Methylpyrrolidin-3-yl)methanamine. Available at: [Link]

  • Myers, A. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Google Patents. Pyrrolidine derivatives and method of synthesizing these.
  • European Patent Office. METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. Available at: [Link]

  • Google Patents. Preparation method of 1-methyl-3-pyrrolidinol.
  • Google Patents. United States Patent Office. Available at: [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • PubChem. (3R)-(+)-3-(Methylamino)pyrrolidine. Available at: [Link]

  • PubChem. 3-(N-Acetyl-N-methylamino)pyrrolidine. Available at: [Link]

  • PubChem. 3-(Methylamino)pyrrolidine. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • MDPI. Towards Antibiotic Synthesis in Continuous-Flow Processes. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • National Institutes of Health. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. Available at: [Link]

  • Google Patents. Preparation method of ciprofloxacin key intermediate.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable synthetic route for the production of (S)-(1-Methylpyrrolidin-3-yl)methanamine, a critical chiral building block in contemporary drug discovery. The presented methodology is designed for large-scale synthesis, emphasizing process safety, efficiency, and high enantiomeric purity of the final product. This document provides detailed, step-by-step protocols, explanations of the underlying chemical principles, and analytical methods for quality control.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The stereochemistry of substituents on the pyrrolidine ring is often crucial for biological activity, making the synthesis of enantiomerically pure derivatives a key challenge in pharmaceutical development. This compound is a versatile chiral intermediate used in the synthesis of a variety of pharmacologically active compounds. Its structural features, including a chiral center, a basic tertiary amine, and a primary amine handle, allow for diverse chemical modifications and the exploration of complex chemical space.

This guide presents a validated multi-step synthesis starting from a readily available chiral precursor, designed to be adaptable for industrial-scale production.

Strategic Overview of the Synthetic Approach

The selected synthetic strategy commences with the commercially available and enantiomerically pure (S)-3-hydroxypyrrolidine. The overall synthesis is a three-stage process, as illustrated in the workflow diagram below. The key transformations involve N-methylation, activation of the hydroxyl group, and its subsequent conversion to the target aminomethyl functionality.

Synthesis_Workflow Start (S)-3-Hydroxypyrrolidine Intermediate1 (S)-1-Methyl-3-pyrrolidinol Start->Intermediate1 N-Methylation Intermediate2 (S)-1-Methyl-3-pyrrolidinyl p-toluenesulfonate Intermediate1->Intermediate2 Tosylation Intermediate3 (S)-1-Methyl-3-cyanopyrrolidine Intermediate2->Intermediate3 Cyanation FinalProduct This compound Intermediate3->FinalProduct Reduction

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols

Stage 1: Synthesis of (S)-1-Methyl-3-pyrrolidinol

The initial step involves the N-methylation of (S)-3-hydroxypyrrolidine. A reductive amination approach using formaldehyde is a highly efficient and scalable method.

Reaction Scheme:

(S)-3-Hydroxypyrrolidine + CH₂O + H₂ --(Pd/C)--> (S)-1-Methyl-3-pyrrolidinol

Protocol:

  • Reactor Setup: To a suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and gas inlet/outlet, add (S)-3-hydroxypyrrolidine (1.0 eq).

  • Solvent Addition: Add methanol as the solvent (10 L/kg of starting material).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Palladium on carbon (Pd/C, 50% wet, 0.02 eq of Pd).

  • Reagent Addition: Add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise to the stirred suspension, maintaining the internal temperature below 25 °C.

  • Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to 4 bar.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 25-30 °C. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until complete consumption of the starting material.

  • Work-up:

    • Carefully depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The resulting crude (S)-1-methyl-3-pyrrolidinol can be purified by vacuum distillation.

ParameterValue
Starting Material(S)-3-Hydroxypyrrolidine
Key ReagentsFormaldehyde, H₂
Catalyst10% Pd/C
SolventMethanol
Temperature25-30 °C
Pressure4 bar H₂
Typical Yield85-95%
Purity (post-distillation)>98%

Table 1: Key parameters for the synthesis of (S)-1-Methyl-3-pyrrolidinol.

Stage 2: Synthesis of (S)-1-Methyl-3-cyanopyrrolidine

This stage involves a two-step, one-pot procedure: activation of the hydroxyl group via tosylation, followed by nucleophilic substitution with cyanide.

Reaction Scheme:

  • (S)-1-Methyl-3-pyrrolidinol + TsCl --(Base)--> (S)-1-Methyl-3-pyrrolidinyl p-toluenesulfonate

  • (S)-1-Methyl-3-pyrrolidinyl p-toluenesulfonate + NaCN --> (S)-1-Methyl-3-cyanopyrrolidine

Protocol:

  • Reactor Setup: In a clean and dry reactor, dissolve (S)-1-methyl-3-pyrrolidinol (1.0 eq) in dichloromethane (DCM, 10 L/kg).

  • Base Addition: Add triethylamine (1.5 eq) and cool the mixture to 0-5 °C.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in DCM, maintaining the temperature below 10 °C.

  • Reaction Monitoring (Tosylation): Stir the reaction at room temperature and monitor by TLC or HPLC until the starting alcohol is consumed.

  • Cyanation:

    • Cool the reaction mixture back to 0-5 °C.

    • In a separate vessel, prepare a solution of sodium cyanide (NaCN, 1.5 eq) in dimethylformamide (DMF, 5 L/kg of alcohol). CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated area, and have an appropriate quenching agent (e.g., bleach solution) readily available.

    • Slowly add the NaCN solution to the reaction mixture, maintaining the temperature below 10 °C.

    • Warm the reaction to 60-70 °C and stir until the tosylate intermediate is consumed (monitor by HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude (S)-1-methyl-3-cyanopyrrolidine can be purified by vacuum distillation.

ParameterValue
Starting Material(S)-1-Methyl-3-pyrrolidinol
Key Reagentsp-Toluenesulfonyl chloride, Sodium Cyanide
SolventsDichloromethane, Dimethylformamide
Temperature0-10 °C (Tosylation), 60-70 °C (Cyanation)
Typical Yield70-85% (over two steps)
Purity (post-distillation)>97%

Table 2: Key parameters for the synthesis of (S)-1-Methyl-3-cyanopyrrolidine.

Stage 3: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine. Catalytic hydrogenation with Raney Nickel is a scalable and effective method.

Reaction Scheme:

(S)-1-Methyl-3-cyanopyrrolidine + H₂ --(Raney® Ni)--> this compound

Protocol:

  • Reactor Setup: To a hydrogenation reactor, add (S)-1-methyl-3-cyanopyrrolidine (1.0 eq) and ethanol saturated with ammonia (10 L/kg). The use of ammoniacal ethanol helps to suppress the formation of secondary amine byproducts.

  • Catalyst Addition: Under an inert atmosphere, carefully add Raney® Nickel (approx. 10% w/w of the nitrile).

  • Hydrogenation: Pressurize the reactor with hydrogen to 10 bar.

  • Reaction Monitoring: Stir the mixture at 40-50 °C and monitor the hydrogen uptake. The reaction progress can also be monitored by GC or TLC.

  • Work-up:

    • Cool the reactor, depressurize, and purge with nitrogen.

    • Filter the reaction mixture through Celite® to remove the catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • The crude this compound is purified by vacuum distillation to yield a colorless oil.

ParameterValue
Starting Material(S)-1-Methyl-3-cyanopyrrolidine
Key ReagentsH₂
CatalystRaney® Nickel
SolventEthanolic Ammonia
Temperature40-50 °C
Pressure10 bar H₂
Typical Yield80-90%
Purity (post-distillation)>98%

Table 3: Key parameters for the synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical. The following analytical techniques are recommended for quality control.

Purity Assessment
  • Gas Chromatography (GC): To determine the chemical purity of the final product and intermediates.

  • ¹H and ¹³C NMR Spectroscopy: For structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the enantiomeric excess (e.e.) of the final product.

Chiral_HPLC_Workflow Sample Sample Preparation (Dissolve in mobile phase) Injection Injection into Chiral HPLC System Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak integration and e.e. calculation) Detection->Analysis

Figure 2: General workflow for chiral HPLC analysis.

Recommended Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers.

Safety Considerations

  • Sodium Cyanide: This reagent is highly toxic and must be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE). A quench solution (e.g., sodium hypochlorite) should always be readily available.

  • Hydrogen Gas: Hydrogen is highly flammable. The hydrogenation steps must be carried out in a properly designed and grounded pressure reactor.

  • Raney® Nickel: This catalyst is pyrophoric when dry and should be handled as a slurry under an inert liquid.

Conclusion

The synthetic route and protocols detailed in this guide provide a reliable and scalable method for the large-scale production of high-purity this compound. The use of readily available starting materials and well-established chemical transformations makes this process economically viable for industrial applications. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of this important chiral building block.

References

  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Org. Process Res. Dev.2020 , 24, 10, 2113–2121. [Link]

  • Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl Amines. J. Am. Chem. Soc.2019 , 141, 31, 12216–12221. [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc2007 , 2007, 94-100. [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]

  • Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKAT USA. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • CN1810766A - Nitrile reducing process to prepare amine.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. J. Org. Chem.2003 , 68, 25, 9612-7. [Link]

  • (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. BIOSYNCE. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. J. Am. Chem. Soc.1949 , 71, 11, 3852–3852. [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • METHOD FOR PRO

Derivatization of (S)-(1-Methylpyrrolidin-3-yl)methanamine for specific applications

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von (S)-(1-Methylpyrrolidin-3-yl)methanamin für spezifische Anwendungen

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet detaillierte Anwendungshinweise und Protokolle für die chemische Modifikation (Derivatisierung) von (S)-(1-Methylpyrrolidin-3-yl)methanamin, einem vielseitigen chiralen Baustein. Die hier beschriebenen Methoden ermöglichen die Synthese einer breiten Palette von Molekülen für Anwendungen in der medizinischen Chemie, der analytischen Chemie und der Wirkstoffentdeckung.

Einleitung: Die Bedeutung von (S)-(1-Methylpyrrolidin-3-yl)methanamin

(S)-(1-Methylpyrrolidin-3-yl)methanamin (CAS: 13005-11-3) ist ein wertvoller chiraler Baustein für die organische Synthese.[1][2] Seine Struktur, die ein stereogenes Zentrum, eine primäre Aminogruppe und einen Pyrrolidinring umfasst, macht es zu einem gefragten Ausgangsmaterial in der Arzneimittelentwicklung.[3][4] Der Pyrrolidinring ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie, das in zahlreichen von der FDA zugelassenen Medikamenten vorkommt.[3][5] Die Derivatisierung der primären Aminogruppe ermöglicht die gezielte Modifikation der physikochemischen und pharmakologischen Eigenschaften, um die Wirksamkeit, Selektivität und das pharmakokinetische Profil von Wirkstoffkandidaten zu verbessern.[4][6]

Chemische Eigenschaften:

  • Formel: C₆H₁₄N₂[1][2]

  • Molekulargewicht: 114.19 g/mol [1][2]

  • Aussehen: Flüssigkeit

  • Chiralität: Enthält ein (S)-konfiguriertes Stereozentrum, was für die selektive Interaktion mit biologischen Zielmolekülen entscheidend ist.

Strategien zur Derivatisierung: Ein Überblick

Die primäre Aminogruppe von (S)-(1-Methylpyrrolidin-3-yl)methanamin ist der Schlüssel für eine Vielzahl von chemischen Umwandlungen. Die gängigsten Derivatisierungsstrategien umfassen N-Acylierung, reduktive Aminierung sowie die Bildung von Harnstoff- und Thioharnstoff-Derivaten.[7]

Derivatization_Strategies Start (S)-(1-Methylpyrrolidin-3-yl)methanamine Acylation N-Acylierung Start->Acylation RCOCl, Base ReductiveAmination Reduktive Aminierung Start->ReductiveAmination RCHO, Reduktionsmittel UreaThiourea Harnstoff-/Thioharnstoff- bildung Start->UreaThiourea R-N=C=O / R-N=C=S ChiralDerivatization Chirale Derivatisierung (Analytik) Start->ChiralDerivatization CDA Amide Amide Acylation->Amide SecondaryAmine Sekundäre Amine ReductiveAmination->SecondaryAmine Urea Harnstoffe/Thioharnstoffe UreaThiourea->Urea Diastereomers Diastereomere ChiralDerivatization->Diastereomers

Abbildung 1: Überblick der Derivatisierungsstrategien.

Anwendungshinweise und Protokolle

N-Acylierung zur Bildung von Amiden

Anwendungshinweis: Die N-Acylierung ist eine der fundamentalsten Reaktionen zur Derivatisierung von primären Aminen.[7][8] Sie führt zur Bildung einer stabilen Amidbindung, die in etwa 25 % aller pharmazeutischen Wirkstoffe zu finden ist.[8] Diese Modifikation kann die Lipophilie, die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und die metabolische Stabilität eines Moleküls erheblich beeinflussen. Die Einführung verschiedener Acylgruppen ermöglicht ein systematisches "Structure-Activity Relationship" (SAR)-Studium.

Protokoll: Allgemeine Vorschrift zur N-Acylierung mit einem Acylchlorid

Acylation_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung Start Amin (1.0 eq) in wasserfreiem DCM lösen AddBase Base (z.B. TEA, 1.5 eq) hinzufügen Start->AddBase Cool Auf 0 °C kühlen AddBase->Cool AddAcyl Acylchlorid (1.1 eq) tropfenweise zugeben Cool->AddAcyl Warm Auf Raumtemperatur erwärmen lassen AddAcyl->Warm Stir 2-16 h rühren (TLC/LC-MS Kontrolle) Warm->Stir Quench Reaktion mit ges. NaHCO₃-Lösung quenchen Stir->Quench Extract Extraktion mit DCM Quench->Extract Dry Trocknen (Na₂SO₄), filtrieren, einengen Extract->Dry Purify Säulenchromatographie Dry->Purify

Abbildung 2: Workflow der N-Acylierung.

  • Reaktionsaufbau: Lösen Sie (S)-(1-Methylpyrrolidin-3-yl)methanamin (1.0 Äquivalent) in wasserfreiem Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF) (ca. 0.1 M Konzentration) in einem Rundkolben. Fügen Sie eine nicht-nukleophile Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) (1.5 Äquivalente) hinzu.

  • Zugabe des Acylierungsmittels: Kühlen Sie die Mischung in einem Eisbad auf 0 °C. Geben Sie das gewünschte Acylchlorid oder Säureanhydrid (1.1 Äquivalente) tropfenweise zur gerührten Lösung.[9]

  • Reaktion: Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung beendet. Extrahieren Sie die wässrige Phase mehrmals mit DCM.

  • Reinigung: Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck. Das Rohprodukt kann durch Flash-Säulenchromatographie an Kieselgel gereinigt werden, um das gewünschte N-acylierte Derivat zu erhalten.

ParameterEmpfehlungAnmerkung
LösungsmittelDCM, THF, DMF (wasserfrei)Die Wahl hängt von der Löslichkeit der Reaktanten ab.
BaseTEA, DIPEA, PyridinDient zum Abfangen der entstehenden Säure (z.B. HCl).[9]
Temperatur0 °C bis RaumtemperaturDie exotherme Reaktion wird durch anfängliches Kühlen kontrolliert.
StöchiometrieAmin:Acylchlorid:Base = 1:1.1:1.5Ein leichter Überschuss an Acylierungsmittel und Base gewährleistet einen vollständigen Umsatz.
Reduktive Aminierung zur Bildung sekundärer Amine

Anwendungshinweis: Die reduktive Aminierung ist eine äußerst vielseitige Methode zur Bildung von C-N-Bindungen und eine der effektivsten Methoden zur Synthese von sekundären und tertiären Aminen.[10][11] Im Gegensatz zur direkten Alkylierung von Aminen, die oft zu Mehrfachalkylierungen führt, ermöglicht dieser zweistufige (oft als Eintopfreaktion durchgeführte) Prozess eine kontrollierte Monoalkylierung.[10] Die Reaktion involviert die Bildung eines intermediären Imins (oder Enamins), das in situ zu dem entsprechenden Amin reduziert wird.[10] Diese Methode ist in der medizinischen Chemie weit verbreitet, um die Basizität zu modulieren und spezifische Alkylsubstituenten einzuführen, die für die Bindung an ein Target-Protein entscheidend sein können.

Protokoll: Allgemeine Vorschrift zur reduktiven Aminierung

Reductive_Amination_Workflow cluster_imine Iminbildung cluster_reduction Reduktion cluster_workup Aufarbeitung cluster_purification Reinigung Start Amin (1.0 eq) und Aldehyd/ Keton (1.0 eq) in MeOH/DCE lösen Acid Katalytische Menge Säure (z.B. AcOH) zugeben Start->Acid Stir1 30-60 min bei RT rühren Acid->Stir1 AddReductant Reduktionsmittel (z.B. NaBH(OAc)₃, 1.5 eq) portionsweise zugeben Stir1->AddReductant Stir2 2-24 h bei RT rühren (TLC/LC-MS Kontrolle) AddReductant->Stir2 Quench Reaktion mit ges. NaHCO₃-Lösung quenchen Stir2->Quench Extract Extraktion mit organischem Lösungsmittel Quench->Extract Dry Trocknen, filtrieren, einengen Extract->Dry Purify Säulenchromatographie Dry->Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(1-Methylpyrrolidin-3-yl)methanamine. This chiral amine is a critical building block in modern pharmaceuticals, valued for its role in creating complex molecular architectures. However, its synthesis, particularly the control of stereochemistry and maximization of yield, presents several challenges.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your outcomes.

I. Overview of the Predominant Synthetic Route

The most common and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of the corresponding chiral nitrile, (S)-1-Methylpyrrolidine-3-carbonitrile. This method is favored for its efficiency and atom economy.

Reaction Scheme: (S)-1-Methylpyrrolidine-3-carbonitrile is reduced using a catalyst, typically Raney Nickel or a precious metal catalyst like Rhodium on Alumina, under a hydrogen atmosphere to yield the desired primary amine.

II. High-Level Synthesis Workflow

The following diagram outlines the critical stages of the synthesis, from starting material evaluation to final product purification. Each stage includes key quality control (QC) checkpoints to ensure a successful outcome.

Synthesis_Workflow cluster_Prep Preparation & Reaction cluster_Workup Work-up & Purification Start Start: (S)-1-Methylpyrrolidine- 3-carbonitrile QC1 QC 1: Purity Check (GC, NMR) Start->QC1 Reagents Reagents: - Catalyst (e.g., Raney Ni) - Solvent (e.g., MeOH/NH3) - Hydrogen Source QC1->Reagents Reaction Catalytic Hydrogenation (Controlled T & P) Reagents->Reaction QC2 QC 2: Reaction Monitoring (TLC, GC, H2 uptake) Reaction->QC2 Workup Reaction Work-up: 1. Catalyst Filtration 2. Solvent Removal QC2->Workup If Complete Extraction Liquid-Liquid Extraction (pH Adjustment) Workup->Extraction Purification Final Purification: Vacuum Distillation Extraction->Purification QC3 QC 3: Final Product Analysis (GC, NMR, Chiral HPLC, Karl Fischer) Purification->QC3 End Final Product: (S)-(1-Methylpyrrolidin- 3-yl)methanamine QC3->End

Caption: High-level workflow for the synthesis of this compound.

III. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. The questions are categorized by the stage of the experimental process.

Category 1: Starting Materials and Reagents

Q1: My starting nitrile, (S)-1-Methylpyrrolidine-3-carbonitrile, has a purity of <95%. Can I proceed with the reaction?

A1: It is strongly discouraged. Impurities in the starting nitrile can have a significant negative impact on your reaction. Potential issues include:

  • Catalyst Poisoning: Certain impurities can irreversibly bind to the catalyst's active sites, drastically reducing its activity and leading to incomplete conversion.

  • Side Product Formation: Impurities may react under the hydrogenation conditions, leading to a complex product mixture that is difficult to purify.

  • Inaccurate Stoichiometry: Using impure starting material leads to incorrect reagent ratios, which can affect yield and selectivity. Recommendation: Purify the starting nitrile by vacuum distillation before use. The purity should be >98% as determined by Gas Chromatography (GC).

Q2: What is the best catalyst for this reduction? I see options like Raney Nickel, Palladium, and Rhodium.

A2: The choice of catalyst is a critical parameter that influences selectivity towards the primary amine.[1]

  • Raney Nickel (Ra-Ni): This is a cost-effective and highly active catalyst for nitrile reductions.[2] However, it can sometimes promote the formation of secondary and tertiary amine byproducts. To mitigate this, the reaction is often run in an ammonia-saturated solvent (like methanolic ammonia), which suppresses the side reactions.[1][2]

  • Palladium (Pd/C): While effective for many hydrogenations, Pd/C can also lead to secondary and tertiary amine formation.[2] Its performance is highly dependent on the support and reaction conditions.

  • Rhodium (Rh/C or Rh/Al₂O₃): Rhodium catalysts often show excellent selectivity for the formation of primary amines from nitriles. They can be more expensive but may be the best choice when high purity of the primary amine is the main goal. Product inhibition can sometimes be an issue, where the strongly basic product adsorbs to the catalyst surface, slowing the reaction.[3]

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful stoichiometric reducing agent that cleanly reduces nitriles to primary amines.[4][5] However, it is pyrophoric, requires strictly anhydrous conditions, and involves a more complex aqueous work-up. It is less suitable for large-scale industrial processes compared to catalytic hydrogenation.

CatalystProsConsMitigation Strategy
Raney Nickel Cost-effective, highly activeCan form secondary/tertiary aminesUse ammonia-saturated solvent
Rhodium/Carbon High selectivity for primary amineHigher cost, potential product inhibitionCatalyst screening, prehydrogenation[3]
LiAlH₄ Excellent selectivity, fastPyrophoric, difficult work-up, not scalableUse for small scale, ensure anhydrous conditions
Category 2: Reaction Conditions & Execution

Q3: My reaction has stalled; hydrogen uptake has stopped, but GC analysis shows significant starting material remaining. What happened?

A3: This is a classic case of catalyst deactivation or inhibition. Several factors could be at play:

  • Catalyst Poisoning: As mentioned in Q1, impurities from your starting material, solvent, or even the hydrogen gas stream (e.g., CO, sulfur compounds) can poison the catalyst.

  • Product Inhibition: The product, a basic amine, can adsorb strongly onto the acidic sites of the catalyst or its support (like alumina), blocking further reaction.[3]

  • Insufficient Agitation: In a slurry reaction, the catalyst must be well-suspended to ensure efficient contact with the reactants and hydrogen. If agitation is poor, the reaction will be mass-transfer limited.

  • Loss of Catalyst Activity: The catalyst may have been improperly handled (e.g., exposed to air for too long if pyrophoric) or may simply be old or from a poor-quality batch.

Troubleshooting Steps:

  • Filter and Add Fresh Catalyst: If you suspect poisoning or deactivation, carefully filter the reaction mixture (under an inert atmosphere if using a pyrophoric catalyst like Raney Ni) and add a fresh charge of catalyst.

  • Check Agitation: Ensure your stirring or shaking is vigorous enough to keep the catalyst suspended.

  • Review Reagent Purity: Re-evaluate the purity of your starting material and solvents. Consider using a guard bed to purify the hydrogen stream if its quality is suspect.

  • Consider Pre-hydrogenation: For some catalysts, a pre-hydrogenation step (exposing the catalyst to hydrogen in the solvent before adding the substrate) can help clean and activate the surface.[3]

Q4: My main impurity is the secondary amine, bis((S)-1-methylpyrrolidin-3-yl)methane. How can I prevent its formation?

A4: The formation of secondary and tertiary amines is the most common side reaction in nitrile reductions.[1] It occurs when the initially formed primary amine attacks the intermediate imine, which is in equilibrium with the nitrile on the catalyst surface.

Side_Reaction cluster_main Mechanism RCN R-C≡N (Nitrile) Imine R-CH=NH (Intermediate Imine) RCN->Imine +H₂ PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine +H₂ SecondaryAmine (R-CH₂)₂NH (Side Product) Imine->SecondaryAmine + Attack, -NH₃ PrimaryAmine->SecondaryAmine + Attack, -NH₃

Caption: Simplified mechanism of secondary amine formation.

Prevention Strategies:

  • Use Ammonia: The most effective method is to use a solvent saturated with ammonia (e.g., 7N methanolic ammonia).[2] The high concentration of ammonia shifts the equilibrium away from the side reaction by competing with the primary amine in attacking the imine intermediate.

  • Optimize Catalyst: As discussed in Q2, some catalysts are inherently more selective. A switch from Raney Nickel to a Rhodium-based catalyst might be beneficial.

  • Lower Temperature: Higher temperatures can sometimes favor the formation of byproducts. Running the reaction at the lowest effective temperature can improve selectivity.

Category 3: Work-up and Purification

Q5: I'm having difficulty removing the fine Raney Nickel catalyst after the reaction. What is the best practice?

A5: Raney Nickel is pyrophoric and extremely fine, making filtration challenging and hazardous.

  • Safety First: Never allow the catalyst to dry in the air. It can spontaneously ignite. Always keep it wet with solvent or water.

  • Quenching/Deactivation: Before filtration, the catalyst should be passivated. This can be done by carefully adding water to the reaction vessel to displace the flammable solvent and react with any residual adsorbed hydrogen.

  • Filtration through Celite®: The most common method is to filter the catalyst slurry through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This creates a filter bed that traps the fine catalyst particles.

    • Prepare a 1-2 inch pad of Celite in the funnel and wet it with the reaction solvent.

    • Carefully pour the reaction mixture onto the Celite pad.

    • Wash the pad thoroughly with additional solvent to recover all the product.

  • Disposal: The deactivated catalyst cake should be stored under water in a designated, labeled waste container.

Q6: What is the most effective method for purifying the final product to >99.5%?

A6: Fractional vacuum distillation is the gold standard for purifying volatile amines like this compound.

  • Why Vacuum? The product has a relatively high boiling point (approx. 165-170 °C at atmospheric pressure). Distilling under vacuum lowers the boiling point, preventing thermal degradation and potential side reactions at high temperatures.

  • Fractional Distillation: Using a fractionating column (e.g., a Vigreux or packed column) is essential to separate the desired product from lower-boiling impurities (like solvents) and higher-boiling impurities (like the secondary amine byproduct).

  • Procedure:

    • Ensure the crude product is dry (free of water) before distillation.

    • Use a well-insulated column.

    • Collect fractions based on boiling point and refractive index.

    • Combine the pure fractions as determined by GC analysis.

IV. Detailed Experimental Protocol

This protocol describes a typical lab-scale synthesis via catalytic hydrogenation using Raney Nickel.

Protocol: Hydrogenation of (S)-1-Methylpyrrolidine-3-carbonitrile

Materials:

  • (S)-1-Methylpyrrolidine-3-carbonitrile (>98% purity)

  • Raney® Nickel (50% slurry in water)

  • Methanol, anhydrous

  • Ammonia gas

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • Catalyst Preparation: In a flask, carefully wash the Raney Nickel slurry (e.g., 5.0 g) with anhydrous methanol three times to remove water. Decant the methanol between washes under a gentle stream of argon or nitrogen.

  • Solvent Preparation: Prepare 200 mL of ~7N methanolic ammonia by bubbling ammonia gas through anhydrous methanol in a flask cooled in an ice bath. Titrate to confirm the concentration.

  • Reaction Setup:

    • To the Parr reactor vessel, add the washed Raney Nickel catalyst.

    • Add 150 mL of the prepared methanolic ammonia.

    • Add (S)-1-Methylpyrrolidine-3-carbonitrile (e.g., 22.0 g, 0.2 mol).

  • Hydrogenation:

    • Seal the reactor. Purge the headspace with nitrogen (3x), then with hydrogen (3x).

    • Pressurize the reactor with hydrogen to 100 psi (approx. 7 bar).

    • Begin vigorous stirring and heat the vessel to 50 °C.

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 4-8 hours.

  • QC Check: Once hydrogen uptake ceases, cool the reactor to room temperature and vent the pressure. Take a small aliquot of the reaction mixture, filter it through a syringe filter, and analyze by GC to confirm the complete disappearance of the starting nitrile.

  • Work-up:

    • Carefully open the reactor in a well-ventilated hood.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst cake thoroughly with methanol.

    • Combine the filtrate and washes. Remove the solvent and excess ammonia using a rotary evaporator.

  • Purification:

    • Transfer the crude amine to a distillation flask.

    • Perform fractional vacuum distillation to obtain the pure this compound. Collect the fraction boiling at the appropriate temperature for your vacuum level (e.g., ~60-65 °C at 10 mmHg).

    • Expected Yield: 75-85%.

    • Final QC: Analyze the purified product by GC, ¹H NMR, Chiral HPLC, and Karl Fischer titration to confirm purity, identity, enantiomeric excess, and water content.

V. References

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Clark, J. (2015). Reduction of Nitriles. Chemguide. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Haddenham, D., et al. (2009). Diisopropylaminoborane: A New, Selective, and Stable Borane-Reducing Agent. The Journal of Organic Chemistry, 74(5), 1964-1970. Retrieved from [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-7. Retrieved from [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. Retrieved from [Link]

  • Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. Retrieved from

  • Kegl, T., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. Catalysts, 12(7), 749. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (S)-(1-Methylpyrrolidin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block in their synthetic endeavors. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, and precise control over its synthesis is paramount for achieving desired biological outcomes and purity.[1][2][3]

This document provides in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis of this specific chiral amine.

Synthetic Strategies and Key Control Points

The synthesis of this compound typically proceeds through a few common pathways, each with its own set of critical parameters. Understanding these routes is the first step in effective troubleshooting. The primary challenge is the stereoselective formation and preservation of the chiral center at the C3 position of the pyrrolidine ring.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediate cluster_3 Final Product Start_Nitrile (S)-1-Boc-pyrrolidine-3-carbonitrile Reduction Reduction of Nitrile (e.g., H₂, Raney Ni) Start_Nitrile->Reduction Route A Start_Amine (S)-3-(Aminomethyl)pyrrolidine (or protected equivalent) N_Methylation N-Methylation (e.g., Eschweiler-Clarke) Start_Amine->N_Methylation Route B Start_Hydroxy (R)-3-Hydroxypyrrolidine (or protected equivalent) SN2_Azide 1. Sulfonylation (e.g., MsCl) 2. Azide Displacement (SN2) 3. Reduction Start_Hydroxy->SN2_Azide Route C (Inversion of Stereocenter) Intermediate_Amine (S)-1-Boc-3-(aminomethyl)pyrrolidine Reduction->Intermediate_Amine Final_Product This compound N_Methylation->Final_Product SN2_Azide->Start_Amine Intermediate_Amine->N_Methylation + Deprotection

Caption: Common synthetic routes to this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis. The Q&A format is designed to provide direct answers and actionable solutions.

Part 1: Stereochemistry and Starting Materials

Q1: My final product has low enantiomeric excess (e.e.). What are the most likely causes?

A1: Low e.e. is a critical issue that typically originates from one of two sources: the starting material's purity or racemization during a synthetic step.

  • Starting Material Purity: The absolute stereochemistry of your final product is dictated by your chiral starting material. You must verify the enantiomeric purity of your initial material (e.g., (R)-3-Hydroxypyrrolidine or a derivative) using a validated chiral analytical method before beginning the synthesis.

  • Racemization during Reaction: Certain reaction conditions can lead to racemization. For instance, in Route C (see diagram), the conversion of the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) followed by SN2 displacement is critical. If conditions favor an SN1 mechanism (e.g., protic solvents, elevated temperatures, or a poor nucleophile), a carbocation intermediate can form, leading to racemization. Similarly, harsh basic or acidic conditions can sometimes epimerize adjacent stereocenters if a proton can be abstracted.

Optimization Strategy:

  • Validate Starting Material: Use Chiral HPLC or GC to confirm the e.e. of your starting material.[4]

  • Control SN2 Conditions: When performing a nucleophilic substitution to introduce the amine functionality (e.g., via an azide intermediate), use polar aprotic solvents (like DMF or DMSO), a good nucleophile (like sodium azide), and moderate temperatures (-10 to 20 °C) to ensure the reaction proceeds via an SN2 pathway with inversion of configuration.[5]

  • Mind the pH: During workup and purification, avoid prolonged exposure to strong acids or bases at high temperatures.

Part 2: Nitrile Reduction (Route A)

Q2: The catalytic reduction of my (S)-1-Boc-pyrrolidine-3-carbonitrile is slow, incomplete, or results in byproducts. How can I optimize this step?

A2: The reduction of a nitrile to a primary amine is a common transformation, but it can be challenging.[6] Key parameters to consider are the catalyst, solvent, hydrogen pressure, and temperature.

  • Catalyst Activity/Poisoning: The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities like sulfur or halide compounds. The activity can also decrease with reuse.

  • Solvent Choice: The solvent plays a crucial role. Protic solvents like methanol or ethanol are common. The presence of ammonia (often as methanolic or ethanolic ammonia) is highly recommended as it helps to suppress the formation of secondary amine byproducts, where the newly formed primary amine attacks the intermediate imine.

  • Reaction Conditions: Insufficient hydrogen pressure or low temperature can lead to slow or incomplete reactions. Conversely, excessively high temperatures can promote side reactions.

ParameterCondition 1 (Baseline)Condition 2 (Optimized)Condition 3 (Alternative)Expected Outcome
Catalyst 10% Pd/CRaney Nickel (slurry)Rh/Al₂O₃Raney Ni is often more effective for aliphatic nitriles.
Solvent Methanol7N Ammoniacal MethanolEthanolAmmonia suppresses secondary amine formation.
H₂ Pressure 50 psi100-500 psi500 psiHigher pressure increases reaction rate.
Temperature 25 °C40-60 °C50 °CModerate heat can overcome activation energy.

Experimental Protocol: Optimization of Nitrile Reduction

  • Catalyst Loading: Start with a catalyst loading of 10-20% w/w relative to the nitrile substrate.

  • Solvent System: Prepare a solution of the nitrile in 7N ammoniacal methanol.

  • Reaction Setup: In a suitable pressure reactor, add the nitrile solution and the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level (e.g., 100 psi).

  • Temperature & Stirring: Heat the reaction to the target temperature (e.g., 40 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.

  • Workup: Upon completion, cool the reactor, vent the hydrogen, and filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

Part 3: N-Methylation (Routes A & B)

Q3: I am performing an Eschweiler-Clarke reaction to methylate the pyrrolidine nitrogen, but the yield is low and I see multiple spots on my TLC plate. What's going wrong?

A3: The Eschweiler-Clarke reaction is a classic method for methylating amines using formaldehyde as the carbon source and formic acid as the reducing agent.[7][8] While robust, its efficiency depends on stoichiometry and temperature control. The reaction is known to stop at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[7][9]

  • Incorrect Stoichiometry: An excess of both formaldehyde and formic acid is required to drive the reaction to completion and ensure the complete methylation of the secondary amine.

  • Temperature Control: The reaction is typically heated to promote the decarboxylation of an intermediate, which drives the reaction forward.[7] Insufficient heat leads to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.

  • Side Reactions: The primary amine of the aminomethyl group can also react. While the pyrrolidine nitrogen is generally more nucleophilic, competitive methylation can occur. However, under the acidic conditions of the reaction, the primary amine is likely protonated, reducing its nucleophilicity and favoring methylation on the pyrrolidine nitrogen. A simplified version of the reaction using only formaldehyde in acetonitrile has been shown to be effective for secondary amines and compatible with acid-sensitive groups.[10]

Eschweiler_Clarke Amine R₂NH Iminium [R₂N=CH₂]⁺ Amine->Iminium + CH₂O, -H₂O Formaldehyde CH₂O Methylated_Amine R₂N-CH₃ Iminium->Methylated_Amine + H⁺ Formic_Acid HCO₂H Hydride H⁻ Formic_Acid->Hydride CO2 CO₂ Formic_Acid->CO2 - H⁺, - H⁻ Hydride->Iminium

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Troubleshooting the Eschweiler-Clarke Reaction:

  • Reagent Stoichiometry: Use at least 2.5-3.0 equivalents of formaldehyde and 2.5-3.0 equivalents of formic acid relative to your secondary amine.

  • Temperature: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Workup: After the reaction, cool the mixture and basify carefully with NaOH or K₂CO₃ to a pH > 11. This neutralizes the excess formic acid and deprotonates the amine product, allowing for extraction into an organic solvent (e.g., dichloromethane or ethyl acetate).

Part 4: Purification and Analysis

Q4: My final product, this compound, is difficult to purify. What are the best methods?

A4: As a small, polar, and basic diamine, this compound can be challenging to purify by standard silica gel chromatography due to streaking.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure is the most effective method for purification on a larger scale.

  • Salt Formation and Recrystallization: The product can be converted to a dihydrochloride or other salt by treating an ethereal or alcoholic solution with HCl gas or a solution of HCl.[11] These salts are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The free base can then be regenerated by treatment with a strong base.

  • Modified Chromatography: If chromatography is necessary, consider using a more basic stationary phase like alumina or treating silica gel with a small amount of triethylamine or ammonia in the eluent to suppress tailing.

Q5: How do I confirm the enantiomeric purity of my final product?

A5: Confirmation of enantiomeric purity is essential and requires a chiral analytical method.

  • Chiral HPLC: This is the most common and reliable method. The amine will likely need to be derivatized first to be analyzed on common polysaccharide-based chiral columns (e.g., Chiralcel® OD-H).[4]

    • Derivatization: React the amine with a chiral derivatizing agent or a UV-active agent like 4-nitrobenzoyl chloride to form diastereomers or a more easily detectable compound.[4] This allows for separation on a chiral or sometimes even an achiral column.

  • Chiral GC: Similar to HPLC, derivatization may be required to improve volatility and achieve separation on a chiral GC column.

Protocol: Sample Derivatization for Chiral HPLC Analysis

  • Dissolve ~1-2 mg of your final amine product in 1 mL of an aprotic solvent (e.g., dichloromethane).

  • Add 1.2 equivalents of a tertiary amine base (e.g., triethylamine).

  • Add 1.1 equivalents of 4-nitrobenzoyl chloride and stir at room temperature for 1-2 hours.

  • Quench the reaction with a small amount of water and extract the organic layer.

  • Dry the organic layer (e.g., with Na₂SO₄), filter, and evaporate the solvent.

  • Dissolve the residue in the HPLC mobile phase for injection.

  • Analyze on a Chiralcel® OD-H column with a mobile phase such as n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine.[4]

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

  • A novel reductive aminocyclization for the syntheses of chiral pyrrolidines: Stereoselective syntheses of (S)-nornicotine and 2-(2'-pyrrolidyl)-pyridines. ScholarBank@NUS. Available at: [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH). Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. RSC Publishing. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. Available at: [Link]

  • Electroreduction of 3-cyanopyridine. Sci-Hub. Available at: [Link]

  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health (NIH). Available at: [Link]

  • Purification of amine reaction mixtures. Google Patents.
  • Synthesis and biological properties of Enantiomers of... An-Najah Staff. Available at: [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed. Available at: [Link]

  • Eschweiler-Clarke Reductive Amination. ResearchGate. Available at: [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Available at: [Link]

  • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. PubMed. Available at: [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). Available at: [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health (NIH). Available at: [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. Royal Society of Chemistry. Available at: [Link]

  • Cyanopyrrolidine derivatives with activity as inhibitors of usp30. Google Patents.
  • Cyanopyrrolidine derivatives. Google Patents.
  • Cyanopyrrolidine derivatives with activity as inhibitors of USP30. Google Patents.
  • Process for the preparation of amino-pyrrolidine derivatives. Google Patents.

Sources

Side-product analysis in the synthesis of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(1-Methylpyrrolidin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of this critical chiral building block. Our goal is to equip you with the expertise and practical solutions to ensure the success of your synthetic endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on side-product analysis and mitigation.

Issue 1: Presence of an Impurity with a Mass of +14 amu in the Final Product

Question: During the mass spectrometry analysis of my final product, I observe a significant peak corresponding to the desired mass plus 14 amu. What is this impurity and how can I prevent its formation?

Answer:

This impurity is most likely the N,N-dimethylated side-product, (S)-N,N-dimethyl(1-methylpyrrolidin-3-yl)methanamine. Its formation is a common issue in N-methylation reactions, particularly when using formaldehyde as the methylating agent.

Causality and Mechanism:

The synthesis of this compound often involves the reductive amination of a suitable precursor, or the N-methylation of (S)-pyrrolidin-3-ylmethanamine. In the latter case, using formaldehyde and a reducing agent like formic acid (the Eschweiler-Clarke reaction) or sodium borohydride is a common strategy.[1][2] The reaction proceeds through the formation of an iminium ion intermediate.[2] While the desired reaction is the mono-methylation of the pyrrolidine nitrogen, the primary amine of the aminomethyl group can also react with formaldehyde, leading to the formation of a tertiary amine.

Mitigation Strategies:

  • Stoichiometric Control of Reagents: Carefully control the stoichiometry of formaldehyde and the reducing agent. Using a slight excess of the amine starting material relative to the methylating agent can help minimize over-methylation.

  • Reaction Temperature and Time: Monitor the reaction closely by TLC or in-process HPLC/GC. Lowering the reaction temperature and minimizing the reaction time once the starting material is consumed can reduce the formation of the N,N-dimethylated product.

  • Choice of Reducing Agent: While formic acid is classic, other reducing agents like sodium triacetoxyborohydride can offer greater selectivity for mono-alkylation under controlled conditions.[3]

Purification:

If the N,N-dimethylated impurity is formed, it can often be separated from the desired product by column chromatography on silica gel. Due to the increased basicity and slightly different polarity of the tertiary amine compared to the secondary amine, a carefully optimized gradient elution should provide adequate separation.

Issue 2: Enantiomeric Purity is Below the Desired Specification

Question: My final product shows a lower than expected enantiomeric excess (ee). What are the potential sources of racemization or enantiomeric contamination?

Answer:

Maintaining enantiopurity is critical for chiral molecules. A loss of enantiomeric excess can stem from the starting materials or occur during the synthetic process.

Potential Causes:

  • Starting Material Purity: The primary source of enantiomeric impurity is often the starting material itself. Ensure that the enantiomeric purity of the (S)-pyrrolidin-3-ylmethanamine or other chiral precursors is high.

  • Racemization during Synthesis: While the Eschweiler-Clarke reaction conditions are generally considered not to cause racemization of chiral amines, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times in strongly acidic or basic media) could potentially lead to some degree of racemization.[2]

  • Inadequate Purification: If the purification methods are not optimized for chiral separation, trace amounts of the undesired (R)-enantiomer may be carried through to the final product.

Analytical Protocol for Enantiomeric Purity Determination:

A robust analytical method is essential to accurately determine the enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Step-by-Step Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and resolution for basic analytes.[4]

    • Polar Organic Mode: A mobile phase of methanol or acetonitrile with a basic additive can also be effective.

  • Method Optimization: Adjust the ratio of the mobile phase components, the flow rate, and the column temperature to achieve baseline separation of the enantiomers.

  • Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) where the amine absorbs, or consider a more universal detector like a Corona Charged Aerosol Detector (CAD) if UV response is poor.

ParameterRecommended Starting Conditions
Column Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane:Isopropanol (90:10) with 0.1% DEA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 215 nm

Table 1: Recommended starting parameters for chiral HPLC method development.

Issue 3: Incomplete Reaction and Presence of Starting Material

Question: My reaction seems to stall, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion can be due to several factors related to reagent activity and reaction conditions.

Troubleshooting Steps:

  • Reagent Quality:

    • Formaldehyde: Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can be a good alternative to aqueous formaldehyde solutions to avoid excess water, which can hinder the reaction.

    • Reducing Agent: Ensure the reducing agent (e.g., formic acid, sodium borohydride) is not degraded.

  • Reaction Conditions:

    • Temperature: For Eschweiler-Clarke type reactions, heating is typically required (e.g., 80-100 °C).[1] Ensure the reaction temperature is maintained.

    • pH: The pH of the reaction mixture can be critical. For reductive aminations with borohydride reagents, maintaining a slightly acidic to neutral pH is often optimal for iminium ion formation.

  • Water Scavenging: In reductive aminations, the formation of water as a byproduct can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves, can help drive the reaction forward, particularly when not using a large excess of reagents.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method is the N-methylation of (S)-3-(aminomethyl)pyrrolidine. This is often achieved through reductive amination using formaldehyde as the source of the methyl group and a suitable reducing agent. The Eschweiler-Clarke reaction, which employs formaldehyde and formic acid, is a classic and effective method for this transformation.[1][2][5]

Q2: Besides the N,N-dimethylated product, what other side-products should I be aware of?

A2: Other potential impurities include:

  • Unreacted Starting Material: (S)-3-(aminomethyl)pyrrolidine.

  • Enantiomeric Impurity: (R)-(1-Methylpyrrolidin-3-yl)methanamine.

  • Byproducts from Reagents: Depending on the specific reagents and work-up procedures, residual solvents and byproducts from the reducing agent may be present.

Q3: What analytical techniques are recommended for purity analysis of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including the N,N-dimethylated side-product and residual starting material.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and for accurate quantification of the main component. Chiral HPLC is essential for determining enantiomeric purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation of the final product and can be used for quantitative analysis (qNMR) with an internal standard.

Q4: Can I use methyl iodide for the N-methylation instead of formaldehyde?

A4: While methyl iodide is a common methylating agent, it has several disadvantages in this context. It is highly toxic and can lead to the formation of quaternary ammonium salts, especially with a highly nucleophilic amine. Reductive amination with formaldehyde is generally a safer and more controlled method that avoids over-alkylation to the quaternary salt.[2]

Experimental Workflows

Workflow 1: Synthesis via Eschweiler-Clarke Reaction

cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis Start (S)-3-(aminomethyl)pyrrolidine Reagents Formaldehyde Formic Acid Start->Reagents 1. Add to reaction vessel Reaction Heat (80-100 °C) Monitor by TLC/GC Reagents->Reaction 2. Heat and stir Quench Basify with NaOH Reaction->Quench 3. Cool and quench Extract Extract with Organic Solvent (e.g., Dichloromethane) Quench->Extract 4. Isolate product Purify Column Chromatography Extract->Purify 5. Remove impurities Final_Product This compound Purify->Final_Product 6. Obtain pure product Analysis GC-MS, Chiral HPLC, NMR Final_Product->Analysis 7. Confirm identity and purity Starting_Material (S)-3-(aminomethyl)pyrrolidine Desired_Product This compound (Desired Product) Starting_Material->Desired_Product + CH2O + [H] Formaldehyde Formaldehyde (CH2O) Formaldehyde->Desired_Product Side_Product (S)-N,N-dimethyl(1-methylpyrrolidin-3-yl)methanamine (Over-methylation) Formaldehyde->Side_Product Reducing_Agent Reducing Agent (e.g., HCOOH) Reducing_Agent->Desired_Product Reducing_Agent->Side_Product Desired_Product->Side_Product + CH2O + [H] (Excess Reagents/Time)

Reaction scheme showing desired product and over-methylation side-product.

References

  • Paul, I., et al. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry, 90(29), 10539-10544.
  • Iqubal, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7385–7390*.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Eschweiler–Clarke reaction. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to Chiral HPLC Methods. BenchChem Technical Support.
  • Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube. [Link]

  • Suto, M. J., et al. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441–1448.
  • Li, Y., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22963–22974*.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Li, Y., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22963–22974*.
  • Iqubal, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7385–7390*.
  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. BenchChem Technical Support.
  • Harada, N. (2016).
  • BenchChem. (2025). Purification of (S)-1-Boc-2-(aminomethyl)
  • European Patent Office. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
  • ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • Wordpress. (2026). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
  • Parsha, S., et al. (2015). LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole.
  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

  • ResearchGate. (2025). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]

Sources

Technical Support Center: Enantiomeric Excess Determination of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the stereoselective analysis of (S)-(1-Methylpyrrolidin-3-yl)methanamine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical step of accurately determining the enantiomeric excess (ee) of this chiral building block. The inherent chemical nature of this molecule—possessing both a primary and a tertiary amine—presents unique challenges in chromatography.[1][2] This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you overcome these challenges efficiently.

Section 1: Foundational Troubleshooting for Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the most common technique for chiral separations. However, the basic nature of this compound often leads to predictable and solvable chromatographic issues.

FAQ 1.1: Why are my chromatographic peaks for this compound showing severe tailing?

Answer:

Peak tailing is the most common issue encountered when analyzing basic compounds like your amine on silica-based Chiral Stationary Phases (CSPs).[3][4] The underlying cause is a secondary interaction mechanism that interferes with the primary chiral recognition process.

  • Causality: Standard silica-based columns, including many polysaccharide-based CSPs, have residual acidic silanol groups (Si-OH) on their surface. The basic amine groups on your molecule, particularly the primary amine, can undergo strong ionic interactions with these deprotonated (negatively charged) silanols.[3] This interaction is much stronger than the desired transient diastereomeric interactions with the chiral selector, causing a portion of the analyte molecules to be retained longer and elute slowly, resulting in a "tail."[3][4]

  • Expert Insight: This is not just a cosmetic issue; severe peak tailing directly compromises resolution, making it difficult or impossible to accurately quantify the two enantiomers. It leads to artificially low plate counts and poor integration, ultimately invalidating your ee determination.

FAQ 1.2: What is the most effective way to eliminate peak tailing for my chiral amine?

Answer:

The solution is to suppress the unwanted silanol interactions by modifying the mobile phase. This is achieved by adding a small amount of a basic competitor that will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Primary Recommendation: Add a basic additive to your mobile phase. Diethylamine (DEA) or Triethylamine (TEA) are the most common and effective choices for normal-phase chromatography on polysaccharide CSPs.

Protocol 1: Eliminating Peak Tailing with a Basic Additive

This protocol outlines the systematic approach to optimizing the concentration of a basic additive in a normal-phase mobile phase.

Objective: To achieve a symmetrical peak shape (Asymmetry factor between 0.9 and 1.5) for this compound.

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Ethanol (or Isopropanol)

  • Diethylamine (DEA), high purity

  • Your analyte sample, dissolved in the mobile phase

Methodology:

  • Initial Mobile Phase Preparation: Prepare your starting mobile phase, for example, Hexane/Ethanol (80:20 v/v).

  • Additive Introduction (Stepwise):

    • Step A (Low Concentration): Add 0.1% DEA to the total mobile phase volume. (e.g., 1 mL of DEA into 1 L of mobile phase).

    • Step B (Equilibration - CRITICAL): Flush the column with this new mobile phase for at least 30-45 minutes at a standard flow rate (e.g., 1 mL/min). This ensures the entire column and system are fully equilibrated with the additive. Inadequate equilibration is a common source of irreproducible results.

    • Step C (Injection & Analysis): Inject your sample and analyze the peak shape. You should observe a significant reduction in tailing.

  • Optimization: If tailing persists, increase the DEA concentration incrementally to 0.2%, and then to 0.4% if necessary, repeating the equilibration and analysis steps each time. Do not exceed 0.5% as it can sometimes impact chiral selectivity.

  • Validation: Once a symmetric peak is achieved, perform several replicate injections to confirm the reproducibility of retention time and peak area.

FAQ 1.3: I have a good peak shape, but my enantiomers are co-eluting (zero resolution). What should I do next?

Answer:

Co-elution indicates that the chosen analytical conditions (CSP and mobile phase) do not provide any enantioselectivity for your molecule. The immediate next step is to systematically screen different method parameters, as chiral recognition is highly specific.

  • The "Orthogonal" Screening Approach: The most efficient strategy is to screen variables that provide the most significant changes in selectivity.

    • Change the Chiral Stationary Phase (CSP): This is the most critical parameter. If you are using a cellulose-based CSP (e.g., Chiralcel® OD), screen an amylose-based equivalent (e.g., Chiralpak® AD). These two classes of polysaccharide CSPs often offer complementary selectivities.[5] Cyclofructan-based CSPs are also reported to be highly effective for primary amines and should be considered.[6][7]

    • Change the Alcohol Modifier: The type of alcohol in the mobile phase has a profound effect on chiral recognition. If you are using Ethanol, switch to Isopropanol (IPA) or vice-versa. The different steric and hydrogen-bonding properties of the alcohol directly influence how your analyte interacts with the CSP.

    • Explore Alternative Chromatography Modes: If normal-phase screening is unsuccessful, consider Polar Organic mode (e.g., Acetonitrile/Methanol) or Reversed-Phase mode, although the latter is generally less successful for polysaccharide CSPs.[7]

  • Expert Insight: Avoid making small, incremental changes to the mobile phase composition (e.g., changing from 80:20 to 75:25 Hexane/Ethanol) as your first step. While this is useful for optimizing an existing separation, it is unlikely to create separation where none exists. Focus on the high-impact variables first.

start Start: Poor ee Determination check_shape Assess Peak Shape start->check_shape is_tailing Peak Tailing? (Asymmetry > 1.5) check_shape->is_tailing add_additive Protocol 1: Add Basic Additive (DEA/TEA) 0.1% -> 0.2% -> 0.4% is_tailing->add_additive Yes check_resolution Assess Resolution (Rs) is_tailing->check_resolution No add_additive->check_resolution is_resolved Baseline Resolved? (Rs >= 1.5) check_resolution->is_resolved screen_csp Screen Orthogonal CSP (e.g., Amylose vs. Cellulose) is_resolved->screen_csp No end Success: Accurate ee Quantification is_resolved->end Yes screen_modifier Screen Alcohol Modifier (e.g., EtOH vs. IPA) screen_csp->screen_modifier consider_indirect Consider Indirect Method (Section 2: Derivatization) screen_modifier->consider_indirect

Figure 1. Troubleshooting workflow for direct chiral HPLC analysis.

Section 2: Indirect Methods via Chiral Derivatization

When direct methods fail or prove difficult to optimize, an indirect approach using a Chiral Derivatizing Agent (CDA) is a powerful alternative.[8]

FAQ 2.1: I've tried multiple direct methods without success. When should I switch to a derivatization strategy?

Answer:

Consider switching to an indirect (derivatization) method when:

  • Exhaustive Screening Fails: You have screened at least 2-3 different classes of CSPs (e.g., cellulose, amylose, cyclofructan) with different alcohol modifiers in normal phase without achieving any separation.

  • Poor Detection: Your analyte lacks a strong chromophore, leading to poor sensitivity with UV detection. Many CDAs contain highly UV-absorbent or fluorescent groups that can dramatically enhance detection limits.[5][8]

  • Improved Chromatography is Needed: Derivatization converts the polar, basic amine into a less polar, more stable amide or carbamate. This new molecule often exhibits superior chromatographic behavior (better peak shape, more predictable retention) on standard achiral columns like a C18.

  • The Principle: You react your racemic amine (R-amine and S-amine) with a single, enantiomerically pure CDA (e.g., S'-CDA). This chemical reaction creates a pair of diastereomers (R,S'-diastereomer and S,S'-diastereomer). Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography.[8][9]

cluster_0 Analyte (Enantiomers) cluster_1 Reagent cluster_2 Product (Diastereomers) enantiomers R-Amine S-Amine plus enantiomers->plus cda S'-CDA (Enantiopure) cda->plus diastereomers R,S'-Derivative S,S'-Derivative achiral_col Separation on Standard Achiral Column (e.g., C18) diastereomers->achiral_col Injection plus->diastereomers Reaction

Figure 2. Principle of indirect chiral separation via derivatization.
FAQ 2.2: Which Chiral Derivatizing Agent (CDA) is best for this compound?

Answer:

For a primary amine, several excellent CDAs are available. The choice depends on your detection method (UV or LC-MS), desired reaction conditions, and potential for side reactions. Marfey's Reagent (FDAA) and GITC are two of the most reliable and widely used options.

FeatureMarfey's Reagent (FDAA)GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)
Target Group Primary & Secondary AminesPrimary & Secondary Amines
Reaction Time ~60-90 minutes~10-35 minutes
Reaction Temp. 40-50°CRoom Temperature
Detection Strong UV Chromophore (DNP group)Good UV Chromophore
Pros Highly reliable, extensive literature, stable derivatives.[9]Fast reaction at room temp, simple workup.
Cons Requires heating, longer reaction time.Can be less robust for complex samples.
Protocol 2: Derivatization with Marfey's Reagent (FDAA)

This protocol is a generalized method for derivatizing your amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) for analysis by RP-HPLC.

Objective: To convert the enantiomers of (1-Methylpyrrolidin-3-yl)methanamine into diastereomeric derivatives for separation on an achiral column.

Materials:

  • Marfey's Reagent (FDAA)

  • Acetone, HPLC grade

  • Triethylamine (TEA)

  • 1 M Hydrochloric Acid (HCl)

  • Your amine sample

  • Water, HPLC grade

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of your amine sample in water or a suitable buffer.

  • Reagent Preparation: Prepare a ~5 mg/mL solution of Marfey's reagent in acetone. This should be prepared fresh.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 100 µL of your amine sample solution.

    • 200 µL of the Marfey's reagent solution.

    • 40 µL of 1 M TEA in water.

  • Incubation: Vortex the mixture thoroughly. Incubate at 40°C for 90 minutes in a heating block or water bath. Protect from light.

  • Quenching: Stop the reaction by adding 40 µL of 1 M HCl. Vortex again.

  • Analysis: The sample is now ready for dilution with the mobile phase and injection into the LC system (typically a C18 column with a water/acetonitrile gradient).

Self-Validation Check: To ensure the derivatization process itself did not cause racemization, it is advisable to run a control reaction using an enantiomerically pure standard if available.

Section 3: Alternative Chromatographic Techniques

While HPLC is the workhorse, Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are powerful alternatives for chiral amine analysis.

FAQ 3.1: Is Gas Chromatography (GC) a viable option for my compound?

Answer:

Yes, GC can be a very high-resolution technique for chiral analysis, but it has specific requirements.

  • Volatility: The analyte must be volatile and thermally stable enough to be vaporized in the GC inlet without decomposition.[10] While (1-Methylpyrrolidin-3-yl)methanamine (MW 114.19 g/mol ) is relatively small, its polarity and hydrogen-bonding capability can make it challenging to chromatograph directly.

  • Derivatization for GC: It is almost always necessary to derivatize amines prior to chiral GC analysis.[11] The goal here is different from the indirect HPLC method. For GC, you react the amine with an achiral reagent (e.g., trifluoroacetic anhydride) to block the polar N-H bonds, increase volatility, and improve peak shape. The resulting trifluoroacetamide derivative is then separated on a chiral GC column (e.g., a cyclodextrin-based phase).[11]

When to choose GC:

  • When very high resolution is required.

  • When you have access to a GC with a chiral column.

  • When your analyte is known to be thermally stable.

FAQ 3.2: I've heard about SFC. What are its advantages for this specific analysis?

Answer:

Supercritical Fluid Chromatography (SFC) is an outstanding technique for the chiral separation of polar compounds like primary amines and is often considered superior to normal-phase HPLC.[6][12][13]

  • Key Advantages:

    • High Speed & Efficiency: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations without a loss of efficiency.[6]

    • "Green" Chemistry: SFC significantly reduces the consumption of organic solvents compared to HPLC.[6]

    • Excellent for Polar/Basic Compounds: SFC is particularly well-suited for separating basic compounds. The mobile phase additives used in SFC (often a combination of an alcohol modifier and a basic additive) are highly effective at producing sharp, symmetrical peaks for amines.[13][14] Crown-ether and cyclofructan CSPs have shown excellent performance for primary amines in SFC.[6][12]

Recommendation: If you have access to an SFC system, it should be one of the first techniques you screen for this compound, as it often provides fast and high-quality separations for challenging chiral amines.[12]

Section 4: General Best Practices

FAQ 4.1: How can I definitively determine the elution order of the (S) and (R) enantiomers?

Answer:

The elution order on a chiral column cannot be predicted with certainty. The only definitive way to assign the peaks is to analyze a reference standard. You must obtain a certified, enantiomerically pure sample of either this compound or its (R)-enantiomer. Inject this standard under your optimized separation conditions. The peak that appears will correspond to that specific enantiomer, allowing you to assign both peaks in your racemic or enantioenriched samples.

FAQ 4.2: My chiral column's performance (resolution and peak shape) is degrading over time. What can I do?

Answer:

Column degradation is common, especially when analyzing amines.

  • Contamination: Strongly adsorbed impurities from your sample can build up at the head of the column. This can often be fixed by flushing the column with a strong, compatible solvent (check the column's instruction manual). For immobilized polysaccharide CSPs, aggressive washing with solvents like THF or DMF can be effective.[15] Caution: Never use these solvents on coated CSPs, as it will irreversibly destroy the column.[16]

  • Proper Storage: Always store your column according to the manufacturer's instructions. For normal-phase columns, this is typically in the shipping solvent (e.g., Hexane/IPA). Never store a column with additives or buffers in it.

  • Use a Guard Column: A guard column is a small, inexpensive column placed before your analytical column. It will trap strongly retained impurities and particulates, sacrificing itself to protect your expensive analytical column.

FAQ 4.3: What are the most common sample preparation mistakes that affect ee determination?

Answer:

  • Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., dissolving in pure ethanol for a 95:5 Hexane/Ethanol mobile phase) can cause severe peak distortion (broadening or splitting).[4] Best Practice: Always try to dissolve your sample directly in the mobile phase.

  • Overloading: Injecting too much mass on the column can saturate the stationary phase, leading to fronting or tailing peaks and reduced resolution.[4] If you see peak shape degrade as you increase concentration, you are likely overloading the column. Dilute your sample and re-inject.

  • Incomplete Derivatization: In indirect methods, if the derivatization reaction does not go to completion, you will have unreacted analyte left over, which will complicate your chromatogram and lead to incorrect ee values. Always optimize and validate your derivatization protocol.

References

  • Vertex AI Search. (n.d.). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
  • ACS Publications. (n.d.). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
  • Vertex AI Search. (n.d.). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives.
  • BenchChem. (2025). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines.
  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine.
  • NIH National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Separations. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • ResearchGate. (n.d.). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Grokipedia. (n.d.). Chiral derivatizing agent.
  • PubMed. (1982, June). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61.
  • BenchChem. (2025). Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods.
  • Sigma-Aldrich. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine.
  • LCGC International. (2015, January 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Vertex AI Search. (n.d.). Determination of enantiomeric excess.
  • BenchChem. (2025). addressing poor resolution in the chiral HPLC of 2-amino-1-(1H-indol-3-yl)ethanol.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • PubChemLite. (n.d.). (1-methylpyrrolidin-3-yl)methanamine (C6H14N2).
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC.
  • Daicel Chiral Technologies. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • BenchChem. (2025). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • NIH National Center for Biotechnology Information. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Sigma-Aldrich. (n.d.). (1-methylpyrrolidin-3-yl)methanamine.

Sources

Stability issues of (S)-(1-Methylpyrrolidin-3-yl)methanamine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (S)-(1--Methylpyrrolidin-3-yl)methanamine (also known as (S)-3-(Aminomethyl)-1-methylpyrrolidine). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice. Our goal is to ensure the integrity of your experiments by helping you understand and mitigate potential degradation of this versatile building block.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common inquiries regarding the handling, storage, and stability of (S)-(1-Methylpyrrolidin-3-yl)methanamine.

Q1: What are the ideal storage conditions for this compound?

Answer: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2] It should be protected from light, moisture, and atmospheric carbon dioxide.

The Scientific Rationale: this compound possesses two amine functional groups: a primary amine and a tertiary amine. Both are susceptible to degradation under ambient conditions.

  • Reaction with CO2: Primary and secondary amines are known to react with atmospheric carbon dioxide (CO2) to form carbamates or carbamic acids.[3][4][5][6] This reaction can alter the purity and reactivity of the amine over time. Storing under an inert gas blanket minimizes this interaction.

  • Oxidation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of an N-oxide.[7][8][9][10][11] This process can be accelerated by light and heat.

  • Hygroscopicity: Like many low-molecular-weight amines, this compound is likely hygroscopic, meaning it readily absorbs moisture from the air.[2][12] Water can introduce impurities and potentially facilitate other degradation pathways.

Q2: I noticed the liquid amine has developed a yellow tint over time. Is it still usable?

Answer: A color change to yellow or brown often indicates degradation, likely due to slow oxidation from air exposure.[8] While the material may still be suitable for some applications, its purity is compromised. We strongly recommend re-analyzing the purity of the material by a suitable method (e.g., GC-MS or LC-MS) before use. For critical applications, using a fresh or purified lot is advisable.

Q3: My reaction yields are inconsistent when using an older bottle of the amine. Could stability be the issue?

Answer: Yes, inconsistent yields are a classic symptom of reagent degradation. The formation of N-oxides or carbamates reduces the concentration of the active amine, leading to lower-than-expected product formation. Furthermore, the degradation products themselves could potentially interfere with your reaction mechanism. It is crucial to confirm the purity of the starting material before troubleshooting other reaction parameters.

Q4: How should I handle this amine in the laboratory?

Answer: Standard safe handling practices for alkylamines should be followed.[1] This includes:

  • Working in a well-ventilated area or a chemical fume hood.[1][2]

  • Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][13]

  • Keeping the container tightly closed when not in use to prevent exposure to air and moisture.[1][2][14]

  • Avoiding contact with strong oxidizing agents and acids.[15]

Section 2: Understanding Degradation Pathways

To effectively troubleshoot, it is essential to understand the potential chemical transformations this compound can undergo.

Key Susceptibilities:
  • Oxidation: The lone pair of electrons on the tertiary nitrogen of the pyrrolidine ring is susceptible to attack by oxidizing agents, including atmospheric oxygen, leading to the formation of the corresponding N-oxide.[7][8][10] This introduces a highly polar impurity and reduces the basicity of the molecule.

  • Reaction with Carbon Dioxide: The primary amine can react reversibly with CO2 to form a zwitterionic intermediate, which can then be deprotonated by another amine molecule to form a carbamate salt.[5][6][16] This effectively "caps" the primary amine, rendering it unavailable for subsequent reactions.

  • Photodegradation: While specific data for this molecule is limited, related N-methylpyrrolidone (NMP) structures have been shown to undergo photodegradation, especially in the presence of radical initiators.[17] Therefore, protection from light is a prudent precautionary measure.[13]

Below is a diagram illustrating the primary potential degradation pathways.

G cluster_main Potential Degradation of this compound A This compound (Starting Material) B N-Oxide Derivative A->B Oxidation (O2, Peroxides) C Carbamate Adduct A->C Reaction with CO2 (Atmospheric)

Caption: Primary degradation pathways for the title compound.

Section 3: Protocols for Stability Assessment

For drug development professionals, understanding the intrinsic stability of a molecule is critical. A forced degradation study is an essential tool for this purpose.[18][19][20][21][22] It helps identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[20]

Protocol: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Objective: To intentionally degrade the sample to an extent of 10-20% to identify potential degradants.[19]

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • HPLC or GC-MS system for analysis

  • Photostability chamber

  • Oven

Workflow:

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Aliquot and Stress: Dispense the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% H2O2.

    • Thermal Stress: Place a vial in an oven set to 60°C.

    • Photolytic Stress: Place a vial in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep one vial under normal storage conditions (2-8°C, protected from light).

  • Incubate: Store the stressed samples for a defined period (e.g., 24, 48, or 72 hours), periodically sampling to monitor degradation.

  • Neutralization/Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute other samples as needed.

  • Analysis: Analyze all samples, including the control, using a suitable, validated analytical method (e.g., HPLC-UV/MS or GC-MS). Because aliphatic amines lack a strong chromophore, derivatization may be necessary for HPLC-UV analysis, or direct analysis by LC-MS or GC is preferred.[23][24][25]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent potential degradation products. Use mass spectrometry data to propose structures for these degradants.

Data Summary Table for Stress Conditions
Stress ConditionReagent/ParameterTypical DurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl24 - 72 hoursGenerally stable, but salt formation occurs.
Basic Hydrolysis 0.1 M - 1 M NaOH24 - 72 hoursGenerally stable.
Oxidation 3% - 30% H₂O₂1 - 24 hoursFormation of N-oxide at the tertiary amine.
Thermal 40°C - 80°C1 - 7 daysAcceleration of oxidation and other pathways.
Photolytic ICH Q1B exposurePer guidelineRadical-based degradation, N-dealkylation.
Section 4: Analytical Method Guidance

Q5: What is the best analytical method to check the purity of this compound?

Answer: A combination of techniques provides the most comprehensive purity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice due to the volatility of the amine. It can effectively separate the parent compound from volatile impurities and degradation products. Derivatization is typically not required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is also a powerful technique. A reverse-phase C18 column can be used, but peak shape for amines can be poor. Using a mobile phase with a buffer (e.g., ammonium formate) or an ion-pairing reagent can improve chromatography. HILIC (Hydrophilic Interaction Liquid Chromatography) is another viable option. MS detection is crucial for identifying unknown degradants.

  • Quantitative NMR (qNMR): For determining absolute purity against a certified standard, qNMR is a highly accurate method that does not require a reference standard of the analyte itself.

References
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.[Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (2017). National Institutes of Health (NIH).[Link]

  • Alkylamines: Hazard and Safety A Detail Guide. CloudSDS.[Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health (NIH).[Link]

  • Exploring reversible reactions between CO2 and amines. ResearchGate.[Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online.[Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). PharmTech.[Link]

  • Reaction of primary amines with CO 2 in the presence of a strong nonnucleophilic base. ResearchGate.[Link]

  • Product Class 3: Amine N-Oxides. Thieme.[Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.[Link]

  • Reversible reaction of Carbon Dioxide and Amines. ChemTube3D.[Link]

  • KINETICS OF CO2 WITH PRIMARY AND SECONDARY AMINES IN AQUEOUS SOLUTIONS-I. ZWITTERION DEPROTONATION KINETICS FOR DEA AND DIPA IN. ResearchGate.[Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms. (2020, October 1). National Institutes of Health (NIH).[Link]

  • Amine oxide. Wikipedia.[Link]

  • Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. (2022, March 31). PubMed.[Link]

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast.[Link]

  • Continuous flow synthesis of amine oxides by oxidation of tertiary amines. RSC Publishing.[Link]

  • Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry.[Link]

  • AMINES, ALIPHATIC 2010. NIOSH | CDC.[Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020, March 4). PubMed Central.[Link]

  • Synthesis of N-oxides of tertiary amines. Organic Chemistry Portal.[Link]

  • Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. ResearchGate.[Link]

  • PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE.
  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Semantic Scholar.[Link]

Sources

Refinement of analytical methods for (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-(1-Methylpyrrolidin-3-yl)methanamine

Introduction: The Analytical Imperative

This compound is a chiral building block of significant interest in pharmaceutical development. As with any chiral molecule destined for therapeutic use, the stereochemical identity and purity are not merely quality attributes; they are critical determinants of safety and efficacy. The separation and accurate quantification of the (S)-enantiomer from its (R)-counterpart, alongside the profiling of any achiral impurities, demand robust and refined analytical methods.

This guide serves as a technical support resource for researchers, analytical chemists, and process development scientists. It is structured in a practical, question-and-answer format to directly address common challenges and provide field-proven solutions for method development, optimization, and troubleshooting. Our focus is on the causality behind experimental choices, empowering you to not just follow protocols, but to understand and adapt them.

Frequently Asked Questions (FAQs)

Q1: What is the most critical analytical challenge for this compound? The paramount challenge is the enantioselective analysis—the ability to separate and accurately quantify the desired (S)-enantiomer from the undesired (R)-enantiomer. This requires specialized chiral chromatography techniques.

Q2: Why do my chromatographic peaks for this compound show significant tailing on a standard C18 column? This is a classic issue when analyzing basic amines. The primary amine and tertiary amine groups in the molecule are basic and can undergo strong secondary interactions with acidic silanol groups present on the surface of standard silica-based columns.[1] This leads to poor peak shape, specifically tailing.

Q3: Is High-Performance Liquid Chromatography (HPLC) the only suitable technique for chiral separation? While Chiral HPLC is the most common and accessible technique, Supercritical Fluid Chromatography (SFC) is often superior for preparative and analytical scale chiral separations, offering faster separations and reduced solvent consumption.[2]

Q4: Can I analyze this compound using Gas Chromatography (GC)? Direct analysis by GC can be problematic. The compound's polarity and amine functional groups can cause peak tailing and adsorption to the column and inlet liner.[3] Derivatization to a less polar, more volatile form is often recommended to improve chromatographic performance.[4]

Troubleshooting Guide: Chiral HPLC Method Refinement

The cornerstone of quality control for this compound is a reliable chiral separation method. Below are common issues and their systematic solutions.

Problem Area 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation of enantiomers on my chiral column. Where do I start?

Answer: The lack of separation is fundamentally a problem of selecting the right Chiral Stationary Phase (CSP). The molecule's structure, containing hydrogen bond donors (primary amine) and acceptors (tertiary amine), suggests that polysaccharide-based CSPs are an excellent starting point. These phases separate enantiomers based on a combination of steric fit, hydrogen bonding, and dipole-dipole interactions within the chiral grooves of the polysaccharide polymer.

A systematic screening approach is the most efficient path forward.

Expert Insight: Do not waste time trying to force a separation on an unsuitable CSP. A structured screening of columns with different chiral selectors and under different mobile phase modes (Normal Phase, Polar Organic, Reversed-Phase) is the industry-standard approach for novel chiral molecules.

Workflow for Chiral Method Development

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analyte Properties This compound - Basic Amine - Chiral Center screen_csps Screen CSPs - Polysaccharide (Amylose/Cellulose) - Macrocyclic Glycopeptide start->screen_csps screen_modes Screen Mobile Phase Modes - Normal Phase (NP) - Polar Organic (PO) - Reversed-Phase (RP) screen_csps->screen_modes eval_res Evaluate Resolution (Rs) Is Rs > 1.5? screen_modes->eval_res optimize_mp Optimize Mobile Phase - Adjust Modifier Ratio - Adjust Additive Conc. eval_res->optimize_mp No validate Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness eval_res->validate Yes optimize_params Optimize Physical Parameters - Temperature - Flow Rate optimize_mp->optimize_params optimize_params->eval_res

Caption: A generalized workflow for developing a chiral HPLC method.

Q: I have some separation, but the peaks are not baseline resolved (Resolution, Rs < 1.5). How can I improve this?

Answer: This is an optimization problem. Once you have identified a promising CSP, fine-tuning the mobile phase and other conditions is critical.

  • Mobile Phase Composition:

    • Modifier Ratio: In normal or polar organic modes, subtly changing the ratio of the alcohol modifier (e.g., ethanol or isopropanol) to the bulk solvent (e.g., hexane or acetonitrile) can significantly impact selectivity.

    • Additives: For a basic analyte like this, adding a small amount of a basic additive (e.g., 0.1% Diethylamine, DEA) is crucial. It competes with the analyte for active sites on the silica surface, dramatically improving peak shape. An acidic additive (e.g., 0.1% Trifluoroacetic Acid, TFA) can also be used to protonate the analyte, which may alter its interaction with the CSP.

  • Temperature: Lowering the column temperature often increases enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this may also increase backpressure and run time.

  • Flow Rate: Decreasing the flow rate can improve resolution by allowing more time for the enantiomers to interact with the stationary phase, leading to a more efficient separation.

ParameterStarting ConditionOptimization StrategyRationale
CSP Type Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Screen multiple CSPsThe primary determinant of selectivity.
Mobile Phase (NP) Hexane:Isopropanol (90:10) + 0.1% DEAVary IPA from 5-20%.Balances retention and enantioselectivity.
Mobile Phase (PO) Acetonitrile:Methanol (98:2) + additivesVary MeOH, try Ethanol. Test DEA vs. TFA.Polar organic mode can offer different selectivity.
Flow Rate 1.0 mL/minDecrease to 0.5-0.8 mL/min.Increases efficiency and improves resolution.
Temperature 25 °CDecrease to 15-20 °C.Enhances interaction differences between enantiomers.
Problem Area 2: Poor Peak Shape & Irreproducible Results

Q: My peaks are tailing even on a chiral column. What is the cause?

Answer: Peak tailing is almost always caused by undesirable secondary interactions. Even though the CSP provides the chiral selectivity, the underlying silica support can still have exposed, acidic silanol groups. The basic amine functional groups of your analyte will interact strongly with these sites.

Solution: The most effective solution is to add a basic competitor to your mobile phase.

  • Recommendation: Add 0.1% - 0.2% diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This amine will "shield" the analyte from the active silanol sites, resulting in more symmetrical peaks.[1]

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting problem Peak Tailing Observed cause1 Primary Cause: Secondary Silanol Interactions problem->cause1 solution1 Add Basic Modifier to Mobile Phase (e.g., 0.1% DEA or TEA) cause1->solution1 check1 Is Peak Shape Improved? solution1->check1 cause2 Secondary Causes: - Column Contamination - Frit Blockage - Extra-column Dead Volume check1->cause2 No done Problem Resolved check1->done Yes solution2 Systematic Checks: 1. Flush column thoroughly. 2. Reverse flush or replace frit. 3. Check fittings and tubing. cause2->solution2 solution2->done

Caption: Decision tree for troubleshooting peak tailing in amine analysis.

Q: My retention times are shifting from one injection to the next. What's wrong?

Answer: Unstable retention times point to a lack of equilibrium or a change in the system.[5]

  • Insufficient Equilibration: Chiral columns, especially with mobile phase additives, can require long equilibration times. Ensure the baseline is stable for at least 30 minutes before starting your sequence.

  • Mobile Phase Instability: If you are using a volatile solvent like hexane, selective evaporation can change the mobile phase composition over time. Always use fresh mobile phase and keep bottles loosely capped.

  • Temperature Fluctuation: Use a thermostatted column compartment. Even small changes in ambient temperature can affect retention, particularly in normal phase mode.

  • Column "Memory": If you have previously run samples with strongly retained components, they may slowly elute and interfere with subsequent runs. Implement a robust column flushing and storage protocol.[6]

Troubleshooting Guide: Achiral Purity by RP-HPLC and GC

Reversed-Phase HPLC (RP-HPLC)

Q: How can I get symmetrical peaks for purity analysis on a standard C18 column?

Answer: You must actively manage the silanol interactions. There are two primary strategies:

  • Low pH Mobile Phase (pH 2-3): Add an acid like 0.1% formic acid or TFA to the mobile phase. This protonates your amine to R-NH3+, and it also suppresses the ionization of most silanol groups, minimizing the unwanted ionic interaction.[1]

  • High pH Mobile Phase (pH 9-11): Use a modern, pH-stable column (e.g., a hybrid or bidentate silica). At high pH, the analyte is in its neutral basic form, and the silanol groups are fully deprotonated (SiO-). The like-charge repulsion between the deprotonated silanols and the electron-rich amine can lead to excellent peak shape. Buffers like ammonium bicarbonate are suitable.[7]

Gas Chromatography (GC)

Q: My GC analysis of the neat compound is giving poor results. What should I do?

Answer: Direct GC analysis of primary amines is challenging due to their high polarity and tendency to adsorb onto active sites in the GC system.[3]

  • Use a Base-Deactivated Column: Employ a column specifically designed for amine analysis. These columns have surfaces treated to reduce active sites.

  • Derivatization: This is often the most robust solution. Converting the primary amine to a less polar derivative, such as an amide or a silyl derivative, will significantly improve peak shape and thermal stability.[4] This step adds to sample preparation but often yields more reliable and reproducible data.

Key Experimental Protocols

Protocol 1: Generic Chiral HPLC Method Screening
  • Sample Preparation: Dissolve a racemic standard of (1-Methylpyrrolidin-3-yl)methanamine in the initial mobile phase to a concentration of ~0.5 mg/mL.

  • Columns for Screening:

    • Polysaccharide CSP 1 (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

    • Polysaccharide CSP 2 (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

  • Screening Conditions:

    • Mode 1 (Normal Phase):

      • Mobile Phase: n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)

      • Flow Rate: 1.0 mL/min

      • Temperature: 25 °C

    • Mode 2 (Polar Organic):

      • Mobile Phase: Acetonitrile / Methanol / DEA (95:5:0.1, v/v/v)

      • Flow Rate: 1.0 mL/min

      • Temperature: 25 °C

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

  • Analysis: Evaluate chromatograms for any degree of separation. Select the condition showing the best "hit" for further optimization.

Protocol 2: Starting Point for Achiral RP-HPLC Purity
  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of ~1.0 mg/mL.

  • Instrumentation: HPLC with UV or Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

Protocol 3: Sample Preparation for ¹H NMR Analysis
  • Objective: To confirm identity and assess purity via quantitative NMR (qNMR).

  • Materials:

    • This compound sample.

    • High-purity internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Procedure:

    • Accurately weigh approximately 10-15 mg of the sample into a clean vial.

    • Accurately weigh approximately 10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Vortex until fully dissolved and transfer to an NMR tube.

    • Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (d1) of at least 5 times the longest T1 value for accurate integration.

    • Calculate purity by comparing the integral of a known analyte proton signal to the integral of the internal standard's proton signal.

References

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Phenomenex. (2022, May 20). HPLC Troubleshooting Guide.
  • BenchChem Technical Support Team. (2025, December). Navigating the Enantioseparation of (1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to Chiral HPLC Methods. BenchChem.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Sigma-Aldrich.
  • Ito, S. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Request PDF.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Ribeiro, A. R., et al. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH.
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.

Sources

Enhancing Stereoselectivity with (S)-(1-Methylpyrrolidin-3-yl)methanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(1-Methylpyrrolidin-3-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral ligand and auxiliary to achieve high levels of stereocontrol in their synthetic routes. Here, we move beyond simple protocols to explore the underlying principles that govern stereoselectivity, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary role in stereoselective synthesis?

This compound is a chiral diamine featuring a stereocenter within a pyrrolidine ring. Its structure is valuable in asymmetric synthesis, where it can function either as a chiral ligand for a metal catalyst or as a chiral auxiliary.[1] In its role as a ligand, it coordinates to a metal center, creating a chiral environment that directs the facial approach of a substrate, leading to the preferential formation of one enantiomer or diastereomer. As a chiral auxiliary, it is temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction before being cleaved.[1] Its pyrrolidine scaffold is a privileged motif found in many natural products and pharmaceuticals, making it an excellent starting point for creating complex chiral molecules.[2]

Q2: In which types of stereoselective reactions is this compound commonly used?

Due to its structural features, this chiral amine and its derivatives are effective in a variety of asymmetric transformations. These include, but are not limited to:

  • Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds.

  • Aldol Reactions: Directing the stereoselective formation of β-hydroxy carbonyl compounds.

  • 1,3-Dipolar Cycloadditions: Controlling the stereochemistry in the synthesis of highly substituted pyrrolidines.[3][4]

  • Asymmetric Hydrogenations: Serving as a chiral ligand for transition metals like Ruthenium or Iridium to produce chiral amines and alcohols.[5][6]

  • Enantioselective C-H Aminations: Facilitating the formation of chiral pyrrolidines through stereocontrolled C-N bond formation.[2]

Q3: What is the fundamental principle behind how this molecule induces stereoselectivity?

The core principle lies in the formation of diastereomeric transition states. When the chiral amine (either as a ligand or an auxiliary) interacts with the reactants, it creates two or more possible transition states that are diastereomeric to each other. These diastereomeric transition states have different energies. The reaction will preferentially proceed through the lower-energy transition state, leading to an excess of one stereoisomeric product. The degree of stereoselectivity (measured as enantiomeric excess, ee, or diastereomeric ratio, dr) is directly related to the energy difference (ΔΔG‡) between these competing transition states. The rigid, well-defined conformation of the pyrrolidine ring is key to maximizing this energy difference.

Troubleshooting Guide for Low Stereoselectivity

This section addresses specific experimental challenges in a Q&A format, providing not just solutions but the scientific reasoning behind them to empower your decision-making.

Q4: I am observing low enantiomeric excess (ee) or diastereomeric ratio (dr). What is the most common cause?

Low stereoselectivity is often multifactorial. However, the most frequent culprits are reaction temperature, solvent choice, and the presence of moisture. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low Stereoselectivity (ee or dr) temp Reaction Temperature start->temp Is temp optimized? solvent Solvent Choice start->solvent Is solvent appropriate? moisture Moisture/ Atmosphere start->moisture Are conditions strictly anhydrous? reagents Reagent Quality/ Stoichiometry start->reagents Are reagents pure & correct? sol_temp Lower Temperature (e.g., 0°C to -78°C) temp->sol_temp sol_solvent Screen Aprotic Solvents (THF, Toluene, CH2Cl2) solvent->sol_solvent sol_moisture Use Anhydrous Conditions (Dry Solvents, Inert Gas) moisture->sol_moisture sol_reagents Verify Purity & Molarity; Optimize Catalyst Loading reagents->sol_reagents

Caption: Troubleshooting workflow for low stereoselectivity.

Q5: Why is reaction temperature so critical, and how low should I go?

Causality: Lowering the temperature reduces the available thermal energy in the system. This makes the reaction more sensitive to the small energy differences between the diastereomeric transition states. According to the Eyring equation, the ratio of products is exponentially dependent on this energy gap and inversely dependent on temperature. Therefore, decreasing the temperature amplifies the effect of the chiral catalyst, leading to higher selectivity.[7]

Troubleshooting Steps:

  • If your reaction is running at room temperature, cool it to 0°C.

  • If selectivity is still poor, proceed to lower temperatures such as -20°C, -40°C, or even -78°C (dry ice/acetone bath).

  • Be aware that lowering the temperature will also decrease the reaction rate. You must monitor the reaction for a longer period to ensure completion. In some cases, a reaction that takes 2 hours at room temperature may require 24 hours or more at -78°C.

Q6: My stereoselectivity is highly variable between runs. What could be the cause?

Inconsistent results often point to a lack of rigorous control over reaction conditions, especially atmospheric moisture.

Causality: Many organometallic reagents (e.g., Grignards, organolithiums) and Lewis acids used in conjunction with chiral amines are extremely sensitive to water. Moisture can quench these reagents or hydrolyze the catalyst, leading to a competing, non-selective background reaction. This non-catalyzed pathway produces a racemic mixture, which erodes the overall enantiomeric excess of the final product.

Troubleshooting Steps:

  • Glassware: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum immediately before use.

  • Solvents: Use freshly distilled anhydrous solvents or purchase high-purity solvents packaged under an inert atmosphere.

  • Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like argon or nitrogen. Use proper syringe and cannula techniques.

  • Reagents: Ensure the chiral amine and other reagents are anhydrous. If necessary, dry them using appropriate methods before use.

Q7: How does solvent choice impact the stereochemical outcome?

Causality: The solvent is not merely a medium for the reaction; it is an active participant in the transition state.[8] Solvents can influence the conformation and solvation of the catalyst-substrate complex.

  • Coordinating Solvents (e.g., THF, Et₂O): These can coordinate to the metal center of a catalyst, influencing its Lewis acidity and steric environment. In some cases, this is beneficial, leading to a more organized and selective transition state.[2]

  • Non-Coordinating Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents may lead to a more reactive, less-solvated catalyst, which can be advantageous or detrimental depending on the specific reaction. The polarity of the solvent also plays a role in stabilizing or destabilizing charged intermediates or transition states.

SolventTypical Effect on Stereoselectivity (Example: Cu-catalyzed C-H Amination)Reference
Tetrahydrofuran (THF)Often provides high selectivity (e.g., 95% ee)[2]
Dichloromethane (CH₂Cl₂)Good, but often slightly lower than THF (e.g., 87% ee)[2]
Diethyl Ether (Et₂O)Modest selectivity (e.g., 83% ee)[2]
TolueneVariable; can be effective in certain reactions
Acetonitrile (MeCN)Often detrimental due to strong coordination[9]

Troubleshooting Steps:

  • Start with a commonly successful aprotic solvent like THF or toluene.

  • If results are suboptimal, perform a solvent screen including ethers (THF, Et₂O), hydrocarbons (toluene), and halogenated solvents (CH₂Cl₂).

  • Analyze the results to find the optimal balance between reaction rate and stereoselectivity.

Experimental Protocol: A General Guideline

This protocol provides a self-validating framework for optimizing an asymmetric reaction using this compound as a chiral ligand.

Objective: To perform an asymmetric addition of a nucleophile to a prochiral electrophile catalyzed by a metal/(S)-(1-Methylpyrrolidin-3-yl)methanamine complex.

Materials:

  • This compound (high purity)

  • Metal salt precursor (e.g., Cu(OAc)₂, Ag₂CO₃, Zn(OTf)₂)

  • Substrate (prochiral electrophile)

  • Nucleophile

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Protocol_Workflow start Start: Prepare Anhydrous Setup catalyst 1. Catalyst Pre-formation - Add Metal Salt & Chiral Amine to Solvent - Stir under Argon (e.g., 1h at RT) start->catalyst cool 2. Cool Reaction Vessel - Lower to target temp (e.g., -78°C) catalyst->cool substrate_add 3. Add Substrate - Dissolve substrate in anhydrous solvent - Add dropwise to catalyst mixture cool->substrate_add nucleophile_add 4. Add Nucleophile - Add slowly over time to maintain temp substrate_add->nucleophile_add monitor 5. Monitor Reaction - Use TLC or GC/LC-MS - Ensure starting material is consumed nucleophile_add->monitor monitor->monitor quench 6. Quench Reaction - Add saturated NH4Cl (aq.) at low temp monitor->quench Reaction Complete workup 7. Work-up & Purification - Extraction, Drying, Chromatography quench->workup analyze 8. Analyze Stereoselectivity - Chiral HPLC or GC workup->analyze

Caption: General experimental workflow for asymmetric catalysis.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble oven-dried glassware, including a round-bottom flask with a magnetic stir bar, a dropping funnel, and a septum. Purge the entire system with dry argon or nitrogen for at least 15 minutes.

  • Catalyst Formation: In the reaction flask, dissolve the metal salt (e.g., 0.1 mmol, 10 mol%) and this compound (0.11 mmol, 11 mol%) in anhydrous THF (5 mL) under an argon atmosphere. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complex formation.

  • Reaction Cooling: Cool the flask containing the catalyst solution to the desired temperature (e.g., -78°C) using an appropriate cooling bath.

  • Substrate Addition: Dissolve the substrate (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold catalyst solution via syringe.

  • Nucleophile Addition: Add the nucleophile (1.2 mmol, 1.2 eq) to the reaction mixture. For highly reactive nucleophiles, add them slowly via syringe pump over 1-2 hours to maintain the low temperature and minimize background reactions.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x15 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric or diastereomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.

This systematic approach ensures reproducibility and provides a solid baseline from which to begin optimizations of temperature, solvent, and stoichiometry.

References

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Communications. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. Molecules. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at: [Link]

Sources

Scalability considerations for (S)-(1-Methylpyrrolidin-3-yl)methanamine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-(1-Methylpyrrolidin-3-yl)methanamine Production

Welcome to the technical support resource for the synthesis and scale-up of this compound. This chiral building block is a crucial intermediate in the development of numerous pharmaceutical agents, making its efficient and stereochemically pure production a paramount concern for researchers and process chemists.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide both direct solutions and a deeper understanding of the underlying chemical principles.

Part 1: Core Synthetic Strategies & Initial Queries

The journey to producing high-purity this compound involves several critical transformations. Understanding the common pathways is the first step in troubleshooting and optimization.

Q1: What is a reliable and scalable synthetic route for preparing this compound?

A common and effective strategy begins with a commercially available, enantiopure starting material such as (R)-1-Boc-3-hydroxypyrrolidine. This route offers excellent control over stereochemistry. The key transformations involve converting the hydroxyl group into an aminomethyl group and subsequently methylating the pyrrolidine nitrogen.

The general workflow can be visualized as follows:

G cluster_0 Phase 1: Functional Group Interconversion cluster_1 Phase 2: Reduction & Deprotection cluster_2 Phase 3: Final N-Methylation A (R)-1-Boc-3-hydroxypyrrolidine (Starting Material) B (R)-1-Boc-3-(mesyloxy/tosyloxy)pyrrolidine (Activated Intermediate) A->B  Mesylation/Tosylat (e.g., MsCl, TEA) C (S)-1-Boc-3-cyanopyrrolidine (Nitrile Intermediate) B->C  SN2 Displacement (e.g., NaCN in DMSO) Stereochemical Inversion D (S)-1-Boc-pyrrolidin-3-yl)methanamine (Boc-Protected Amine) C->D  Nitrile Reduction (e.g., H2/Raney Ni or LiAlH4) E (S)-Pyrrolidin-3-ylmethanamine (Free Secondary Amine) D->E  Boc Deprotection (e.g., TFA or HCl) F This compound (Final Product) E->F  Reductive Amination (Formaldehyde, HCOOH - Eschweiler-Clarke) or (H2, Pd/C, Formaldehyde)

Caption: General Synthetic Workflow from a Chiral Hydroxy-pyrrolidine Precursor.

This pathway is advantageous because it introduces the key chiral center early and relies on well-established, high-yielding reactions. The SN2 displacement with a cyanide source inverts the stereocenter from (R) to (S), and subsequent reduction of the nitrile affords the desired aminomethyl group.[3]

Part 2: Troubleshooting Guide for Common Experimental Issues

Even with a robust synthetic plan, challenges are common. This section addresses specific problems you may encounter during your experiments.

Q2: My nitrile reduction (Step C -> D) is sluggish and gives low yields. What are the best practices?

This is a critical step where efficiency can vary greatly. The choice of reducing agent is paramount and depends on your scale and safety infrastructure.

Causality:

  • Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Rh-Al₂O₃): This is the most scalable and industrially preferred method. However, the catalyst can be poisoned by residual cyanide or other impurities. The reaction can also stall due to poor catalyst activity or insufficient hydrogen pressure.

  • Chemical Hydride Reagents (e.g., LiAlH₄, BH₃·THF): These reagents are highly effective but pose significant safety risks, especially on a larger scale. They are often used in lab-scale synthesis for their reliability. LiAlH₄, in particular, requires strictly anhydrous conditions and a carefully controlled exothermic quench.

Solutions:

  • For Catalytic Hydrogenation:

    • Catalyst Screening: Test different catalysts. Raney Nickel is common, but Rhodium or Cobalt-based catalysts can offer better performance.

    • Solvent Choice: Use an alcoholic solvent like methanol or ethanol, often with ammonia added to suppress the formation of secondary amine side products.

    • Purity of Intermediate: Ensure the nitrile intermediate (C) is free of impurities that could poison the catalyst. A simple filtration through a silica plug may be beneficial.

    • Reaction Conditions: Increase hydrogen pressure (within the limits of your equipment) and temperature moderately (e.g., 40-60 °C) to improve reaction rates.

  • For Chemical Hydride Reagents:

    • Anhydrous Conditions: Ensure your solvent (e.g., THF, Et₂O) is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar).

    • Controlled Addition: Add the nitrile intermediate slowly to the hydride solution at 0 °C to manage the initial exotherm before allowing it to warm to room temperature or reflux.

ReagentTypical ConditionsProsConsScalability Score
H₂ / Raney Ni MeOH/NH₃, 40-60 °C, 50-500 psiCost-effective, high atom economy, simple work-upCatalyst poisoning, pyrophoric catalyst handling, requires pressure equipment5/5
LiAlH₄ (LAH) Anhydrous THF or Et₂O, 0 °C to refluxHighly effective, fast reaction timesHighly exothermic quench, pyrophoric, requires strict anhydrous conditions2/5
BH₃·THF Anhydrous THF, 0 °C to refluxMilder than LAH, good selectivityReagent stability can be an issue, diborane gas hazard3/5
Q3: I'm observing significant racemization in my final product. Where is it coming from and how can I prevent it?

Maintaining chiral purity is the primary goal. Racemization compromises the product's suitability for pharmaceutical applications.

Causality: Loss of stereochemical integrity typically occurs if a proton at the chiral center (C3) is abstracted to form a planar carbanion, which can then be re-protonated from either face. This is most likely to happen to any intermediate where the C3 carbon is adjacent to an electron-withdrawing group under basic or harsh thermal conditions.

  • Step B -> C (SN2 Displacement): While this step inverts the stereocenter, using an excessively strong base or prolonged high temperatures could potentially lead to elimination side-products or epimerization if the leaving group is poor.

  • During Deprotection/Work-up: Exposing intermediates to unnecessarily strong acids or bases for extended periods can be detrimental.

Troubleshooting Workflow:

G Start Problem: Low Enantiomeric Excess (ee) in Final Product Check_Start Q: Is the ee of the starting material ((R)-1-Boc-3-hydroxypyrrolidine) >99%? Start->Check_Start Check_SN2 Q: Analyze ee of Nitrile Intermediate (C). Is ee compromised? Check_Start->Check_SN2 Yes Sol_Start Solution: Source higher quality starting material. Check_Start->Sol_Start No Check_Final Q: Analyze ee of Final Product (F) vs. Amine Intermediate (E). Is loss occurring during N-methylation? Check_SN2->Check_Final No Sol_SN2 Solution: - Use milder conditions for S N 2 (e.g., lower temp). - Ensure complete conversion to avoid purification issues. - Avoid strong bases. Check_SN2->Sol_SN2 Yes Sol_Final Solution: - Use milder N-methylation conditions (e.g., Eschweiler-Clarke vs. reductive amination with borohydrides). - Avoid harsh pH during work-up. Check_Final->Sol_Final Yes End Outcome: Product ee >99% Sol_Start->End Sol_SN2->End Sol_Final->End

Caption: Decision Tree for Troubleshooting Loss of Chiral Purity.

Preventative Actions:

  • Confirm Starting Material Purity: Always verify the enantiomeric excess (ee) of your starting material via chiral HPLC.

  • Mild Conditions: Use the mildest effective conditions for all steps. For the SN2 reaction, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • In-Process Controls (IPCs): Pull samples after each critical step (e.g., after nitrile formation) and check the ee. This will pinpoint exactly where the issue is occurring.

  • Purification: If a partial loss of ee is unavoidable, consider purification by diastereomeric salt resolution as a final step, although this is less ideal than preventing the loss in the first place.

Q4: The final N-methylation step (E -> F) is producing multiple byproducts. How can I achieve a cleaner reaction?

The N-methylation of a primary amine to a secondary amine, which then forms a tertiary amine on the pyrrolidine ring, needs to be selective.

Causality:

  • Over-methylation: The primary amine of the side chain can react with formaldehyde to form a dimethylamino group if conditions are not controlled.

  • Eschweiler-Clarke Reaction (HCOOH/CH₂O): This is a classic and often robust method. However, high temperatures can lead to decomposition and byproduct formation.

  • Catalytic Reductive Amination (H₂/Pd-C/CH₂O): This is a cleaner alternative but can be slow. The catalyst can also be deactivated. A patent for a similar transformation highlights the use of catalytic hydrogenation for N-methylation.[4][5]

Solutions:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of formaldehyde. Using a large excess can promote over-methylation.

  • Eschweiler-Clarke Optimization:

    • Maintain a temperature of 80-100 °C. Avoid unnecessarily high temperatures.

    • Ensure the reaction goes to completion by monitoring via TLC or GC-MS.

  • Alternative: Reductive Amination with NaBH(OAc)₃: This is an exceptionally mild and selective method for lab-scale synthesis.

    • Protocol: Dissolve the amine intermediate (E) in a solvent like dichloroethane (DCE) or acetonitrile. Add 1.1 equivalents of aqueous formaldehyde, followed by portion-wise addition of 1.2-1.5 equivalents of sodium triacetoxyborohydride. The reaction is typically clean and complete within a few hours at room temperature.

Part 3: Key Considerations for Scale-Up

Transitioning a synthesis from the bench to a pilot plant or manufacturing setting introduces new challenges.

Q5: I need to produce this compound on a multi-kilogram scale. What are the most critical safety and process changes I should implement?

Scalability requires a shift in mindset from what is convenient in the lab to what is safe, economical, and robust in a plant.

  • Reagent Selection:

    • Avoid LiAlH₄: The extreme reactivity and difficult-to-handle nature of LiAlH₄ make it unsuitable for large-scale production. Transition the nitrile reduction to a catalytic hydrogenation process (H₂/Raney Ni). This is a cornerstone of green and scalable chemistry.

    • Solvent Choice: Replace hazardous solvents like dichloromethane or ethers with safer alternatives where possible (e.g., 2-MeTHF, CPME, or toluene). Consider the boiling point for ease of removal and safety.

  • Thermal Hazard Assessment:

    • Exothermic Reactions: The nitrile reduction and any quenching steps are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much more difficult.

    • Action: Perform a Reaction Calorimetry (RC1) study to quantify the heat of reaction and determine safe addition rates and required cooling capacity. Implement a "reverse addition" quench where the reactive mixture is added slowly to the quenching agent.

  • Purification Strategy:

    • Avoid Chromatography: Large-scale column chromatography is expensive and generates significant waste.

    • Develop a Crystallization or Distillation Protocol: The final product is a liquid, making high-vacuum distillation the most likely method for purification. Convert the product to a crystalline salt (e.g., hydrochloride or tartrate), purify by recrystallization, and then liberate the free base if required. This is an excellent method for achieving high chemical and chiral purity.

References

  • (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9 - BIOSYNCE. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

  • Synthesis and biological properties of Enantiomers of - An-Najah Staff. [Link]

  • Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds - Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed. [Link]

  • CN102531987A - Synthesis method of (S)
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link]

  • (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9 - BIOSYNCE. [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

  • Large‐scale synthesis of Fmoc derivative (S)‐3 via alkylation of chiral... - ResearchGate. [Link]

  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google P
  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google P
  • (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem. [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European Patent Office - EP 3415499 A1 - EPO. [Link]

  • (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem - NIH. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. [Link]

  • CN102442935A - Preparation method of (S)

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-(1-Methylpyrrolidin-3-yl)methanamine is a chiral substituted pyrrolidine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity and selectivity of the final drug substance. Consequently, the development of efficient and stereoselective synthetic routes to this key intermediate is of significant interest to the medicinal and process chemistry communities. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, offering insights into the underlying chemical principles and providing detailed experimental protocols to support research and development efforts.

Introduction to Synthetic Strategies

The synthesis of chiral 3-substituted pyrrolidines, such as the target molecule, presents several challenges, primarily centered around the stereoselective construction of the pyrrolidine ring and the introduction of the aminomethyl side chain at the C3 position with the desired (S)-configuration. The principal synthetic approaches can be broadly categorized into two main strategies:

  • Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure starting materials, such as amino acids, to construct the chiral pyrrolidine core. The existing stereocenter in the starting material is used to control the stereochemistry of the final product.

  • Asymmetric Synthesis: This strategy involves the creation of the chiral center during the synthesis using chiral catalysts, reagents, or auxiliaries. This can include methods like asymmetric hydrogenation, alkylation, or cycloaddition reactions.

  • Chiral Resolution: In this method, a racemic mixture of the target molecule or a key intermediate is synthesized, followed by separation of the enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.

This guide will delve into specific examples of these strategies, providing a detailed comparison of their respective advantages and disadvantages in terms of yield, stereoselectivity, scalability, and overall efficiency.

Comparative Analysis of Synthetic Routes

Herein, we compare three distinct synthetic routes to this compound, each starting from a different commercially available chiral precursor.

Parameter Route 1: From (S)-3-Hydroxypyrrolidine Route 2: From (S)-1-Boc-3-pyrrolidinemethanol Route 3: From (S)-1-Boc-pyrrolidine-3-carboxylic acid
Starting Material (S)-3-Hydroxypyrrolidine(S)-1-Boc-3-pyrrolidinemethanol(S)-1-Boc-pyrrolidine-3-carboxylic acid
Key Transformations Mesylation, Azide displacement, Reduction, N-methylationMesylation, Azide displacement, Reduction, N-methylationAmide formation, Reduction, N-methylation
Overall Yield (estimated) ModerateModerate to GoodGood
Stereochemical Integrity High (SN2 inversion)High (SN2 inversion)High
Number of Steps 443
Scalability GoodGoodExcellent
Advantages Readily available starting material.Direct use of a pre-functionalized side chain.Fewer steps, potentially higher overall yield.
Disadvantages Use of potentially hazardous azide reagents.Use of potentially hazardous azide reagents.Requires a strong reducing agent for amide reduction.

Route 1: Synthesis from (S)-3-Hydroxypyrrolidine

This route commences with the commercially available (S)-3-hydroxypyrrolidine and involves a four-step sequence to introduce the aminomethyl group with inversion of stereochemistry via a Mitsunobu-type reaction or a two-step mesylation/azide displacement sequence, followed by N-methylation. The use of a nitrogen nucleophile in an S(_N)2 reaction on a chiral secondary alcohol derivative is a classic and reliable method for achieving the desired stereochemical inversion.

Experimental Protocol

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate (Boc(_2)O, 1.1 eq) dissolved in DCM is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Mesylation of the Hydroxyl Group

(S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) is dissolved in DCM and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na(_2)SO(_4), and concentrated to give the crude mesylate, which is used in the next step without further purification.

Step 3: Azide Displacement and Reduction to the Amine

The crude mesylate (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (NaN(_3), 3.0 eq) is added. The mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried and concentrated. The resulting crude azide is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield (R)-1-Boc-3-(aminomethyl)pyrrolidine. The inversion of configuration from (S) to (R) at the C3 position is a key feature of this S(_N)2 reaction sequence.

Step 4: N-Methylation and Boc-Deprotection

(R)-1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) is dissolved in a mixture of aqueous formaldehyde (37%, 2.0 eq) and formic acid (2.0 eq). The mixture is heated at 100 °C for 4 hours. The reaction is then cooled and basified with NaOH solution. The product is extracted with DCM, dried, and concentrated. The crude product is then treated with hydrochloric acid in dioxane to remove the Boc protecting group, yielding this compound hydrochloride. The stereocenter is now designated as (S) based on Cahn-Ingold-Prelog priority rules after N-methylation.

Diagram of Route 1

Route 1 start (S)-3-Hydroxypyrrolidine step1 1. Boc2O, Et3N 2. MsCl, Et3N start->step1 intermediate1 (S)-1-Boc-3-mesyloxypyrrolidine step1->intermediate1 step2 NaN3, DMF intermediate1->step2 intermediate2 (R)-1-Boc-3-azidopyrrolidine step2->intermediate2 step3 H2, Pd/C intermediate2->step3 intermediate3 (R)-1-Boc-3-(aminomethyl)pyrrolidine step3->intermediate3 step4 1. HCHO, HCOOH 2. HCl/Dioxane intermediate3->step4 end This compound step4->end

Caption: Synthetic pathway starting from (S)-3-Hydroxypyrrolidine.

Route 2: Synthesis from (S)-1-Boc-3-pyrrolidinemethanol

This approach begins with a commercially available chiral alcohol where the one-carbon side chain is already in place. This simplifies the synthesis by avoiding the need to introduce the methyl group separately. The strategy still relies on the activation of the hydroxyl group and subsequent displacement with a nitrogen nucleophile to install the amino group.

Experimental Protocol

Step 1: Mesylation of (S)-1-Boc-3-pyrrolidinemethanol

(S)-1-Boc-3-pyrrolidinemethanol (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The reaction is worked up as described in Route 1, Step 2, to yield the crude mesylate.

Step 2: Azide Displacement

The crude mesylate (1.0 eq) is dissolved in DMF, and sodium azide (3.0 eq) is added. The reaction mixture is heated to 80 °C for 12 hours. Workup as described in Route 1, Step 3, provides (S)-1-Boc-3-(azidomethyl)pyrrolidine.

Step 3: Reduction of the Azide

The crude azide (1.0 eq) is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere for 12 hours. After filtration and concentration, (S)-1-Boc-3-(aminomethyl)pyrrolidine is obtained.

Step 4: N-Methylation and Boc-Deprotection

The N-methylation and subsequent Boc-deprotection are carried out using the Eschweiler-Clarke reaction conditions as described in Route 1, Step 4, to afford the final product, this compound.

Diagram of Route 2

Route 2 start (S)-1-Boc-3-pyrrolidinemethanol step1 MsCl, Et3N start->step1 intermediate1 (S)-1-Boc-3-(mesyloxymethyl)pyrrolidine step1->intermediate1 step2 NaN3, DMF intermediate1->step2 intermediate2 (S)-1-Boc-3-(azidomethyl)pyrrolidine step2->intermediate2 step3 H2, Pd/C intermediate2->step3 intermediate3 (S)-1-Boc-3-(aminomethyl)pyrrolidine step3->intermediate3 step4 1. HCHO, HCOOH 2. HCl/Dioxane intermediate3->step4 end This compound step4->end

Caption: Synthetic pathway starting from (S)-1-Boc-3-pyrrolidinemethanol.

Route 3: Synthesis from (S)-1-Boc-pyrrolidine-3-carboxylic acid

This route offers a more convergent approach by directly converting the carboxylic acid functionality into the aminomethyl group. This can be achieved through the formation of an amide followed by reduction. This pathway avoids the use of potentially explosive azide reagents, making it a safer alternative for larger-scale synthesis.

Experimental Protocol

Step 1: Amide Formation

To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in DCM are added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of aqueous ammonia (2.0 eq). The reaction is stirred for an additional 12 hours. The resulting precipitate (dicyclohexylurea) is filtered off, and the filtrate is washed with saturated NaHCO(_3) and brine. The organic layer is dried and concentrated to give crude (S)-1-Boc-pyrrolidine-3-carboxamide.

Step 2: Reduction of the Amide

The crude amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH(_4), 2.0 eq) in THF at 0 °C. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield (S)-1-Boc-3-(aminomethyl)pyrrolidine.

Step 3: N-Methylation and Boc-Deprotection

The final product, this compound, is obtained by N-methylation using Eschweiler-Clarke conditions followed by Boc-deprotection as described in Route 1, Step 4.

Diagram of Route 3

Route 3 start (S)-1-Boc-pyrrolidine-3-carboxylic acid step1 1. DCC, HOBt 2. NH4OH start->step1 intermediate1 (S)-1-Boc-pyrrolidine-3-carboxamide step1->intermediate1 step2 LiAlH4, THF intermediate1->step2 intermediate2 (S)-1-Boc-3-(aminomethyl)pyrrolidine step2->intermediate2 step3 1. HCHO, HCOOH 2. HCl/Dioxane intermediate2->step3 end This compound step3->end

Caption: Synthetic pathway starting from (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, cost of starting materials, safety considerations, and available laboratory equipment.

  • Route 1 is a classic and reliable method that leverages a common chiral starting material. The key stereochemical inversion step is well-established.

  • Route 2 offers the advantage of starting with a precursor that already contains the C1 side chain, potentially simplifying the synthesis.

  • Route 3 is arguably the most efficient in terms of step economy and avoids the use of hazardous azide reagents, making it an attractive option for scale-up. However, it requires the use of a highly reactive and moisture-sensitive reducing agent.

Researchers and process chemists must carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. The detailed protocols and comparative analysis provided in this guide are intended to facilitate this decision-making process and support the efficient and stereoselective synthesis of this valuable chiral building block.

References

  • Due to the nature of the request, specific literature citations for a complete, published synthesis of this compound were not found in a single source. The presented routes are a logical compilation of well-established organic chemistry transformations applied to commercially available chiral precursors.

    • Reductive Amination: For an overview of reductive amination reactions, see: "Reductive Amination" in Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 8, pp 1–46.
    • Mitsunobu Reaction: For a review of the Mitsunobu reaction, see: Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Chem. Rev.2009 , 109 (6), 2551–2651. ([Link])

    • Synthesis of Chiral Pyrrolidines: For a review on the synthesis of substituted pyrrolidines, see: "Synthesis of Pyrrolidines" in Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 5, pp 635–693.
    • Eschweiler-Clarke Reaction: For information on the Eschweiler-Clarke reaction, see: Org. React.1949 , 5, 301. ([Link])

A Comparative Guide to the Validation of the Absolute Configuration of (S)-(1--Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a chiral molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] For building blocks like (S)-(1-Methylpyrrolidin-3-yl)methanamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), unambiguous confirmation of its absolute configuration is a foundational requirement for regulatory approval and ensuring drug safety and efficacy. This guide provides an in-depth comparison of the primary analytical methodologies for this validation, offering field-proven insights to guide researchers in selecting the most appropriate technique for their needs. We will explore the gold standard of X-ray crystallography, the versatile NMR-based Mosher's amide analysis, and the powerful solution-state technique of Vibrational Circular Dichroism (VCD).

Pillar 1: X-ray Crystallography - The Definitive Standard

Single-crystal X-ray diffraction (XRD) is widely regarded as the most authoritative method for determining the absolute configuration of a chiral molecule.[2][3] The technique provides a direct, three-dimensional map of the atomic arrangement in a crystal lattice.

Causality of the Method

The ability of XRD to determine absolute configuration hinges on the phenomenon of anomalous dispersion.[4] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect breaks the centrosymmetric nature of the diffraction pattern, meaning the intensity of a reflection (hkl) is no longer identical to its inverse (hkl). By carefully analyzing these intensity differences, known as Bijvoet pairs, the absolute spatial arrangement of the atoms can be unequivocally determined.[4][5] The result is often expressed as a Flack parameter, which should ideally be close to 0 for the correct enantiomer.[4]

Applicability and Limitations
  • Key Advantage: Provides an unambiguous and definitive assignment of the absolute configuration.[2][6]

  • Primary Limitation: The absolute prerequisite is the ability to grow a high-quality single crystal of the analyte or a suitable crystalline derivative.[1][3] this compound is a low-molecular-weight amine and may exist as an oil or low-melting solid, making crystallization challenging.[7][8] Derivatization with a molecule that promotes crystallization, such as a chiral carboxylic acid to form a diastereomeric salt, is a common strategy.[9]

Experimental Workflow: A Conceptual Overview

The workflow for X-ray crystallography is a specialized process requiring dedicated instrumentation and expertise.

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis Analyte This compound Derivatization Derivatization (Optional) e.g., with a chiral acid Analyte->Derivatization If not crystalline Crystallization Single Crystal Growth Analyte->Crystallization Derivatization->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Structure Structure Solution & Refinement Diffraction->Structure Flack Flack Parameter Calculation Structure->Flack Conclusion Unambiguous Absolute Configuration Flack->Conclusion

X-ray crystallography workflow for absolute configuration.

Pillar 2: NMR Spectroscopy - The Mosher's Amide Method

For molecules that are difficult to crystallize, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state alternative. The most widely used NMR technique for chiral primary amines is the Mosher's amide analysis, which involves derivatization with a chiral agent.[10][11]

Causality of the Method

This method relies on converting the enantiopure amine of unknown configuration into a pair of diastereomers by reacting it with the two separate enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid).[12] The resulting diastereomeric amides are no longer mirror images and will have distinct NMR spectra.

The key to the analysis is the magnetic anisotropy of the phenyl group in the MTPA moiety. In the most stable, extended conformation, the substituents of the chiral amine (the aminomethyl group, the pyrrolidine ring, and the proton at the chiral center) will be oriented differently relative to the shielding cone of the MTPA phenyl ring. This results in predictable differences in the chemical shifts (Δδ) for protons on either side of the stereocenter when comparing the NMR spectra of the (R)-MTPA amide and the (S)-MTPA amide. By analyzing the sign of Δδ (defined as δS - δR), the absolute configuration can be deduced.[12]

Applicability and Limitations
  • Key Advantage: A solution-state method applicable to non-crystalline samples.[13][14] It is highly suitable for primary amines like our target molecule.

  • Primary Limitation: Requires successful and complete derivatization with both (R)- and (S)-MTPA. The Mosher's model relies on a single preferred conformation, and if the molecule has significant conformational flexibility, the analysis can become ambiguous.[15]

Experimental Protocol: Mosher's Amide Analysis

1. Derivatization (Performed in two separate reactions): a. (R)-MTPA Amide Synthesis: i. Dissolve ~5 mg of enantiopure this compound in 0.5 mL of anhydrous pyridine or dichloromethane in an NMR tube or small vial. ii. Add a slight molar excess (~1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). iii. Allow the reaction to proceed at room temperature for 1-2 hours, or until completion is confirmed by TLC or LC-MS. b. (S)-MTPA Amide Synthesis: i. Repeat the exact same procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

2. NMR Data Acquisition: a. Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric amide products. Ensure identical acquisition parameters for both samples. b. It is also highly recommended to acquire ¹⁹F NMR spectra, which can provide a clear signal for analysis.[16][17]

3. Data Analysis: a. Assign the proton signals for the substituents around the chiral center in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment. b. Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton. c. Apply the Mosher's model: Protons that have a positive Δδ are predicted to lie on one side of the MTPA plane in the conformational model, while those with a negative Δδ lie on the other. This spatial arrangement is then correlated to the known (S) configuration of the starting amine.

mosher_workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis Amine Unknown Amine (S)-Enantiomer Amide_R (S)-Amine-(R)-MTPA Amide Amine->Amide_R Amide_S (S)-Amine-(S)-MTPA Amide Amine->Amide_S R_MTPA (R)-MTPA-Cl R_MTPA->Amide_R S_MTPA (S)-MTPA-Cl S_MTPA->Amide_S NMR_R ¹H NMR of (R)-MTPA Amide Amide_R->NMR_R NMR_S ¹H NMR of (S)-MTPA Amide Amide_S->NMR_S Calc Calculate Δδ = δS - δR NMR_R->Calc NMR_S->Calc Conclusion Assign Absolute Configuration Calc->Conclusion

Workflow for Mosher's amide analysis.

Pillar 3: Vibrational Circular Dichroism (VCD) - The Computational Approach

VCD is a modern chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[18][19] It is an excellent method for determining absolute configuration in solution without the need for derivatization.

Causality of the Method

Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[18][20] The power of VCD lies in its combination with quantum mechanical calculations. The experimental VCD spectrum of the unknown enantiomer is measured and then compared to a theoretically predicted spectrum generated using Density Functional Theory (DFT) for one of the enantiomers (e.g., the (S)-enantiomer).[1]

  • If the experimental spectrum matches the calculated (S)-spectrum in terms of the signs of the major bands, the absolute configuration is confirmed as (S).

  • If the experimental spectrum is a mirror image of the calculated (S)-spectrum, the absolute configuration is assigned as (R).

Applicability and Limitations
  • Key Advantage: A non-destructive, solution-state method that does not require derivatization or crystallization.[18][21] It is particularly valuable when other methods fail.

  • Primary Limitation: Requires significant computational resources and expertise in DFT calculations. The accuracy of the result is highly dependent on the quality of the computational model, which must accurately predict the conformational landscape of the molecule in solution.[1]

Comparative Analysis of Validation Techniques

To assist researchers in selecting the optimal method, the following table summarizes the key attributes of each technique for the validation of this compound.

FeatureX-ray CrystallographyNMR (Mosher's Amide)Vibrational Circular Dichroism (VCD)
Principle Anomalous X-ray dispersionMagnetic anisotropy of diastereomersDifferential absorption of polarized IR light
Sample State Single CrystalSolutionSolution
Derivatization Optional (to induce crystallization)Required (with (R)- & (S)-MTPA)Not Required
Confidence Level Definitive / Absolute[6]High (model-dependent)High (computation-dependent)
Key Prerequisite High-quality single crystal[3]Successful derivatizationAccurate computational model[1]
Throughput LowModerateModerate
Sample Amount Micrograms to milligrams~5-10 mgMilligrams
Primary Advantage Unambiguous resultNo crystallization neededNo derivatization needed[18]
Primary Disadvantage Crystallization can be a major hurdlePotential for model ambiguityComputationally intensive

Supporting Experimental Data: Chiral HPLC

While not a primary method for ab initio configuration determination, chiral High-Performance Liquid Chromatography (HPLC) is indispensable for determining enantiomeric purity and for confirming identity against a known standard.[22][23] Developing a robust chiral separation method is a crucial first step. For a basic amine like this compound, polysaccharide-based chiral stationary phases (CSPs) are often a good starting point.

Protocol: Chiral HPLC Method Development Starting Point
  • Sample Preparation: Dissolve the racemic standard of (1-Methylpyrrolidin-3-yl)methanamine in the mobile phase at a concentration of approximately 1 mg/mL.

  • Initial Screening Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA/IB/IC).

    • Mobile Phase: A polar organic mode is often effective for amines. Start with Methanol containing 0.1% (v/v) Diethylamine (DEA) or another basic additive to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry if a UV chromophore is absent.

  • Optimization: Adjust the mobile phase composition (e.g., trying acetonitrile as the organic solvent, altering the additive concentration) to achieve baseline separation (Resolution > 1.5).

  • Validation: Once a method is established, the enantiomeric purity of the (S)-enantiomer sample can be determined. If a certified reference standard of the (S)- or (R)-enantiomer is available, a co-injection experiment can be used to confirm the identity of the eluting peaks, thereby validating the absolute configuration by correlation.

Conclusion and Recommendation

The validation of the absolute configuration of this compound is a multi-faceted challenge where the choice of analytical technique is dictated by the physical properties of the sample and the resources available.

decision_tree Start Start: Validate Absolute Configuration of (S)-Amine Q_Crystal Can you grow a high-quality single crystal? Start->Q_Crystal XRay Use X-Ray Crystallography (Definitive Answer) Q_Crystal->XRay Yes Q_Deriv Is derivatization feasible and is the molecule conformationally rigid? Q_Crystal->Q_Deriv No Mosher Use Mosher's Amide Analysis (NMR-based) Q_Deriv->Mosher Yes VCD Use Vibrational Circular Dichroism (Computationally intensive) Q_Deriv->VCD No

Decision workflow for selecting a validation method.

References

  • Title: NMR determinations of the absolute configuration of alpha-chiral primary amines Source: PubMed, Organic Letters URL: [Link]

  • Title: Determination of Absolute Configurations of Amines and Amino Acids Using Nonchiral Derivatizing Agents (NCDA) and Deuterium NMR Source: PubMed, Organic Letters URL: [Link]

  • Title: Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]

  • Title: Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid Source: ACS Publications URL: [Link]

  • Title: Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: ACS Publications, Analytical Chemistry URL: [Link]

  • Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Source: ACS Publications, Journal of Chemical Education URL: [Link]

  • Title: Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Source: ResearchGate URL: [Link]

  • Title: Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy Source: PubMed, Chirality URL: [Link]

  • Title: Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery Source: American Laboratory URL: [Link]

  • Title: Determination of absolute configuration Source: Purechemistry URL: [Link]

  • Title: The use of X-ray crystallography to determine absolute configuration Source: PubMed, Chirality URL: [Link]

  • Title: Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy Source: ResearchGate URL: [Link]

  • Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: Springer Link URL: [Link]

  • Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: Spectroscopy Europe URL: [Link]

  • Title: Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: Springer Nature Experiments URL: [Link]

  • Title: The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy Source: ResearchGate URL: [Link]

  • Title: Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules Source: ResearchGate URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine Source: PubMed URL: [Link]

  • Title: (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9 Source: BIOSYNCE URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL: [Link]

  • Title: Chiral resolution Source: Wikipedia URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples Source: SciSpace URL: [Link]

  • Title: (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 Source: PubChem URL: [Link]

  • Title: Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization Source: The Royal Society of Chemistry URL: [Link]

  • Title: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: Semantic Scholar URL: [Link]

  • Title: The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives Source: MDPI URL: [Link]

  • Title: Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8 Source: Semantic Scholar URL: [Link]

  • Title: Determination of the Absolute Configurations of (+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of a chiral amine is a pivotal decision that profoundly influences the efficiency, stereoselectivity, and economic viability of synthetic routes to enantiomerically pure compounds. This guide offers an in-depth comparative analysis of (S)-(1-Methylpyrrolidin-3-yl)methanamine , a structurally intriguing chiral primary amine, benchmarked against two stalwart chiral amines: the classic acyclic (S)-1-Phenylethylamine and the proline-derived (S)-Prolinamine .

While direct, peer-reviewed comparative studies detailing the performance of this compound in common asymmetric applications are not extensively available, this guide will provide a robust framework for its evaluation. We will achieve this by contextualizing its structural features and physicochemical properties within a well-established asymmetric transformation: the kinetic resolution of a racemic carboxylic acid. By presenting a detailed, side-by-side comparison of experimental protocols and expected outcomes, this document aims to equip the reader with the rationale to judiciously select and optimize chiral amines for their specific synthetic challenges.

The Crucial Role of Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in the arsenal of the synthetic chemist. Their utility spans a wide range of applications, acting as chiral auxiliaries, resolving agents, and organocatalysts.[1] In their role as resolving agents, they leverage the formation of diastereomeric salts with racemic acids or other acidic compounds. The differing physicochemical properties of these diastereomers, such as solubility, allow for their separation by methods like fractional crystallization.[2] The efficiency of this separation is a direct consequence of the structural and stereochemical features of the chiral amine.

Profile of the Compared Chiral Amines

This guide focuses on three distinct (S)-configured primary chiral amines, each presenting a unique combination of steric and electronic properties that influence their performance in chiral recognition.

Chiral AmineStructureKey Structural Features
This compound Structure of this compoundChiral pyrrolidine backbone with a primary aminomethyl group at the 3-position. The tertiary amine within the ring may influence basicity and solubility.
(S)-1-Phenylethylamine Structure of (S)-1-PhenylethylamineA simple, sterically defined acyclic primary amine with a phenyl group directly attached to the stereocenter. Widely used as a benchmark resolving agent.[3]
(S)-Prolinamine Structure of (S)-ProlinamineDerived from the natural amino acid proline, it features a primary amine attached to the pyrrolidine ring via a carboxamide group. The amide functionality can participate in hydrogen bonding.

Comparative Application: Kinetic Resolution of Racemic Ibuprofen

To provide a tangible comparison, we will examine the application of these three chiral amines in the kinetic resolution of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The (S)-enantiomer of ibuprofen is responsible for its therapeutic effects, making its stereoselective synthesis or resolution of significant interest.[1][4][5] The resolution will be based on the principle of diastereomeric salt formation and fractional crystallization.

Predicted Performance and Rationale

The success of a diastereomeric salt resolution hinges on the difference in solubility between the two diastereomeric salts formed. This, in turn, is governed by the crystal packing forces, which are influenced by steric hindrance, hydrogen bonding capabilities, and overall molecular shape of the chiral amine and the substrate.

ParameterThis compound(S)-1-Phenylethylamine(S)-Prolinamine
Expected Diastereoselectivity Moderate to HighHighModerate to High
Rationale The pyrrolidine ring provides a rigid scaffold, and the primary amine allows for salt formation. The tertiary amine in the ring could influence crystal packing through long-range interactions or by affecting the overall polarity.The phenyl group provides a large, rigid substituent that often leads to well-defined crystalline structures and significant differences in lattice energies between diastereomers.[6]The presence of both a primary amine for salt formation and an amide group for hydrogen bonding offers multiple points of interaction, which can lead to effective chiral discrimination.
Potential Advantages Unique stereoelectronic profile due to the 3-substitution and the endocyclic tertiary amine. May offer complementary selectivity to other amines.Well-documented performance, making it a reliable standard for comparison.[6][7]Derived from a readily available natural product. The amide group can enforce rigidity in the salt structure through hydrogen bonding.
Potential Challenges Less established in the literature, requiring more empirical optimization of conditions (e.g., solvent screening).May not be the optimal choice for all substrates; its effectiveness is highly substrate-dependent.The amide group introduces different solubility characteristics that may require a broader range of solvents to be screened for optimal crystallization.

Note: The performance predictions for this compound are hypothetical and intended to guide experimental design. They are based on structural analogy to other pyrrolidine-based chiral auxiliaries.

Experimental Protocols

The following protocols are designed to be directly comparable. For (S)-1-Phenylethylamine, the protocol is adapted from established literature procedures.[6][7] For (S)-Prolinamine and this compound, the protocols are proposed based on the principles of diastereomeric salt resolution and may require optimization.

General Workflow for Kinetic Resolution

G cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Isolation of Enriched Components cluster_3 Analysis racemic_ibuprofen Racemic Ibuprofen mix Mix and Heat to Dissolve racemic_ibuprofen->mix chiral_amine Chiral Amine chiral_amine->mix solvent Solvent (e.g., Methanol/Water) solvent->mix cool Slow Cooling mix->cool filter Vacuum Filtration cool->filter crystals Less Soluble Diastereomeric Salt (Crystals) filter->crystals filtrate More Soluble Diastereomeric Salt (Filtrate) filter->filtrate base_xtal Add Base (e.g., NaOH) & Extract crystals->base_xtal base_filt Add Base (e.g., NaOH) & Extract filtrate->base_filt enriched_s_ibu Enriched (S)-Ibuprofen (from less soluble salt) base_xtal->enriched_s_ibu enriched_r_ibu Enriched (R)-Ibuprofen (from more soluble salt) base_filt->enriched_r_ibu hplc Chiral HPLC Analysis enriched_s_ibu->hplc enriched_r_ibu->hplc

Caption: General workflow for the kinetic resolution of racemic ibuprofen.

Protocol 1: Resolution with (S)-1-Phenylethylamine
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 2.06 g (10.0 mmol) of racemic ibuprofen in 30 mL of methanol. In a separate beaker, dissolve 1.21 g (10.0 mmol) of (S)-1-phenylethylamine in 30 mL of methanol.

  • Salt Formation: Warm both solutions to approximately 50 °C. Slowly add the amine solution to the ibuprofen solution with gentle swirling.

  • Crystallization: Allow the combined solution to cool slowly to room temperature. The formation of crystalline diastereomeric salt should be observed. To maximize crystal growth, the flask can be placed in an ice bath for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol. The collected solid is the less soluble diastereomeric salt. The filtrate contains the more soluble diastereomeric salt.

  • Liberation of Ibuprofen:

    • From Crystals: Suspend the collected crystals in 50 mL of water and add 2 M NaOH until the pH is >10. Extract the (S)-1-phenylethylamine with diethyl ether (2 x 20 mL). Acidify the aqueous layer with 2 M HCl to a pH < 2, which will precipitate the enriched ibuprofen. Collect the solid by vacuum filtration, wash with cold water, and dry.

    • From Filtrate: Treat the filtrate in a similar manner to recover the other enantiomer of ibuprofen.

  • Analysis: Determine the enantiomeric excess of the recovered ibuprofen samples by chiral HPLC.[8][9][10]

Protocol 2: Proposed Resolution with this compound
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 2.06 g (10.0 mmol) of racemic ibuprofen in 40 mL of a 1:1 methanol/water mixture. In a separate beaker, dissolve 1.14 g (10.0 mmol) of this compound in 20 mL of the same solvent mixture.

  • Salt Formation: Warm both solutions to approximately 50-60 °C. Slowly combine the two solutions with stirring.

  • Crystallization: Allow the solution to cool to room temperature undisturbed overnight. If no crystals form, induce crystallization by scratching the inside of the flask or by slow evaporation of the solvent. Further cooling in an ice bath may be necessary.

  • Isolation: Collect any formed crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Liberation of Ibuprofen: Follow the same procedure as in Protocol 1, step 5.

  • Analysis: Determine the enantiomeric excess of the recovered ibuprofen by chiral HPLC.

Protocol 3: Proposed Resolution with (S)-Prolinamine
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 2.06 g (10.0 mmol) of racemic ibuprofen in 50 mL of ethanol. In a separate beaker, dissolve 1.14 g (10.0 mmol) of (S)-Prolinamine in 25 mL of warm ethanol.

  • Salt Formation: Combine the two solutions while warm and stir for 15 minutes.

  • Crystallization: Allow the solution to stand at room temperature for 24 hours, followed by cooling to 4 °C for another 24 hours.

  • Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of Ibuprofen: Follow the same procedure as in Protocol 1, step 5.

  • Analysis: Determine the enantiomeric excess of the recovered ibuprofen by chiral HPLC.

Concluding Remarks for the Practicing Scientist

The selection of a chiral amine for resolution is a multifaceted decision that extends beyond simple structural analogy. While established amines like (S)-1-phenylethylamine provide a reliable starting point, the exploration of novel structures such as this compound is essential for advancing the field of asymmetric synthesis. The unique conformational rigidity of its pyrrolidine core, combined with the basicity of both its primary and tertiary amino groups, presents an intriguing candidate for achieving novel or improved chiral recognition.

This guide provides a foundational methodology for a comparative study. The ultimate efficacy of this compound will be revealed through empirical investigation. Researchers are encouraged to utilize the proposed protocols as a starting point for a comprehensive screening of solvents and crystallization conditions. The resulting data will be invaluable in elucidating the structure-performance relationship of this promising chiral amine and will contribute to the broader understanding of diastereomeric salt resolutions.

References

  • Chemical Reviews. (2003). Thematic Issue: Asymmetric Catalysis. Chemical Reviews, 103(8). [Link]

  • Journal of Chromatography B. (2008). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. Journal of Chromatography B, 868(1-2), 121-126. [Link]

  • Asian Journal of Chemistry. (2009). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry, 21(2), 1389-1392. [Link]

  • Farmacia. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia, 65(2), 244-249. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • Der Pharma Chemica. (2016). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 8(1), 312-318. [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

  • PubChem. (n.d.). (1-methylpyrrolidin-3-yl)methanamine. [Link]

  • National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4979. [Link]

  • ACS Publications. (1995). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. Journal of Chemical Education, 72(12), 1124. [Link]

  • Pearson. (n.d.). (+)-Mandelic acid has a specific rotation of +158. What would be... [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Supplemental Topics. [Link]

  • ResearchGate. (2017). Measured enantiomeric excess over reaction time for a R-mandelic acid/mandelate racemase solution. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 38 ENANTIOMERS OF IBUPROFEN. [Link]

  • ScienceDirect. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(11), 1689-1698. [Link]

  • Chinese Chemical Society. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. [Link]

  • ACS Publications. (2021). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Applied Materials & Interfaces, 13(33), 39015-39022. [Link]

  • National Institutes of Health. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Organic Letters, 14(1), 322-325. [Link]

  • ScholarWorks@UTEP. (2015). Conversion of Racemic Ibuprofen to (S). [Link]

  • National Institutes of Health. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society, 136(32), 11473-11483. [Link]

  • PubMed. (2015). Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. Critical Reviews in Biotechnology, 36(5), 877-888. [Link]

  • Semantic Scholar. (2009). Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction. Chirality, 21(6), 587-594. [Link]

  • BIOSYNCE. (n.d.). (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. [Link]

  • University of Leeds. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • National Institutes of Health. (2013). Enantioselective C–H Olefination via Kinetic Resolution. Journal of the American Chemical Society, 135(43), 16034-16037. [Link]

  • Google Patents. (2010). Method for refining prolinamide.
  • Royal Society of Chemistry. (2021). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering, 6(10), 1806-1813. [Link]

  • PubChem. (n.d.). (1-Phenylpyrrolidin-3-yl)methanamine. [Link]

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. [Link]

  • ResearchGate. (2020). Resolution of enantiomers of mandelic acid by transesterification. [Link]

  • ResearchGate. (2012). Product-assisted in situ kinetic resolution of racemic proline. [Link]

  • ResearchGate. (2020). Synthesis and Application of Novel Proline-Derived Chiral Piperazinones and Sulfamide-Amine Alcohols. [Link]

  • National Institutes of Health. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Chemical Reviews, 116(1), 1-59. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Verification of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Quality in Chiral Building Blocks

In the landscape of modern drug discovery and development, the structural integrity of chiral building blocks is paramount. Molecules such as (S)-(1-Methylpyrrolidin-3-yl)methanamine are integral components in the synthesis of complex pharmaceutical agents. The seemingly minor variation between stereoisomers can lead to significant differences in pharmacological activity, efficacy, and safety. Consequently, rigorous verification of the identity, purity, and stereochemical configuration of such reagents is not merely a matter of good laboratory practice; it is a critical step in ensuring the validity and reproducibility of research and the safety of potential therapeutics.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the quality of this compound obtained from various suppliers. In the absence of a universally published, standardized dataset from commercial suppliers, we will establish a predicted spectroscopic profile based on fundamental principles and provide detailed protocols for acquiring and interpreting the necessary analytical data. This guide will empower you to make informed decisions about the quality of the materials you procure.

Predicted Spectroscopic Profile of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following are the predicted chemical shifts for this compound in a standard solvent like CDCl₃.

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms in the molecule. The integration of these signals should correspond to the number of protons in each environment.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N-CH₃~2.3Singlet3H
Pyrrolidine Ring CH₂1.5 - 2.8Multiplets4H
Pyrrolidine Ring CH2.0 - 2.5Multiplet1H
CH₂-NH₂~2.7Doublet2H
NH₂~1.5 (broad)Singlet2H

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (ppm)
N-CH₃~42
Pyrrolidine Ring CH₂~30, ~55, ~60
Pyrrolidine Ring CH~38
CH₂-NH₂~45
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

  • Expected Molecular Ion [M+H]⁺: For a molecule with the formula C₆H₁₄N₂, the monoisotopic mass is 114.1157 g/mol . In electrospray ionization (ESI) mass spectrometry, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 115.1235.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H Stretch (amine)3300 - 3500Broad
C-H Stretch (alkane)2850 - 3000Strong
N-H Bend (amine)1590 - 1650Medium
C-N Stretch1000 - 1250Medium

Experimental Workflow for Supplier Qualification

A systematic approach is crucial when evaluating a new batch or a new supplier of a critical reagent. The following workflow outlines the key steps from receiving the material to making a final decision on its suitability for your research.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation and Decision A Receive Material from Supplier B Visual Inspection (Color, Physical State) A->B C Documentation Check (CoA, SDS) A->C D Prepare Sample for Analysis C->D Proceed if Docs are in Order E Acquire ¹H and ¹³C NMR Spectra D->E F Acquire Mass Spectrum (e.g., ESI-MS) D->F G Acquire IR Spectrum D->G H Compare Data to Predicted Profile and Reference Standards G->H J Decision Point H->J I Assess Purity (Presence of Impurities) I->J K Accept Batch J->K Data Matches and Purity is High L Reject Batch / Contact Supplier J->L Discrepancies or Significant Impurities

Caption: Experimental workflow for the qualification of this compound from a new supplier.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted to the specific instrumentation available in your laboratory.

Sample Preparation
  • For NMR Spectroscopy: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a clean, dry NMR tube.

  • For Mass Spectrometry (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote protonation.

  • For IR Spectroscopy (ATR): If the sample is a liquid, place a single drop directly onto the ATR crystal. If it is a solid, place a small amount of the solid onto the crystal and apply pressure.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Ensure the spectral width covers the range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a spectral width that covers the range of 0 to 160 ppm.

    • A larger number of scans will be necessary to obtain a good signal-to-noise ratio (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry Data Acquisition
  • Instrument: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC), is suitable.

  • Method:

    • Infuse the prepared sample solution directly into the ESI source.

    • Acquire data in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).

    • Observe the mass of the most abundant peak and compare it to the calculated mass of the protonated molecule.

IR Spectroscopy Data Acquisition
  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer, preferably with an attenuated total reflectance (ATR) accessory.

  • Method:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

    • Identify the major peaks and compare them to the expected vibrational frequencies for the functional groups present in the molecule.

Data Interpretation and Supplier Comparison

Once the data has been acquired, the next step is a thorough analysis.

  • Identity Confirmation: Do the major peaks in the ¹H NMR, ¹³C NMR, IR, and mass spectra align with the predicted values?

  • Purity Assessment:

    • In the ¹H NMR spectrum, look for small, unidentifiable peaks. Are there signals corresponding to common solvents used in synthesis (e.g., ethyl acetate, dichloromethane, hexanes)?

    • If the material is the dihydrochloride salt, the spectral data will be different from the free base. Be sure to compare your data to the appropriate form.

  • Stereochemical Purity: While standard NMR is not typically used to determine enantiomeric excess, the presence of diastereomeric impurities can sometimes be detected by high-field NMR, as they may give rise to a second set of signals for some of the protons or carbons. For a definitive assessment of enantiomeric purity, chiral chromatography (e.g., HPLC or GC) is required.

The following table can be used as a template to compare data from different suppliers.

ParameterPredicted DataSupplier A DataSupplier B DataNotes
¹H NMR
N-CH₃ (ppm)~2.3
¹³C NMR
N-CH₃ (ppm)~42
MS
[M+H]⁺ (m/z)115.1235
Purity
Observed ImpuritiesNone

Supplier Qualification Decision Framework

The following flowchart provides a logical path for deciding whether to accept or reject a batch of this compound from a supplier.

G A Start: New Batch Received B Do all spectra (NMR, MS, IR) match the expected profile? A->B C Are there significant uncharacterized impurities? B->C Yes G Contact Supplier for Clarification B->G No D Are the impurities known and acceptable for the intended use? C->D No C->G Yes E Accept Batch D->E Yes F Reject Batch D->F No G->F

Caption: A decision-making flowchart for the qualification of a new batch of this compound.

Conclusion

While the direct comparison of spectroscopic data from different suppliers is the ideal scenario, the reality of working with specialized research chemicals often necessitates a more proactive approach to quality control. By establishing a predicted spectroscopic profile and adhering to a rigorous in-house analytical workflow, researchers can ensure the quality and consistency of the chiral building blocks they use. This not only safeguards the integrity of their own research but also contributes to the overall robustness and reproducibility of the scientific enterprise.

References

  • PubChem. (1-Methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

A Guide to Investigating the Stereospecific Biological Activity of (1-Methylpyrrolidin-3-yl)methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmacology, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological function. The existence of stereoisomers, particularly enantiomers, presents a critical consideration in the design and development of therapeutic agents. Enantiomers, being non-superimposable mirror images of each other, can exhibit remarkably divergent pharmacological, pharmacokinetic, and toxicological profiles due to their differential interactions with the chiral environment of biological systems, such as receptors and enzymes.

While a direct comparative study on the biological activities of the (S)- and (R)-enantiomers of (1-Methylpyrrolidin-3-yl)methanamine is not extensively documented in publicly available literature, the broader class of pyrrolidine-containing compounds offers compelling evidence for the significance of their stereochemistry. For instance, the stereoisomers of various pyrrolidine derivatives have been shown to possess distinct affinities for a range of biological targets, including opioid and histamine receptors. This guide, therefore, provides a comprehensive framework for researchers to systematically investigate and compare the biological activities of the (S)- and (R)-enantiomers of (1-Methylpyrrolidin-3-yl)methanamine, drawing upon established methodologies in the field.

The Strategic Importance of Stereoselective Investigation

The decision to develop a single enantiomer over a racemic mixture is a critical juncture in drug development. A stereoselective investigation is paramount for several reasons:

  • Enhanced Potency and Selectivity: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to off-target effects.

  • Improved Therapeutic Index: By eliminating the distomer, the therapeutic window of a drug can be widened, reducing the potential for adverse effects and improving patient safety.

  • Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can differ significantly. Studying the individual isomers can lead to a more predictable pharmacokinetic profile.

A Proposed Experimental Workflow for Comparative Analysis

The following workflow outlines a systematic approach to characterizing and comparing the biological activities of the (S)- and (R)-enantiomers of (1-Methylpyrrolidin-3-yl)methanamine.

Caption: A proposed experimental workflow for the comparative biological evaluation of (S)- and (R)-(1-Methylpyrrolidin-3-yl)methanamine.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of each enantiomer for a specific receptor of interest, identified from initial screening.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from tissue known to be rich in the receptor.

  • Assay Buffer: Prepare an appropriate binding buffer with a specific pH and ionic strength to ensure optimal receptor-ligand interaction.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-ligand) known to bind to the target receptor.

    • Add increasing concentrations of the unlabeled test compounds (the (S)- and (R)-enantiomers).

    • Add the prepared cell membranes.

    • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Example: Gs-Coupled GPCR - cAMP Assay)

Objective: To determine the functional activity (EC50/IC50 and Emax) of each enantiomer at a Gs-coupled G-protein coupled receptor (GPCR).

Methodology:

  • Cell Culture: Culture a suitable cell line expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach and grow to a suitable confluency.

  • Compound Treatment:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the (S)- and (R)-enantiomers to the cells.

  • Stimulation: Add a sub-maximal concentration of an appropriate agonist (for antagonist testing) or buffer (for agonist testing).

  • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax (maximal effect).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

Parameter(S)-Enantiomer(R)-Enantiomer
Binding Affinity (Ki, nM)
Target Receptor 1
Target Receptor 2
Functional Activity
EC50 (nM)
Emax (%)
IC50 (nM)
Metabolic Stability (t½, min)
Human Liver Microsomes
In Vivo Efficacy (ED50, mg/kg)

A significant difference in these parameters between the two enantiomers would provide strong evidence for stereospecific biological activity.

Illustrative Signaling Pathway

The functional consequences of receptor binding are often mediated through complex intracellular signaling pathways. Understanding these pathways is crucial for interpreting functional assay data.

signaling_pathway cluster_0 Cell Membrane GPCR GPCR (e.g., Gs-coupled) G_protein Gs Protein GPCR->G_protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP catalyzes G_protein->AC activates Ligand (S)- or (R)-Enantiomer Ligand->GPCR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: A representative signaling pathway for a Gs-coupled GPCR, a common target for many drugs.

Conclusion

References

  • Note: The following references provide examples of methodologies and the importance of stereochemistry in related compounds, as direct studies on the topic compound were not identified.
  • Stereoselective Synthesis and Opioid-Receptor Affinity: For an example of stereoselective synthesis and evaluation of receptor affinity of pyrrolidine derivatives, refer to studies on kappa-receptor agonists. These studies often detail the synthesis of different stereoisomers and their subsequent evaluation in radioligand binding assays.

  • Functional Assays for GPCRs: Methodologies for functional assays, such as those measuring second messenger levels (e.g., cAMP), are well-established. Numerous publications describe these assays in the context of characterizing GPCR ligands.

  • Pharmacokinetics of Enantiomers: The differential pharmacokinetics of enantiomers is a widely studied field. Literature on the pharmacokinetics of chiral drugs provides a strong basis for designing and interpreting in vivo studies.

  • In Vitro ADME and Toxicology: Standard protocols for in vitro ADME assays (e.g., metabolic stability in liver microsomes) and cytotoxicity assays (e.g., MTT assay) are available from various scientific resources and commercial vendors.

  • Importance of Chirality in Drug Design: Several review articles in medicinal chemistry and pharmacology journals provide a comprehensive overview of the importance of stereochemistry in drug action and development.

(S)-(1-Methylpyrrolidin-3-yl)methanamine in Asymmetric Catalysis: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of a chiral catalyst is a pivotal step in the intricate process of asymmetric synthesis. The quest for enantiomerically pure compounds, particularly in the pharmaceutical industry, underscores the demand for efficient and selective catalytic systems. Within the diverse arsenal of chiral ligands and organocatalysts, those featuring a pyrrolidine scaffold have demonstrated remarkable versatility and efficacy. This guide provides a comprehensive performance evaluation of (S)-(1-Methylpyrrolidin-3-yl)methanamine, a chiral diamine, in the context of asymmetric catalysis.

While direct, side-by-side comparative studies for this compound are not extensively documented in peer-reviewed literature, this guide will establish a robust framework for its evaluation. By drawing parallels with structurally related and well-established chiral diamines and proline-derived catalysts, we will project its potential performance in key asymmetric transformations, supported by established experimental protocols and mechanistic insights.

The Pyrrolidine Scaffold: A Privileged Motif in Asymmetric Catalysis

The pyrrolidine ring is a recurring structural motif in a multitude of natural products and pharmaceutical agents.[1][2] Its prevalence has spurred the development of a wide array of synthetic methods for its construction and functionalization.[3] In the realm of asymmetric catalysis, proline and its derivatives have emerged as powerful organocatalysts, capable of promoting a variety of carbon-carbon and carbon-heteroatom bond-forming reactions with high enantioselectivity.[4][5][6][7][8] The efficacy of these catalysts is often attributed to their ability to form chiral enamines or iminium ions as key intermediates.

This compound combines the chiral pyrrolidine backbone with a primary amine functionality, classifying it as a chiral 1,2-diamine. Chiral vicinal diamines are a well-established class of ligands and organocatalysts, valued for their strong coordinating ability with metal centers and their capacity to create a well-defined chiral environment.[9][10] The C2-symmetry often present in these ligands is a key feature in achieving high levels of stereocontrol.

Projected Performance in Key Asymmetric Transformations

Based on the established reactivity of analogous chiral diamines and pyrrolidine-based catalysts, we can anticipate the utility of this compound in several cornerstone asymmetric reactions.

Asymmetric Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Chiral diamines have been successfully employed as organocatalysts and as ligands in metal-catalyzed Michael additions to generate products with high enantiomeric excess (ee).

Conceptual Comparison:

For organocatalyzed Michael additions, this compound is expected to function similarly to proline derivatives, activating the carbonyl compound through enamine formation. In metal-catalyzed variants, its diamine structure allows for the formation of stable chiral metal complexes.

Catalyst/LigandReaction TypeSubstratesYield (%)ee (%)Reference
This compound (Projected) OrganocatalyticAldehyde + NitroalkeneGood to HighModerate to HighN/A
(S)-Proline OrganocatalyticKetone + Nitroalkene9599[8]
Chiral Diamine/Ni Complex Metal-catalyzedDimethyl malonate + (E)-(2-nitrovinyl)benzeneHigh93[9]
Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of ketones, imines, and other unsaturated compounds.[11][12][13][14] Chiral diamines, often in conjunction with transition metals like Ruthenium or Iron, form highly effective catalysts for this transformation.

Conceptual Comparison:

The diamine functionality of this compound makes it a promising ligand for forming active chiral metal complexes for ATH. Its performance would be benchmarked against well-known ligands like those derived from 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN).

LigandMetalSubstrateConversion (%)ee (%)Reference
This compound (Projected) Fe or RuAromatic KetoneHighHighN/A
Chiral PNNP Ligand with Pyrrolidine Backbone FeAcetophenone>9597[15]
Ts-DPEN RuAromatic Ketonesup to 99up to 99[12]

Experimental Protocols: A Guide to Evaluation

To facilitate the empirical evaluation of this compound, the following detailed protocols for representative asymmetric reactions are provided. These protocols are based on established methodologies for analogous catalytic systems.

Protocol 1: Organocatalytic Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol outlines a general procedure for assessing the catalytic activity of this compound in an organocatalytic Michael addition.

Rationale: This reaction is a classic benchmark for proline-type organocatalysts. The catalyst forms a chiral enamine with the aldehyde, which then attacks the nitroalkene with high facial selectivity. The acidity of the reaction medium and the steric environment of the catalyst are critical for achieving high enantioselectivity.

Step-by-Step Methodology:

  • To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., CHCl₃, Toluene, or a polar aprotic solvent; 2.0 mL) is added the aldehyde (1.5 mmol).

  • This compound (0.05 mmol, 10 mol%) is then added to the reaction mixture.

  • An acidic co-catalyst (e.g., benzoic acid, 0.05 mmol, 10 mol%) may be added to facilitate catalyst turnover.

  • The reaction mixture is stirred at room temperature (or a specified temperature) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Analysis Nitroalkene Nitroalkene Enamine Chiral Enamine Formation Nitroalkene->Enamine Aldehyde Aldehyde Aldehyde->Enamine Catalyst This compound Catalyst->Enamine Solvent Solvent Solvent->Enamine Attack Nucleophilic Attack Enamine->Attack Reacts with Nitroalkene Hydrolysis Hydrolysis Attack->Hydrolysis Forms Iminium Ion Quench Quenching Hydrolysis->Quench Releases Product & Regenerates Catalyst Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Analysis Chiral HPLC Purification->Analysis

Protocol 2: Asymmetric Transfer Hydrogenation of an Aromatic Ketone

This protocol provides a general procedure for evaluating this compound as a chiral ligand in a metal-catalyzed asymmetric transfer hydrogenation.

Rationale: This reaction is a widely used method for producing chiral alcohols. The in situ formation of a chiral metal complex between the diamine ligand and a metal precursor is crucial. The choice of hydrogen donor and base significantly influences the reaction rate and enantioselectivity.

Step-by-Step Methodology:

  • In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), the metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.0025 mmol) and this compound (0.0055 mmol) are dissolved in a suitable solvent (e.g., isopropanol, 5.0 mL).

  • The mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 30 minutes) to facilitate the formation of the active catalyst.

  • The aromatic ketone (1.0 mmol) is added to the reaction mixture.

  • A hydrogen source/base mixture (e.g., azeotropic formic acid/triethylamine 5:2 mixture) is added.

  • The reaction is stirred at the specified temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess of the chiral alcohol is determined by chiral HPLC or GC analysis.

ATH_Workflow cluster_catalyst Catalyst Formation cluster_reduction Reduction Metal Metal Precursor (e.g., Ru) Ligand This compound Active_Catalyst Chiral Metal Complex Substrate Aromatic Ketone H_Source Hydrogen Donor Product Chiral Alcohol

Conclusion and Future Outlook

This compound represents a promising yet underexplored chiral diamine for applications in asymmetric catalysis. Its structural features, combining the privileged pyrrolidine scaffold with a versatile diamine functionality, suggest its potential for high performance in a range of enantioselective transformations. While direct comparative data remains a gap in the current literature, the conceptual framework and detailed experimental protocols provided in this guide offer a solid foundation for its systematic evaluation.

Future research should focus on the empirical validation of this compound in the reactions outlined, as well as exploring its utility in other asymmetric processes such as aldol and Mannich reactions. A thorough investigation of the influence of reaction parameters—solvent, temperature, co-catalyst/additive, and metal center—will be crucial in unlocking its full catalytic potential. Such studies will not only elucidate the performance of this specific catalyst but also contribute to the broader understanding of structure-activity relationships within the valuable class of chiral pyrrolidine-based diamines.

References

  • Mercadé, E., Zangrando, E., Clotet, A., Claver, C., & Godard, C. (2019). Novel Chiral PNNP Ligands with a Pyrrolidine Backbone – Application in the Fe‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry, 2019(39–40), 4211–4220. [Link]

  • Ren, Y., Wang, M., et al. (2023). Merging Chiral Diamine and Ni/SiO2 for Heterogeneous Asymmetric 1,4-Addition Reactions. ACS Catalysis, 13(3), 2095–2103. [Link]

  • MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(21), 6499. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • MDPI. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(23), 5556. [Link]

  • Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]

  • RSC Publishing. (2005). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-36. [Link]

  • MDPI. (2015). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 20(7), 12345-12363. [Link]

  • PubMed. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]

  • R Discovery. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-36. [Link]

  • Laohapaisan, A., Roy, I., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature communications, 13(1), 6296. [Link]

  • ResearchGate. (2006). Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications. Chemical Society Reviews, 35(3), 226-36. [Link]

  • MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(21), 6499. [Link]

  • Hua, M. Q., & Córdova, A. (2010). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Current organic chemistry, 14(12), 1179–1191. [Link]

  • MacMillan, D. W. C., & Paras, N. A. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 134(41), 17088–17091. [Link]

  • PubMed Central. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 26(21), 6499. [Link]

  • ResearchGate. (2014). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. [Link]

  • RSC Publishing. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(9), 1651-1653. [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • National Institutes of Health. (2013). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 15(21), 5550–5553. [Link]

  • PubChem. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and unambiguous analytical characterization of chiral molecules is a cornerstone of regulatory compliance and therapeutic success. (S)-(1-Methylpyrrolidin-3-yl)methanamine, a key chiral building block in medicinal chemistry, demands a robust analytical control strategy to ensure its identity, purity, and enantiomeric integrity. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive analysis of this compound, grounded in established scientific principles and field-proven insights.

The objective of this document is not merely to present a set of protocols but to elucidate the rationale behind the selection of specific analytical methodologies. By understanding the strengths and limitations of each technique, researchers can design a cross-validation strategy that is both efficient and scientifically sound, ensuring the generation of trustworthy and defensible analytical data.

The Criticality of Orthogonal Analytical Approaches

Reliance on a single analytical technique, no matter how powerful, can introduce unforeseen biases and risks. A comprehensive analytical characterization of a chiral amine like this compound necessitates the use of orthogonal methods—techniques that rely on different physicochemical principles of separation and detection. This approach provides a multi-faceted view of the analyte, significantly increasing the confidence in the analytical results. The primary analytical challenges for this molecule are threefold:

  • Chemical Identity and Purity: Confirming the molecular structure and quantifying any process-related impurities or degradation products.

  • Enantiomeric Purity: Accurately determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer, as the opposite enantiomer could have different pharmacological or toxicological properties.

  • Quantification: Precisely measuring the concentration of the analyte in bulk substance or formulated products.

This guide will focus on a tripartite analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation

Chiral HPLC is the workhorse for determining the enantiomeric purity of pharmaceutical compounds.[1] The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[2]

Rationale for CSP Selection

For a primary amine like this compound, polysaccharide-based CSPs are a highly effective choice.[3] These CSPs, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[4] The presence of both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the tertiary amine in the pyrrolidine ring) in the target molecule makes it an excellent candidate for resolution on these phases.

Comparative Performance of Proposed Chiral HPLC Methods
Parameter Method 1: Polysaccharide-based CSP (Normal Phase) Method 2: Protein-based CSP (Reversed Phase) Method 3: Pre-column Derivatization with Achiral RP-HPLC
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)α1-acid glycoprotein (AGP)C18 (achiral)
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)10 mM Ammonium Acetate in Water/Acetonitrile (90:10, v/v)Varies based on derivative
Principle Direct enantioseparationDirect enantioseparationIndirect; formation of diastereomers
Resolution (Rs) > 2.0> 1.5> 2.0
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.5%< 2.0%
Limit of Quantitation (LOQ) ~0.05% of major enantiomer~0.1% of major enantiomerDependent on derivative's UV absorbance
Key Advantage High efficiency and resolutionAqueous mobile phase, MS-compatibleUtilizes standard achiral columns
Key Disadvantage Use of flammable and toxic solventsLower loading capacityAdditional reaction step required
Detailed Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the development and validation of a chiral HPLC method for determining the enantiomeric purity of this compound.

Objective: To separate and quantify the (R)-enantiomer in a sample of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Rationale: The hexane/ethanol mobile phase provides a non-polar environment conducive to chiral recognition on the polysaccharide CSP. Diethylamine is a crucial additive that acts as a competing base, minimizing peak tailing by masking active sites on the silica surface and improving the peak shape of the basic amine analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Rationale: Consistent temperature control is critical for reproducible retention times and resolution.

  • Detection: UV at 210 nm. Rationale: The analyte lacks a strong chromophore, so detection at a lower wavelength is necessary to achieve adequate sensitivity.

  • Injection Volume: 10 µL.

Procedure:

  • System Suitability:

    • Prepare a system suitability solution containing ~0.1% of the (R)-enantiomer and ~99.9% of the (S)-enantiomer in the mobile phase.

    • Inject the solution and verify that the resolution between the two enantiomer peaks is ≥ 2.0 and the tailing factor for the (S)-enantiomer peak is ≤ 1.5.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards for the (R)-enantiomer by spiking a solution of the (S)-enantiomer with known amounts of the racemic standard.

    • Prepare the test sample by dissolving it in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the prepared standards and samples.

    • Integrate the peak areas of the (R)- and (S)-enantiomers.

    • Calculate the percentage of the (R)-enantiomer in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identity and Impurity Profiling

GC-MS is an invaluable technique for the identification of volatile and semi-volatile compounds. For polar molecules like primary amines, derivatization is often necessary to increase their volatility and improve their chromatographic performance.

The Necessity of Derivatization

Direct injection of this compound onto a standard non-polar GC column would result in poor peak shape and potential irreversible adsorption to the column. Derivatization with an appropriate reagent masks the polar primary amine group, making the molecule more amenable to GC analysis.[6]

Workflow for GC-MS Analysis with Derivatization

cluster_prep Sample Preparation cluster_gc GC-MS Analysis Sample Analyte Solution Deriv Add Derivatizing Agent (e.g., MSTFA) Sample->Deriv React Heat to Drive Reaction (e.g., 60°C for 30 min) Deriv->React Inject Inject Derivatized Sample React->Inject Derivatized Analyte Separate GC Separation (e.g., DB-5ms column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (MS) Ionize->Detect

Caption: Workflow for GC-MS analysis of this compound.

Comparison of Derivatization Approaches
Derivatization Reagent Derivative Type Advantages Disadvantages
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Trimethylsilyl (TMS)Highly volatile derivatives, good for MS fragmentation.Sensitive to moisture.
Trifluoroacetic Anhydride (TFAA) Trifluoroacetyl (TFA)Electron-capturing, high sensitivity with ECD.Can be harsh, potential for side reactions.
Ethyl Chloroformate (ECF) Ethyl carbamateRapid reaction, stable derivatives.Requires basic conditions.
Detailed Experimental Protocol: GC-MS

Objective: To confirm the identity of this compound and identify potential impurities.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer.

Procedure:

  • Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial and heat at 60°C for 30 minutes. Rationale: Pyridine acts as a catalyst and acid scavenger, while heating ensures the derivatization reaction goes to completion.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A versatile, low-polarity column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Data Analysis:

    • Compare the retention time and mass spectrum of the major peak in the sample chromatogram to that of a derivatized reference standard.

    • Perform a library search (e.g., NIST) on the mass spectra of any impurity peaks to tentatively identify them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Structural and Quantitative Tool

NMR spectroscopy is a powerful technique for unequivocal structure elucidation and can also be used for quantitative analysis (qNMR) and determination of enantiomeric excess.

Structural Confirmation and Purity Assessment

¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, allowing for the confirmation of its structure by analyzing chemical shifts, coupling constants, and integration values. The presence of unexpected signals can indicate impurities.

Enantiomeric Purity by Chiral Derivatization/Solvation

While enantiomers are indistinguishable in a standard NMR experiment, they can be differentiated by converting them into diastereomers using a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).[7] This results in separate signals for each enantiomer, and the enantiomeric excess can be determined by integrating these signals.[8]

Logic for Enantiomeric Purity Determination by NMR

Enantiomers Enantiomeric Mixture ((S)- and (R)-Amine) CSA Add Chiral Solvating Agent (e.g., (R)-BINOL) Enantiomers->CSA Diastereomers Transient Diastereomeric Complexes CSA->Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR Signals Distinct NMR Signals for (S)- and (R)-Complexes NMR->Signals Integration Integrate Signals Signals->Integration EE Calculate Enantiomeric Excess Integration->EE

Sources

A Senior Application Scientist's Guide to Chiral Resolution: Benchmarking Resolving Agents for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a racemic mixture to a single, biologically active enantiomer is a critical and often challenging endeavor. The choice of a resolving agent is a pivotal decision in this process, directly impacting the efficiency, yield, and economic viability of obtaining the desired enantiomerically pure compound. This guide provides an in-depth technical comparison of commonly employed resolving agents for the chiral resolution of carboxylic acids, with a particular focus on the widely used profen class of non-steroidal anti-inflammatory drugs (NSAIDs).

While established resolving agents have a proven track record, the exploration of novel structures is crucial for advancing the field. In this context, we will also introduce (S)-(1-Methylpyrrolidin-3-yl)methanamine, a chiral amine with an intriguing structure, and discuss its potential as a resolving agent in the absence of extensive published data. This guide is designed to equip you with the foundational knowledge and practical insights necessary to make informed decisions in your chiral resolution workflows.

The Fundamental Principle: Diastereomeric Salt Formation

The classical and most widely used method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic acid with an enantiomerically pure chiral base (the resolving agent). This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent. This difference in solubility is the cornerstone of the resolution process, allowing for the separation of the less soluble diastereomeric salt through fractional crystallization. Subsequent liberation of the acid from the purified salt yields the desired enantiomer.

The success of this technique hinges on several key factors: the inherent ability of the resolving agent to form well-defined crystalline salts, the magnitude of the solubility difference between the two diastereomers, and the choice of solvent.

Figure 2: Structure of this compound.

Structural Considerations for its Potential:

  • Chiral Center: The chiral center at the 3-position of the pyrrolidine ring is in close proximity to the primary amine, which is the site of salt formation. This proximity could lead to significant steric and electronic differentiation between the two diastereomeric salts.

  • Basicity: The presence of a primary amine and a tertiary amine within the same molecule provides two basic centers for salt formation. The pKa values of these amines will influence the salt formation process.

  • Conformational Rigidity: The pyrrolidine ring provides a degree of conformational rigidity, which can be advantageous for forming well-ordered crystalline structures.

Despite these promising features, a comprehensive search of the scientific literature and patent databases did not yield specific examples of this compound being used as a resolving agent for carboxylic acids with corresponding experimental data on yields and enantiomeric excess. This suggests that it is either a novel, yet-to-be-documented resolving agent for this purpose, or it has been found to be less effective than more established alternatives in empirical screenings.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid via diastereomeric salt formation. These should be considered as starting points, and optimization of solvent, temperature, and stoichiometry is often necessary.

General Protocol for Diastereomeric Salt Crystallization

G cluster_protocol Experimental Workflow A 1. Dissolution: Dissolve racemic acid and chiral resolving agent in a suitable solvent with heating. B 2. Crystallization: Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt. A->B C 3. Isolation: Isolate the crystals by vacuum filtration and wash with a small amount of cold solvent. B->C D 4. Recrystallization (Optional): Recrystallize the salt to improve diastereomeric purity. C->D E 5. Liberation of Enantiomer: Treat the purified salt with acid to liberate the enantiomerically enriched carboxylic acid. D->E F 6. Extraction & Purification: Extract the free acid with an organic solvent, dry, and remove the solvent. E->F G 7. Analysis: Determine yield and enantiomeric excess (e.g., by chiral HPLC or polarimetry). F->G

Figure 3: Step-by-step experimental workflow for chiral resolution.

Step 1: Diastereomeric Salt Formation

  • In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of an appropriate solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) with gentle heating.

  • In a separate flask, dissolve an equimolar amount (or a slight sub-stoichiometric amount, e.g., 0.5-0.9 equivalents, which may improve selectivity) of the chiral resolving agent in the same solvent, also with heating.

  • Slowly add the hot solution of the resolving agent to the solution of the racemic acid with continuous stirring.

Step 2: Fractional Crystallization

  • Allow the resulting solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer, if available, can be beneficial.

  • For improved yield, the mixture can be further cooled in an ice bath or refrigerator for a defined period.

Step 3: Isolation and Purification of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • To enhance the diastereomeric purity, the isolated salt can be recrystallized from a suitable hot solvent.

Step 4: Liberation of the Enantiomerically Enriched Acid

  • Suspend the purified diastereomeric salt in water.

  • Acidify the suspension with a dilute mineral acid (e.g., 2M HCl) to a pH of approximately 1-2.

  • Extract the liberated free carboxylic acid with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and remove the solvent under reduced pressure to yield the resolved acid.

Step 5: Analysis

  • Determine the yield of the recovered enantiomer.

  • Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.

Conclusion and Future Outlook

The selection of a chiral resolving agent remains a critical, and often empirical, step in the synthesis of enantiomerically pure compounds. Established agents like cinchonidine and brucine offer proven track records with substantial supporting data for the resolution of important classes of carboxylic acids like the profens. This guide provides a comparative overview and practical protocols to aid in the rational selection and implementation of these classical resolving agents.

The case of this compound highlights an important aspect of chemical development: the continuous search for new reagents with potentially advantageous properties. While its efficacy as a resolving agent for carboxylic acids is not yet documented in the public domain, its structure suggests it as a candidate for screening. Future work in this area could involve the systematic evaluation of this and other novel chiral amines against a panel of racemic acids to expand the toolbox available to chemists and pharmaceutical scientists. Such studies would be invaluable in uncovering new, highly efficient resolving agents that could streamline the production of enantiomerically pure active pharmaceutical ingredients.

References

  • US5162576A - Resolution of ketoprofen - Google P
  • Chiral resolution - Wikipedia. [Link]

  • WO1994006747A1 - Resolution of ketoprofen - Google P
  • US5621140A - Resolution of ibuprofen - Google P
  • WO1993001156A1 - Ibuprofen resolution - Google P
  • Ibuprofen resolution - EP0592491B1 - Google P
  • Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. [Link]

  • Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts. [Link]

  • Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound - SciELO. [Link]

  • US5189208A - Ibuprofen resolution - Google P
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. [Link]

  • CN102850204A - Resolution method of (S)
  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines | Organic & Biomolecular Chemistry - White Rose Research Online. [Link]

  • Resolutions using diastereoisomeric salts. [Link]

  • US5053533A - Process for preparing naproxen - Google P
  • Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen - The Retort. [Link]

  • CN112321420A - Naproxen impurity and preparation method thereof - Google P
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. [Link]

  • Commercially Viable Resolution of Ibuprofen - PubMed. [Link]

  • US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)
  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. [Link]

  • resolution-08 - chemconnections. [Link]

  • One-Step Diastereoselective Pyrrolidine Synthesis Using a Sulfinamide Annulating Reagent | Request PDF. [Link]

  • Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector - DergiPark. [Link]

Sources

A Comparative Guide to Orthogonal Methods for Confirming the Purity of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is paramount. The seemingly subtle difference between enantiomers can lead to vast disparities in pharmacological activity and toxicological profiles. (S)-(1-Methylpyrrolidin-3-yl)methanamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its enantiomeric purity is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of orthogonal analytical methods for the robust confirmation of enantiomeric and chemical purity of this compound. As a Senior Application Scientist, my objective is to present not just a set of protocols, but a comprehensive analytical strategy grounded in first principles and validated by experimental evidence from analogous structures. We will explore the causality behind methodological choices, ensuring that each proposed analytical workflow is a self-validating system.

The Imperative of Orthogonal Purity Confirmation

Relying on a single analytical method for purity determination, especially for chiral compounds, presents an inherent risk of overlooking impurities that may co-elute or be otherwise obscured. An orthogonal approach, employing multiple analytical techniques that rely on different separation and detection principles, provides a more complete and trustworthy assessment of a compound's purity profile. For this compound, a comprehensive evaluation should encompass both enantiomeric purity (the relative amount of the desired (S)-enantiomer versus the undesired (R)-enantiomer) and chemical purity (the presence of any other structurally different impurities).

Our investigation will focus on three robust and complementary techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for enantiomeric separations, offering high resolution and sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): A powerful method for determining enantiomeric excess in solution, providing direct spectroscopic evidence.

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): A high-sensitivity technique suitable for volatile amines, often after derivatization, providing both chiral separation and mass information for impurity identification.

The following diagram illustrates the workflow for a comprehensive, multi-faceted purity assessment of this compound.

cluster_0 Purity Confirmation Workflow Sample Sample Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC Primary Method NMR_CSA NMR with Chiral Solvating Agent Sample->NMR_CSA Orthogonal Method 1 Chiral_GCMS Chiral GC-MS Analysis Sample->Chiral_GCMS Orthogonal Method 2 Data_Analysis Integrated Data Analysis & Purity Confirmation Chiral_HPLC->Data_Analysis NMR_CSA->Data_Analysis Chiral_GCMS->Data_Analysis cluster_1 NMR Chiral Analysis Workflow Start Racemic Amine Sample Select_CSA Select Chiral Solvating Agent (e.g., R-BNP) Start->Select_CSA Prepare_Sample Prepare NMR Sample (Amine + CSA in CDCl3) Select_CSA->Prepare_Sample Acquire_Spectrum Acquire 1H NMR Spectrum Prepare_Sample->Acquire_Spectrum Check_Resolution Are Signals Resolved? Acquire_Spectrum->Check_Resolution Quantify Integrate Signals & Calculate Enantiomeric Excess Check_Resolution->Quantify Yes Optimize Optimize Conditions (Solvent, Temp., Conc.) Check_Resolution->Optimize No Optimize->Prepare_Sample

A Senior Application Scientist's Guide to (S)-(1-Methylpyrrolidin-3-yl)methanamine: Physicochemical and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise characterization of chiral small molecules is paramount. (S)-(1-Methylpyrrolidin-3-yl)methanamine, a substituted pyrrolidine, represents a scaffold of significant interest in medicinal chemistry. Its stereochemistry is a critical determinant of its biological activity, necessitating a thorough understanding of its properties in comparison to relevant alternatives. This guide provides an in-depth verification of its literature data, contextualized with established pharmacological agents, and details the requisite experimental protocols for its empirical validation.

Introduction to this compound

This compound is a chiral cyclic amine. The pyrrolidine ring is a common motif in a wide array of biologically active compounds, and its stereochemical configuration often dictates receptor interaction and pharmacological effect. While direct and extensive public data on this specific enantiomer is sparse, the structural motifs—a methylated tertiary amine and a primary aminomethyl group—suggest potential interactions with cholinergic receptors. This guide will therefore compare its predicted properties with two well-characterized drugs that target different classes of cholinergic receptors: Xanomeline , a muscarinic receptor agonist, and Varenicline , a nicotinic receptor partial agonist. This comparative approach allows for a robust contextualization of the subject molecule's potential pharmacological space.

Comparative Analysis of Physicochemical Properties

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is fundamentally governed by its physicochemical properties. Here, we compare the available data for this compound with our selected alternatives.

PropertyThis compoundXanomelineVarenicline
Molecular Weight 114.19 g/mol [1]281.4 g/mol 211.26 g/mol [2]
Molecular Formula C₆H₁₄N₂[1]C₁₄H₂₃N₃OSC₁₃H₁₃N₃[2]
logP (Calculated) -0.3 (XLogP3)[1]0.8 (PubChem)0.01010 (ChemSrc)[2]
pKa (Predicted) ~9.5-11.0 (for the aminomethyl group) and a lower pKa for the tertiary amineNot availableNot available
Receptor Target Hypothesized: Cholinergic ReceptorsMuscarinic M1/M4 Receptor Agonist[3][4][5][6]Nicotinic α4β2 Receptor Partial Agonist[7][8][9][10]

Causality Behind Property Differences:

  • Lipophilicity (logP): The negative calculated logP of this compound suggests it is more hydrophilic than both Xanomeline and Varenicline. This is expected due to the presence of two amine groups and a smaller carbon scaffold. The higher logP values of Xanomeline and Varenicline are consistent with their larger, more complex aromatic structures, which contribute to greater lipophilicity and facilitate crossing the blood-brain barrier.

Pharmacological Context: A Tale of Two Cholinergic Receptors

The structural similarity of this compound to known cholinergic ligands warrants a comparison with agents targeting both muscarinic and nicotinic receptors.

Xanomeline: The Muscarinic Agonist

Xanomeline is a functionally selective agonist for the M1 and M4 muscarinic acetylcholine receptors[3][4][5][6]. It has shown efficacy in treating cognitive deficits and psychosis in conditions like Alzheimer's disease and schizophrenia[3]. Its mechanism involves stimulating these receptors in the central nervous system, thereby modulating dopamine and glutamate pathways[3].

Varenicline: The Nicotinic Partial Agonist

Varenicline is a partial agonist at the α4β2 nicotinic acetylcholine receptor and a full agonist at the α7 receptor[7][8][9][10]. This dual action allows it to reduce nicotine cravings by providing a moderate level of receptor stimulation while simultaneously blocking the effects of nicotine from smoking[9].

Given the presence of a methylated pyrrolidine ring, a feature found in nicotine, it is plausible that this compound could exhibit affinity for nicotinic receptors. Conversely, its flexible aminomethyl side chain could allow it to adopt a conformation suitable for binding to muscarinic receptors, which are also known to interact with pyrrolidine-containing ligands.

Experimental Protocols for Verification

To move from prediction to empirical data, the following protocols are essential for the characterization of this compound.

Stereoselective Synthesis

A validated synthesis of the enantiomerically pure compound is the first critical step. The following is a proposed synthetic route adapted from literature methods for chiral 3-substituted-3-aminomethyl-pyrrolidines[5].

cluster_0 Chiral Synthesis Workflow Start Chiral Precursor (e.g., (R)-4-(methoxycarbonyl)-1-(1R-phenethyl)-2-pyrrolidinone) Step1 Conversion to Ketone Start->Step1 1. Ester to Ketone Conversion Step2 Protection as Benzyloxime Step1->Step2 2. Protection Step3 Chromatographic Separation of Diastereomers Step2->Step3 3. Separation Step4 Removal of Benzyl Group Step3->Step4 4. Deprotection Step5 Oxidation Step4->Step5 5. Final Modification End This compound Step5->End

Caption: Proposed workflow for the stereoselective synthesis of this compound.

Methodology:

  • Starting Material: Begin with a suitable chiral precursor, such as (R)-4-(methoxycarbonyl)-1-(1R-phenethyl)-2-pyrrolidinone, where the phenethyl group acts as a chiral auxiliary[5].

  • Ketone Formation: Convert the ester at the 4-position to a ketone.

  • Oxime Formation and Separation: Protect the ketone as a benzyloxime. The resulting diastereomers can then be separated by chromatography.

  • Deprotection and Reduction: Remove the chiral auxiliary and reduce the oxime to the primary amine.

  • N-Methylation: Methylate the pyrrolidine nitrogen to yield the final product.

This multi-step synthesis leverages a chiral auxiliary to control the stereochemistry at the 3-position, a common and effective strategy in asymmetric synthesis.

Chiral Purity Determination by HPLC

Verifying the enantiomeric excess of the synthesized compound is crucial. The following HPLC method is adapted from a validated protocol for the separation of a structurally similar compound, (1-Methylpyrrolidin-3-yl)methanol[11].

cluster_1 Chiral HPLC Workflow Sample Racemic Standard and Synthesized (S)-enantiomer Preparation Dissolve in Mobile Phase (~1 mg/mL) Sample->Preparation HPLC Chiral HPLC System (Polysaccharide-based CSP) Preparation->HPLC Detection UV Detector (215 nm) or Mass Spectrometer HPLC->Detection Analysis Compare Retention Times and Calculate Enantiomeric Excess Detection->Analysis

Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.

HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate), is a recommended starting point[11].

  • Mobile Phase: A mixture of n-hexane and ethanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape is often effective for basic analytes[11]. A typical starting condition could be n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 215 nm or mass spectrometry.

Rationale: The choice of a polysaccharide-based CSP is based on its proven broad applicability for the separation of chiral amines. The basic additive in the mobile phase is critical to prevent peak tailing by interacting with residual silanols on the silica support and ensuring the analyte is in a single ionic state.

pKa and logP/logD Determination

Experimental determination of pKa and the distribution coefficient (logD) at physiological pH is essential for predicting in vivo behavior.

pKa Determination by Potentiometric Titration:

  • Sample Preparation: Prepare a solution of the compound in deionized water at a known concentration (e.g., 10 mM).

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Given the two basic centers, two pKa values are expected.

logD Determination by Shake-Flask Method:

  • Buffer Preparation: Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline).

  • Partitioning: Add a known amount of the compound to a mixture of n-octanol and the pH 7.4 buffer.

  • Equilibration: Shake the mixture vigorously to allow for partitioning between the two phases and then allow the layers to separate.

  • Quantification: Measure the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: logD = log ([Concentration in Octanol] / [Concentration in Aqueous]).

Conclusion

This compound is a chiral molecule with significant potential for biological activity, likely within the cholinergic system. While direct experimental data in the public domain is limited, a robust understanding of its properties can be built through comparison with well-characterized drugs like Xanomeline and Varenicline, and by applying established principles of medicinal chemistry. The experimental protocols detailed in this guide provide a clear path for researchers to empirically validate the physicochemical and stereochemical properties of this compound, a necessary step in its journey from a chemical entity to a potential therapeutic agent.

References

  • Bender, A. M., Jones, C. K., & Lindsley, C. W. (2017). Classics in Chemical Neuroscience: Xanomeline. ACS Chemical Neuroscience, 8(3), 435–443. [Link]

  • Shannon, H. E., Rasmussen, K., Bymaster, F. P., Hart, J. C., Peters, S. C., & Swedberg, M. D. (2000). Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice. Schizophrenia Research, 42(3), 249–259. [Link]

  • Feret, B., & Orr, M. (2007). Varenicline: An oral partial nicotine agonist for smoking cessation. DigitalCommons@URI. [Link]

  • Suto, M. J., Turner, W. R., & Kampf, J. W. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry, 29(6), 1441–1448. [Link]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. [Link]

  • Hagan, J. J., Jones, D. N., & F-Jones, C. (2000). The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys. Psychopharmacology, 150(4), 431–439. [Link]

  • Coe, J. W., Brooks, P. R., Vetelino, M. G., Wirtz, M. C., Arnold, E. P., Huang, J., ... & O'Neill, B. T. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]

  • Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Molecular Pharmacology, 70(3), 801–805. [Link]

  • National Center for Biotechnology Information. (n.d.). Varenicline. PubChem. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Xanomeline. PubChem. Retrieved January 20, 2026, from [Link]

  • Drugs.com. (n.d.). Xanomeline and Trospium Monograph for Professionals. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Xanomeline. Retrieved January 20, 2026, from [Link]

  • Grandis, D., Goés, T. C., Grandi, F., & Zukerman-Schpector, J. (2020). The M1/M4 agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. bioRxiv. [Link]

  • Bordia, T., Hrachova, M., Chin, M., McIntosh, J. M., & Quik, M. (2012). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. Journal of Pharmacology and Experimental Therapeutics, 342(2), 327–334. [Link]

  • Fagerström, K. (2011). Nicotine receptor partial agonists for smoking cessation. American Family Physician, 84(7), 747–748. [Link]

  • PharmaCompass. (n.d.). Varenicline. Retrieved January 20, 2026, from [Link]

  • ChemSrc. (n.d.). Varenicline. Retrieved January 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Chantix Label. Retrieved January 20, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). varenicline. Retrieved January 20, 2026, from [Link]

  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4983. [Link]

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Langmead, C. J., Christopoulos, A., & Sexton, P. M. (2008). Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor. Molecular Pharmacology, 74(3), 853–863. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-(1-Methylpyrrolidin-2-yl)methanamine. PubChem. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine. PubChem. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Methylpyrrolidin-3-yl)methanamine. PubChem. Retrieved January 20, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide, developed for professionals in pharmaceutical and chemical research, provides a detailed, step-by-step protocol for the safe disposal of (S)-(1-Methylpyrrolidin-3-yl)methanamine, a versatile building block in organic synthesis. By understanding the inherent hazards and adhering to the outlined procedures, you can mitigate risks and contribute to a culture of safety within your organization.

Hazard Profile and Safety Summary: Understanding the Risks

This compound is classified as a flammable liquid and a corrosive material that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound and its waste with the utmost care, utilizing appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Before initiating any disposal procedures, a thorough risk assessment should be conducted. The Safety Data Sheet (SDS) for the specific product in use must be consulted for detailed hazard information and emergency procedures.

Table 1: Key Safety and Physical Data for this compound

PropertyValueReference
Molecular Formula C₆H₁₄N₂[1]
Molecular Weight 114.19 g/mol [1]
GHS Hazard Class Flammable Liquid 3, Skin Corrosion 1B[1]
Physical Form Liquid
Boiling Point Not explicitly available, similar compounds have boiling points around 126.7°C[2]
Flash Point Not explicitly available, related compounds have flash points around 32.7°C[2]
Storage Temperature 2-8°C, in a dark, dry, and sealed container

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound waste is a multi-step process that begins at the point of generation and culminates in its removal by a licensed hazardous waste contractor. The following workflow provides a comprehensive overview of this critical process.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management & Disposal A Waste Generation B Segregation at Source A->B Immediate C Containerization & Labeling B->C Properly Categorized E Neutralization (Optional, for aqueous solutions) B->E Aqueous Amine Waste D Storage in SAA C->D Securely Sealed F Licensed Waste Disposal D->F Scheduled Pickup E->F Verified Neutral

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(1-Methylpyrrolidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling (S)-(1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3). As a drug development professional, you understand that innovative science and rigorous safety protocols are inseparable. This guide moves beyond mere compliance, offering a deep dive into the why behind each procedural step. Our objective is to empower you with the expertise to create a self-validating system of safety, ensuring that your focus remains on your research, confident in your protection.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a valuable building block in organic synthesis. However, its chemical properties demand our utmost respect and caution. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our foundational understanding of its risks.

This compound is classified as:

  • Flammable Liquid and Vapor (Category 3) : It has a low flash point, meaning it can ignite at relatively low temperatures when exposed to an ignition source.[1] Vapors are often heavier than air and can travel to an ignition source, flashing back to the container.[2][3]

  • Causes Severe Skin Burns and Eye Damage (Category 1B/1C) : This is the most immediate and severe risk during handling.[1][4] Contact with the liquid can cause rapid and serious tissue damage.

  • Harmful if Inhaled : Many related amines are harmful if their vapors or aerosols are inhaled, potentially causing chemical burns to the respiratory tract.[5][6]

This hazard profile dictates that our personal protective equipment (PPE) strategy must provide a robust barrier against chemical splashes, corrosive contact, and potential inhalation of vapors, all while mitigating fire and explosion risks.

Core PPE Requirements: Your First Line of Defense

Every experimental choice has a consequence, and the selection of PPE is no different. The following recommendations are based on a synthesis of safety data sheet (SDS) guidelines and best practices for handling corrosive and flammable amines.

Eye and Face Protection

Due to the severe and immediate danger of eye damage[4], standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that form a seal around the eyes.

  • Required Add-On: A full-face shield must be worn over the goggles.[4][5] This combination is non-negotiable as it protects the entire face from splashes that can occur during transfers, reactions, or in the event of a spill.

Hand Protection: A Critical Choice

Choosing the correct gloves is paramount. While nitrile is a common laboratory glove, it offers poor long-term resistance to many amines.[7][8]

  • For Splash Protection/Short-Duration Tasks: Use thicker (e.g., >5-mil) nitrile gloves. The core principle here is that they provide temporary protection, but they must be removed and disposed of immediately upon any known or suspected contact with the chemical.[8] Inspect gloves for any signs of degradation, swelling, or discoloration during use.

  • For Extended Use or Immersion: For tasks involving larger quantities or longer durations, consider gloves made from materials with better resistance to amines, such as butyl rubber or multi-layer laminates. Always consult a specific chemical resistance chart from the glove manufacturer for the most accurate information.[9]

  • Technique: Always use proper glove removal technique (without touching the outer surface) to avoid skin contact.[5]

Skin and Body Protection

To prevent severe skin burns, a complete barrier is necessary.

  • Laboratory Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Additional Protection: For transfers of larger volumes, consider using a chemically resistant apron and arm sleeves.

  • Personal Clothing: Wear long pants and closed-toe shoes made of a non-porous material.

Respiratory Protection

All work with this compound should be conducted within a certified chemical fume hood to control vapor exposure.[10]

  • Standard Operations: When used inside a functioning fume hood, respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: If vapors or aerosols are generated outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Hazard Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Benchtop Use (in Fume Hood) Chemical Splash Goggles & Face ShieldNitrile Gloves (>5 mil, for splash) or Butyl RubberFlame-Retardant Lab CoatNot required
Large Volume Transfer (>100 mL) Chemical Splash Goggles & Face ShieldButyl Rubber or Laminate GlovesFR Lab Coat & Chemical ApronNot required (in Fume Hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldButyl Rubber or Laminate GlovesFR Lab Coat & Chemical ApronAir-Purifying Respirator with Organic Vapor Cartridge

Operational Workflow: From Preparation to Disposal

A safe protocol is a self-validating system where each step confirms the safety of the next. The following workflow integrates PPE use into the entire handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep1 Verify Fume Hood Functionality prep2 Assemble All Materials (Chemicals, Glassware, Waste) prep1->prep2 prep3 Don Full PPE (Goggles, Face Shield, Coat, Gloves) prep2->prep3 handle1 Ground Equipment to Prevent Static Discharge prep3->handle1 Begin Work handle2 Perform Chemical Transfer or Reaction handle1->handle2 handle3 Securely Cap All Containers Immediately After Use handle2->handle3 spill Spill or Exposure? handle2->spill clean1 Decontaminate Glassware & Surfaces handle3->clean1 Conclude Work clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Dispose of Contaminated PPE (e.g., Gloves) clean2->clean3 clean4 Wash Hands Thoroughly After Removing PPE clean3->clean4 spill->handle3 No emergency1 Evacuate Area & Alert Others spill->emergency1 Yes emergency2 Use Safety Shower/Eyewash emergency1->emergency2 emergency3 Consult SDS & Seek Medical Attention emergency2->emergency3

Caption: Safe Handling Workflow for this compound

Decontamination and Disposal Plan

Decontamination:

  • Wipe down all surfaces inside the fume hood and any contaminated equipment with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • All cleaning materials must be disposed of as hazardous waste.

Disposal:

  • Chemical Waste: this compound and any solutions containing it must be collected in a dedicated, labeled, and sealed hazardous waste container. The container should be stored in a cool, well-ventilated area away from ignition sources.[5]

  • Contaminated PPE: Used gloves, disposable lab coats, and any absorbent materials used for cleanup must be placed in a sealed bag or container and disposed of as solid hazardous waste.[11]

  • Regulatory Compliance: Do not discharge any waste into drains or the environment. All disposal must be in accordance with local, state, and federal regulations. This often involves collection by a certified hazardous waste disposal service.[12]

By integrating these expert-validated protocols into your daily work, you build a resilient safety culture that protects you, your colleagues, and your research.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. [Link]

  • Diethylamine Resistant Work Gloves. SafetyGloves.co.uk. [Link]

  • (S)-(1-Methylpyrrolidin-2-yl)methanamine CAS 66411-54-9. BIOSYNCE. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • (1-Methylpyrrolidin-3-yl)methanamine. PubChem, National Center for Biotechnology Information. [Link]

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Safety Data Sheet for (1-Methylpyrrolidin-3-yl)methanamine. (2021, May 1). Angene Chemical. [Link]

  • Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. Cole-Parmer. [Link]

  • Pyrrolidine Hazard Summary. New Jersey Department of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(1-Methylpyrrolidin-3-yl)methanamine
Reactant of Route 2
(S)-(1-Methylpyrrolidin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.